Boc-HyNic-PEG2-alkyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[5-[2-(2-prop-2-ynoxyethoxy)ethylcarbamoyl]pyridin-2-yl]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-5-9-25-11-12-26-10-8-19-16(23)14-6-7-15(20-13-14)21-22-17(24)27-18(2,3)4/h1,6-7,13H,8-12H2,2-4H3,(H,19,23)(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWYBZNVKICDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-HyNic-PEG2-alkyne: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-HyNic-PEG2-alkyne is a heterobifunctional linker molecule integral to the fields of advanced bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.
This linker is composed of three key functional components:
-
A Boc-protected Hydrazinonicotinamide (HyNic) group: This moiety, after deprotection, is used for forming a stable hydrazone bond with an aldehyde- or ketone-containing molecule, often a biomolecule that has been modified to present a 4-formylbenzamide (B2918280) (4FB) group.[2][3]
-
A short polyethylene (B3416737) glycol (PEG2) spacer: This hydrophilic diethenoxy spacer enhances solubility, reduces aggregation, and provides flexibility to the conjugated molecules.[3][4]
-
A terminal alkyne group: This functional group is employed in highly efficient and specific "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-containing molecule.[1][5]
The orthogonal nature of the HyNic and alkyne functionalities allows for sequential or site-specific conjugations in a controlled manner.[3]
Physicochemical Properties
While specific quantitative data for this compound is not extensively published, the general properties of its constituent functional groups and the overall molecule can be summarized.
| Property | Value/Description |
| Molecular Formula | C18H26N4O5 |
| Molecular Weight | 378.42 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer imparts some aqueous solubility, which is beneficial for bioconjugation reactions. |
| Stability | The Boc-protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., TFA). The alkyne group is generally stable. The HyNic moiety is stable for storage. The hydrazone bond formed after conjugation is stable between pH 2.0-10.0 and up to 92°C.[2] |
Core Applications and Reaction Mechanisms
This compound is primarily utilized in two key bioconjugation reactions: HyNic-4FB ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
HyNic-4FB Ligation
This reaction forms a stable bis-aryl hydrazone bond between the deprotected HyNic group and a 4-formylbenzamide (4FB) modified biomolecule.
General Reaction Parameters for HyNic-4FB Ligation:
| Parameter | Value/Condition |
| pH | Optimal kinetics at pH 4.5-5.0; the reaction also proceeds at pH 6.0, which is commonly used for antibody conjugations.[2][6] |
| Stoichiometry | A 2-5 mole excess of the HyNic-containing molecule typically yields >80% conjugate.[6] |
| Catalyst | Aniline (B41778) can be used as a catalyst to increase reaction rates 10-100 fold, often leading to yields >95%.[2][6] |
| Reaction Time | Typically 2 hours for antibody-protein conjugations when catalyzed with aniline.[2] |
| Monitoring | The formation of the hydrazone bond can be monitored spectrophotometrically at 354 nm (molar extinction coefficient: 29,000 L·mol⁻¹·cm⁻¹).[2][7] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between the terminal alkyne of the linker and an azide-functionalized molecule.
General Reaction Parameters for CuAAC:
| Parameter | Value/Condition |
| Catalyst | A source of Copper(I) is required. This is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][] |
| Ligands | Copper-stabilizing ligands such as THPTA or TBTA are often used to enhance reaction efficiency and protect biomolecules from oxidative damage.[9] |
| Solvent | The reaction is often performed in aqueous buffers, sometimes with organic co-solvents like t-butanol or DMSO to aid solubility of the reactants.[10] |
| Reaction Time | Typically ranges from 1 to 12 hours at room temperature.[10] |
| Biocompatibility | While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. For such cases, strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, is an alternative, though it requires a strained alkyne (e.g., DBCO) instead of a terminal alkyne.[9][11] |
Experimental Protocols
The following are generalized protocols for the use of this compound in a sequential bioconjugation workflow.
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to the dissolved linker.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure to yield the deprotected HyNic-PEG2-alkyne, which is typically used in the next step without further purification.
Protocol 2: HyNic Ligation to a 4FB-Modified Protein
-
Protein Modification: Modify the protein of interest with an amine-reactive 4FB reagent (e.g., S-4FB) to introduce the aldehyde functionality. Purify the 4FB-modified protein.
-
Conjugation Reaction:
-
Dissolve the deprotected HyNic-PEG2-alkyne in a suitable buffer (e.g., conjugation buffer at pH 6.0).
-
Add the HyNic-PEG2-alkyne solution to the 4FB-modified protein at a 2-5 molar excess.
-
(Optional) For enhanced reaction kinetics, add a catalyst such as aniline to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Purify the resulting protein-PEG2-alkyne conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted linker and catalyst.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation:
-
In a suitable reaction vessel, dissolve the protein-PEG2-alkyne conjugate in an appropriate buffer.
-
In a separate tube, dissolve the azide-containing molecule (e.g., a small molecule drug or probe).
-
-
Catalyst Preparation:
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
If used, prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA).
-
-
Reaction:
-
Add the azide-containing molecule to the solution of the protein-PEG2-alkyne conjugate.
-
Add the copper(II) sulfate and ligand (if used) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
-
Incubation: Stir the reaction at room temperature for 1-12 hours.
-
Purification: Purify the final bioconjugate using appropriate chromatographic techniques to remove the catalyst and any unreacted starting materials.
Visualizations
Experimental Workflow for Sequential Bioconjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Boc-HyNic-PEG2-Azide | AxisPharm [axispharm.com]
- 4. Boc-HyNic-PEG-amine | AxisPharm [axispharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Boc-HyNic-PEG2-alkyne: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-HyNic-PEG2-alkyne, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a well-defined chemical entity comprising three key functional components: a Boc-protected 6-hydrazinonicotinamide (HyNic) moiety, a polyethylene (B3416737) glycol (PEG) spacer with two repeating units, and a terminal alkyne group.[1][2][3] This strategic arrangement allows for a two-step, orthogonal conjugation strategy.
The tert-butyloxycarbonyl (Boc) protecting group on the HyNic hydrazine (B178648) ensures its stability and allows for controlled deprotection under acidic conditions to reveal the reactive hydrazine.[2] The hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and provides a defined distance between the conjugated molecules.[2][4] The terminal alkyne group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with an azide-functionalized molecule.[5][6][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C18H26N4O5 | [8] |
| Molecular Weight | 378.43 g/mol | [1] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in organic solvents such as DMF and DMSO.[2] | Generic observation for similar compounds |
| Storage Conditions | Store at -20°C, protected from light and moisture.[2] | Generic observation for similar compounds |
Experimental Protocols and Methodologies
The utility of this compound lies in its ability to facilitate the stepwise conjugation of two different molecules. The following sections outline the general experimental protocols for the deprotection of the Boc-HyNic moiety and the subsequent click chemistry reaction.
Boc Deprotection of the HyNic Moiety
The removal of the Boc protecting group is a prerequisite for the formation of a hydrazone linkage with an aldehyde- or ketone-containing molecule. This is typically achieved under mild acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in an appropriate volume of DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected HyNic-PEG2-alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne terminus of this compound (or its deprotected form) can be conjugated to an azide-bearing molecule via a CuAAC reaction.[5][6][9]
Materials:
-
Alkyne-functionalized molecule (e.g., this compound)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)[10]
-
Optional: A copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve reaction efficiency and reduce potential damage to biomolecules.[10]
Procedure:
-
Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.
-
Prepare stock solutions of CuSO4 and sodium ascorbate in water. If using a ligand, prepare a stock solution in a suitable solvent.
-
If using a ligand, add it to the reaction mixture containing the alkyne and azide.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours.[10] Monitor the reaction progress by an appropriate analytical method such as LC-MS or HPLC.
-
Upon completion, the resulting triazole-linked conjugate can be purified using standard chromatographic techniques (e.g., column chromatography, HPLC).
Applications in Bioconjugation and Drug Development
The unique heterobifunctional nature of this compound makes it a valuable tool in several advanced applications.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, a linker such as this compound can be used to attach a potent cytotoxic drug to an antibody.[3] For instance, the linker can first be conjugated to the drug via the alkyne group. Following deprotection of the HyNic moiety, the drug-linker construct can then be attached to an aldehyde-functionalized antibody, which can be generated by mild oxidation of the antibody's carbohydrate domains.
PROTACs Synthesis
This compound is also employed as a linker in the synthesis of PROTACs.[5][6][11] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker bridges the target-binding ligand and the E3 ligase-binding ligand. The defined length and flexibility of the PEG2 spacer in this compound can be crucial for optimal ternary complex formation and subsequent protein degradation.
Visualizing Workflows and Logical Relationships
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.
Caption: Orthogonal conjugation strategy using this compound.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Boc-HyNic-PEG2-Azide | AxisPharm [axispharm.com]
- 3. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
- 4. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-HyNic-PEG2-alkyne_TargetMol [targetmol.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound|CAS 0|DC Chemicals [dcchemicals.com]
Technical Guide: Synthesis and Purification of Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Boc-HyNic-PEG2-alkyne, a bifunctional linker critical in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The document outlines a plausible synthetic route involving the amide coupling of Boc-protected 6-hydrazinonicotinic acid (Boc-HyNic-OH) and 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-amine (H2N-PEG2-alkyne). Detailed experimental protocols for the synthesis and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) are presented. Furthermore, this guide includes expected characterization data and visualizations to aid researchers in the successful preparation and quality control of this versatile linker.
Introduction
This compound is a heterobifunctional linker that incorporates three key chemical motifs: a Boc-protected hydrazine-functionalized nicotinic acid (Boc-HyNic), a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group. The Boc-protected hydrazine (B178648) provides a latent nucleophile that, after deprotection, can react with aldehydes and ketones to form stable hydrazone linkages. The PEG2 spacer enhances solubility and provides spatial separation between conjugated molecules. The terminal alkyne is a versatile handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific ligation to azide-containing molecules.[] These features make this compound a valuable tool in bioconjugation and drug development.
Synthesis of this compound
The synthesis of this compound is predicated on the formation of a stable amide bond between the carboxylic acid of Boc-HyNic-OH and the primary amine of H2N-PEG2-alkyne. This can be achieved through several standard peptide coupling methodologies. Here, we present two common and effective protocols: activation of the carboxylic acid using an N-hydroxysuccinimide (NHS) ester and a direct coupling approach using carbodiimide (B86325) chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Boc-HyNic-OH | ≥95% | Commercially available |
| H2N-PEG2-alkyne | ≥95% | Commercially available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis grade | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | Synthesis grade | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Synthesis grade | Sigma-Aldrich |
| Hydroxybenzotriazole (B1436442) (HOBt) | Synthesis grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Acetonitrile (B52724) (ACN) | HPLC grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | HPLC grade | Fisher Scientific |
| Water | Deionized, HPLC grade | Millipore |
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Experimental Protocols
Protocol A: Synthesis via NHS Ester Activation
This two-step protocol involves the initial activation of Boc-HyNic-OH to its NHS ester, followed by reaction with H2N-PEG2-alkyne.
Step 1: Synthesis of Boc-HyNic-NHS ester
-
Dissolve Boc-HyNic-OH (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the Boc-HyNic-NHS ester can be used directly in the next step or purified by crystallization or silica (B1680970) gel chromatography.
Step 2: Coupling with H2N-PEG2-alkyne
-
Dissolve H2N-PEG2-alkyne (1.0 eq) in anhydrous DCM or DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Add the solution of Boc-HyNic-NHS ester (1.05 eq) dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with a mild aqueous acid (e.g., 5% citric acid), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol B: Direct Coupling using EDC/HOBt
This one-pot protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.
-
Dissolve Boc-HyNic-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add H2N-PEG2-alkyne (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically an oil or a waxy solid and requires purification to remove unreacted starting materials and coupling byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity material.
Purification Workflow
Preparative RP-HPLC Protocol
| Parameter | Condition |
| Column | C18, 10 µm, e.g., 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 30 minutes (example) |
| Flow Rate | 15 mL/min (example) |
| Detection | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve crude product in a minimal amount of DMF or mobile phase A/B mixture. |
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 10% B).
-
Inject the dissolved crude product onto the column.
-
Run the gradient elution to separate the components. The desired product is expected to be more hydrophobic than the starting amine and more polar than some of the coupling reagents.
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired product.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.
Characterization and Data
The purified this compound should be characterized to confirm its identity and purity.
Expected Analytical Data
| Analysis | Expected Result |
| LC-MS | Purity: ≥95% (by UV at 254 nm). Mass: [M+H]⁺ expected m/z consistent with the molecular formula C₁₉H₂₆N₄O₅. |
| ¹H NMR | Presence of signals corresponding to the Boc group (~1.5 ppm), PEG linker protons (~3.6 ppm), alkyne proton (~2.4 ppm), and aromatic protons of the nicotinic acid ring. |
| Purity (by HPLC) | ≥95% |
| Yield | 50-70% (typical for multi-step synthesis and purification) |
Signaling Pathway and Application Context
This compound is a linker and as such does not directly participate in signaling pathways. However, it is a crucial component in constructing molecules that do. For instance, in a PROTAC, this linker connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The presented protocols, based on standard and reliable chemical transformations, should enable researchers to produce this valuable linker with high purity. The successful synthesis of this and similar bifunctional linkers is a key enabling step in the development of next-generation targeted therapies.
References
An In-Depth Technical Guide to the Mechanism of Action of Boc-HyNic-PEG2-alkyne in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Boc-HyNic-PEG2-alkyne is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation, particularly for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a detailed examination of its mechanism of action, breaking down the function of each of its constituent parts. We will explore the sequential chemistry involved in its use, provide detailed experimental protocols, and present quantitative data to illustrate the efficiency of the associated reactions.
The linker's design incorporates four key chemical motifs:
-
A Boc (tert-butoxycarbonyl) protecting group, which ensures the stability and controlled reactivity of the hydrazine (B178648) moiety.
-
A HyNic (6-hydrazinonicotinic acid) group, which, after deprotection, enables the formation of a highly stable hydrazone bond with a carbonyl-modified biomolecule.
-
A PEG2 (polyethylene glycol) spacer, which enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[3][4][5]
-
A terminal alkyne group, which serves as a versatile handle for "click chemistry," allowing for efficient and specific ligation to azide-containing molecules.[1]
This combination of features allows for a highly controlled, multi-step conjugation strategy, making it a preferred choice for developing sophisticated targeted therapeutics and research tools.
Core Components and Their Function
The utility of this compound lies in the distinct roles played by each of its chemical components. The molecule is designed for a sequential and orthogonal conjugation strategy.
Caption: Functional components of the this compound linker.
Boc (tert-butoxycarbonyl) Group
The Boc group is one of the most common amine protecting groups used in organic synthesis.[6][7] In this linker, it protects the terminal hydrazine nitrogen of the HyNic moiety.
-
Function: The primary role of the Boc group is to prevent the highly reactive hydrazine from engaging in premature or unwanted side reactions during synthesis, purification, and the initial steps of a bioconjugation workflow.[8] This ensures that the HyNic group is only available for conjugation after a specific deprotection step.
-
Deprotection Mechanism: The Boc group is labile under acidic conditions.[7][8] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the protected amine, leading to the cleavage of the Boc group.[6][8] This reaction releases isobutene and carbon dioxide, regenerating the free, reactive hydrazine.[8]
HyNic (6-hydrazinonicotinic acid) Group
Once deprotected, the HyNic group is ready for conjugation. It reacts specifically with aldehydes and ketones to form a stable hydrazone bond.
-
Function: This functionality allows for the site-specific attachment of the linker to a biomolecule (e.g., an antibody, protein, or peptide) that has been modified to contain a carbonyl group. The resulting bis-aryl hydrazone bond is significantly more stable than hydrazones formed from aliphatic aldehydes, contributing to the long-term stability of the conjugate.
-
Reaction: The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. This reaction is most efficient at a slightly acidic pH (typically pH 5-6).
PEG2 (Polyethylene Glycol) Spacer
The linker incorporates a short, discrete PEG chain with two ethylene (B1197577) glycol units. PEG linkers are widely used in bioconjugation to impart favorable physicochemical properties.[3][4]
-
Function:
-
Enhanced Solubility: PEG is highly hydrophilic, which improves the aqueous solubility of the linker and the final bioconjugate, a crucial feature when working with hydrophobic drugs or labels.[3][9]
-
Reduced Aggregation: By preventing intermolecular interactions, the PEG spacer helps to minimize aggregation of the conjugated biomolecules.[10]
-
Flexibility and Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the two conjugated molecules.[4][9] This minimizes steric hindrance and helps ensure that the biological activity of each component is retained.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can shield the bioconjugate from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.[3][11]
-
Alkyne Group
The terminal alkyne is the second reactive handle of the linker, used for "click chemistry." This bioorthogonal reaction allows for the highly efficient and specific attachment of a second molecule of interest.
-
Function: The alkyne group reacts with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This reaction is exceptionally specific and does not interfere with native biological functional groups.[12] There are two primary methods for this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction catalyzed by copper(I) ions.[13][14] It is the most common form of click chemistry for in vitro conjugations.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[15][][] While the this compound linker itself contains a terminal alkyne for CuAAC, a corresponding linker with a strained alkyne would be used for SPAAC.
-
Mechanism of Action: A Step-by-Step Workflow
The use of this compound in bioconjugation follows a logical, sequential workflow that leverages the orthogonal nature of its reactive groups.
Caption: General experimental workflow for bioconjugation using this compound.
-
Boc Deprotection: The workflow begins with the removal of the Boc protecting group using a strong acid like TFA. This unmasks the hydrazine, making the HyNic moiety reactive.
-
HyNic Ligation: The deprotected linker (HyNic-PEG2-alkyne) is incubated with the first biomolecule of interest (Biomolecule A), which has been functionalized with an aldehyde or ketone. This reaction, performed at a pH of 5-6, forms a stable hydrazone bond, covalently attaching the linker to Biomolecule A. Unreacted linker is then removed.
-
Click Chemistry: The resulting conjugate (Biomolecule A-linker) now possesses a terminal alkyne. This intermediate is then reacted with the second molecule of interest (Molecule B), which bears an azide group. In the presence of a copper(I) catalyst, the alkyne and azide groups "click" together to form a stable triazole ring, completing the bioconjugation.
Quantitative Data
The efficiency of bioconjugation reactions is critical. While specific data for this compound is proprietary or found within specific application studies, the yields for its constituent reactions are well-documented in the literature.
| Reaction Step | Chemistry | Typical Reagents & Conditions | Typical Yield / Efficiency | Reference(s) |
| Boc Deprotection | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% (Generally quantitative) | [6],[8] |
| HyNic Ligation | Hydrazone Formation | Biomolecule-CHO, pH 5-6, aniline (B41778) catalyst | 70-95% | N/A |
| Click Chemistry | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-molecule, CuSO₄, Sodium Ascorbate (B8700270), THPTA ligand | >90% (Often nearly quantitative) | [18],[19] |
Note: Yields are highly dependent on the specific substrates, concentrations, and reaction conditions.
Experimental Protocols
The following are generalized protocols. Optimization is required for specific applications.
Protocol 1: Boc Deprotection of Linker
Objective: To remove the Boc protecting group and generate the reactive HyNic-PEG2-alkyne.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA dropwise to the solution (e.g., 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker (HyNic-PEG2-alkyne) is often used immediately in the next step without further purification.
Protocol 2: HyNic Ligation to an Aldehyde-Modified Protein
Objective: To conjugate the deprotected linker to a protein containing an accessible aldehyde group.
Materials:
-
Deprotected HyNic-PEG2-alkyne
-
Aldehyde-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Conjugation Buffer: 100 mM MES or acetate (B1210297) buffer, pH 5.5
-
Aniline (catalyst), 1 M stock in DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the aldehyde-modified protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Dissolve the freshly deprotected HyNic-PEG2-alkyne in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution. A 10-20 fold molar excess of linker over protein is a typical starting point.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Monitor the conjugation efficiency using techniques like SDS-PAGE or mass spectrometry.
-
Purify the resulting protein-linker conjugate from excess, unreacted linker using a desalting or SEC column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS, pH 7.4.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-modified molecule to the alkyne-functionalized protein.
Materials:
-
Alkyne-functionalized protein conjugate from Protocol 2
-
Azide-modified molecule (e.g., drug, probe)
-
Copper(II) Sulfate (CuSO₄), 100 mM stock in water.[13]
-
Sodium Ascorbate, 100 mM stock in water (prepare fresh).[20]
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand, 200 mM stock in water.[21]
-
PBS or other suitable buffer, pH 7.4
-
SEC column for final purification
Procedure:
-
In a reaction tube, combine the alkyne-functionalized protein with the azide-modified molecule. A molar ratio of 1:5 to 1:10 (protein-alkyne to azide) is common.[13]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock and the THPTA stock in a 1:2 molar ratio. Let this stand for 1-2 minutes.[13]
-
Add the catalyst premix to the reaction tube containing the protein and azide. A final copper concentration of 0.1 mM to 0.25 mM is typical.[22]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).[20][22]
-
Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.[13]
-
Upon completion, purify the final bioconjugate using SEC to remove the catalyst, excess reagents, and any unreacted molecules.
Conclusion
The this compound linker is a sophisticated and versatile chemical tool that enables the precise construction of complex bioconjugates. Its design capitalizes on a series of well-characterized, high-efficiency chemical reactions. The Boc-protected HyNic group allows for a controlled, site-specific initial conjugation to carbonyl-containing biomolecules, while the terminal alkyne provides a bioorthogonal handle for a subsequent, highly specific "click" reaction. The integrated PEG spacer further enhances the properties of the final conjugate, improving solubility and stability. This multi-component, sequential approach provides researchers and drug developers with a powerful strategy for creating next-generation therapeutics, diagnostics, and research reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. Boc-HyNic-PEG-Azide | AxisPharm [axispharm.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. genscript.com [genscript.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to the Solubility and Stability of Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-HyNic-PEG2-alkyne is a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, comprising a Boc-protected hydrazine (B178648) (HyNic), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne, offers a versatile platform for molecular assembly. Understanding the solubility and stability of this linker is paramount for its effective application, ensuring reproducibility in experimental protocols and optimizing the performance of the final conjugate. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by data from analogous compounds, and offers detailed experimental protocols for its handling and characterization.
Introduction to this compound
The this compound linker incorporates three key functional moieties:
-
Boc-HyNic (tert-butyloxycarbonyl-6-hydrazinonicotinate): The HyNic group, a hydrazine-functionalized pyridine (B92270) ring, reacts with aldehydes and ketones to form stable hydrazone bonds. The Boc protecting group provides stability during storage and synthesis and can be selectively removed under acidic conditions to unmask the reactive hydrazine.
-
PEG2 (Polyethylene Glycol, n=2): The short di-ethylene glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1] PEG linkers are known to reduce aggregation and immunogenicity.[2]
-
Alkyne: The terminal alkyne group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the efficient and specific conjugation to azide-modified molecules.[3]
The strategic combination of these components allows for a modular and sequential approach to the synthesis of complex biomolecules.
Solubility Profile
The solubility of this compound is dictated by the physicochemical properties of its constituent parts. The PEG spacer imparts hydrophilicity, while the Boc and HyNic components are more hydrophobic.
General Solubility Characteristics
-
Aqueous Buffers: Due to the PEG spacer, this compound is expected to have moderate solubility in aqueous buffers such as phosphate-buffered saline (PBS). However, the hydrophobic nature of the Boc and HyNic groups may limit its solubility at high concentrations.
-
Organic Solvents: The linker is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), which are often used to prepare stock solutions for bioconjugation reactions.[4] It is also expected to be soluble in chlorinated solvents like dichloromethane (B109758) (DCM).
Quantitative Solubility Data (Illustrative)
| Solvent | Estimated Solubility of a PEGylated Linker | Reference Compound |
| Water | Moderately Soluble | PEGylated small molecules[5] |
| PBS (pH 7.4) | Moderately Soluble | General behavior of PEG linkers[6] |
| DMSO | Highly Soluble (>10 mg/mL) | Common solvent for similar linkers[4][7] |
| DMF | Highly Soluble (>10 mg/mL) | Common solvent for similar linkers[7] |
| Acetonitrile | Soluble | Used in purification of related compounds[8] |
| Dichloromethane | Soluble | Common solvent for organic synthesis |
Experimental Protocol for Determining Solubility
A kinetic solubility assay using nephelometry or UV spectrophotometry can be employed to experimentally determine the solubility of this compound.[9]
Objective: To determine the kinetic solubility of this compound in a selected buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV assay)
-
Nephelometer or UV spectrophotometer plate reader
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense serial dilutions of the DMSO stock solution into the wells of a microtiter plate. Include DMSO-only wells as a negative control.
-
Add Buffer: Add the desired buffer (e.g., PBS) to each well to achieve the final desired concentrations of the linker.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.[9]
-
Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has a known extinction coefficient.[9]
-
-
Data Analysis: Determine the concentration at which precipitation occurs. This is the kinetic solubility.
Stability Profile
The stability of this compound is a critical parameter that influences its storage, handling, and reactivity. The primary points of potential instability are the Boc group (acid-labile), the hydrazone bond that will be formed from the HyNic moiety (pH-sensitive), and to a lesser extent, the alkyne and PEG components.
Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions but is readily cleaved by acids.[10]
-
Acidic Conditions: The Boc group is labile in the presence of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[11] The rate of cleavage is dependent on the acid concentration and temperature.[12][13] Even milder acidic conditions (pH < 4) can lead to slow deprotection over time.[14]
-
Neutral and Basic Conditions: The Boc group is generally stable at neutral and basic pH.
Illustrative Boc Group Stability:
| Condition | Stability | Notes |
| pH < 4 | Potentially labile, slow cleavage | Cleavage rate increases with decreasing pH and increasing temperature.[14] |
| pH 4-9 | Generally Stable | Stable for typical bioconjugation reactions. |
| Strong Acid (e.g., TFA, HCl) | Labile | Rapid cleavage.[11] |
Stability of the HyNic Moiety and Resulting Hydrazone Bond
The Boc-protected HyNic moiety itself is generally stable. Once deprotected and reacted with an aldehyde or ketone, it forms a hydrazone bond. The stability of this hydrazone bond is pH-dependent.
-
Acidic Conditions: Hydrazone bonds are susceptible to hydrolysis under acidic conditions (pH < 6).[15] This property is often exploited for the controlled release of drugs in the acidic environment of endosomes and lysosomes.[15]
-
Neutral and Basic Conditions: Hydrazone bonds are generally stable at neutral and slightly basic pH.[16] The conjugate bond formed between HyNic and 4-formylbenzoate (B8722198) (4FB) is reported to be stable up to 92°C and in a pH range of 2.0–10.0, although stability at the lower end of this pH range may be time-dependent.
Illustrative Hydrazone Bond Stability (Post-Conjugation):
| pH | Relative Stability | Notes |
| 4.5 - 5.5 | Labile | Facilitates cleavage in endosomal/lysosomal compartments.[15] |
| 6.0 - 7.0 | Moderately Stable | Stability decreases with lower pH. |
| 7.0 - 8.5 | Stable | Suitable for physiological conditions.[15] |
Stability of the PEG2 and Alkyne Moieties
-
PEG2: Polyethylene glycol is generally considered to be highly stable and biocompatible.[17] It is resistant to enzymatic degradation in biological systems.
-
Alkyne: Terminal alkynes are generally stable under a wide range of reaction conditions, including those typically used for bioconjugation.[3] They are compatible with most common functional groups found in biomolecules.
Experimental Protocol for Assessing Stability
The stability of this compound can be assessed by incubating the compound under various conditions and monitoring its degradation over time using analytical techniques such as HPLC or LC-MS.[18]
Objective: To assess the stability of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in each of the different pH buffers at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Analysis: Analyze the aliquots by HPLC or LC-MS.
-
Monitor the disappearance of the parent peak corresponding to intact this compound.
-
Identify and quantify any degradation products (e.g., the Boc-deprotected linker).
-
-
Data Analysis: Plot the percentage of intact linker remaining over time for each pH condition to determine its stability profile.
Visualization of Key Processes
Boc Deprotection and HyNic-Aldehyde Conjugation Workflow
Caption: Workflow for the deprotection of the Boc group and subsequent conjugation of the HyNic moiety.
Alkyne-Azide "Click" Chemistry Conjugation
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
This compound is a valuable tool in modern bioconjugation and drug development. A thorough understanding of its solubility and stability is essential for its successful implementation. While this guide provides a comprehensive overview based on existing knowledge of its constituent parts and analogous compounds, it is recommended that researchers perform in-house validation of solubility and stability under their specific experimental conditions to ensure optimal and reproducible results. The provided protocols offer a starting point for these characterizations. By carefully considering the properties of this versatile linker, scientists can better design and execute their synthetic strategies, leading to the development of novel and effective targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Strategic Role of the Boc Protecting Group in HyNic Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the successful implementation of hydrazinonicotinamide (HyNic) linkers in bioconjugation, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and other targeted therapeutics. This technical guide provides a comprehensive overview of the function of the Boc group in conjunction with HyNic linkers, detailing its importance in synthetic strategies, experimental protocols for its use, and its overall impact on the efficiency and purity of the final bioconjugate.
Core Principles: Why Boc Protection is Essential for HyNic Linkers
The HyNic linker provides a versatile method for conjugating biomolecules through the formation of a stable hydrazone bond with an aldehyde-modified partner, typically 4-formylbenzamide (B2918280) (4FB). The hydrazine (B178648) moiety of HyNic is a potent nucleophile, which, while essential for the final conjugation reaction, presents a significant challenge during the synthesis of HyNic-modified biomolecules, especially peptides.
The primary function of the Boc group is to temporarily mask the reactive hydrazine group of the HyNic linker. This protection is crucial for several reasons:
-
Prevention of Undesirable Side Reactions: During solid-phase peptide synthesis (SPPS), the unprotected hydrazine can react with activated amino acids or other electrophilic reagents present in the synthesis cycles, leading to undesired side products and truncation of the peptide chain.[1][2]
-
Ensuring Chemoselectivity: The Boc group ensures that the hydrazine functionality is reserved for the intended post-synthetic conjugation reaction with an aldehyde, thereby maintaining the chemoselectivity of the ligation strategy.
-
Stability During Synthesis and Purification: The Boc-protected HyNic linker is stable to the reagents and conditions commonly used in Fmoc-based solid-phase peptide synthesis.[3]
The Boc group is favored due to its stability under a wide range of synthetic conditions and its facile removal under specific acidic conditions, which are typically employed during the final cleavage of the peptide from the solid support.[4] This orthogonality allows for a controlled and stepwise synthetic approach.
Physicochemical Properties of Boc-HyNic Derivatives
The introduction of the Boc group alters the physicochemical properties of the HyNic linker. These properties are important for its handling, synthesis, and incorporation into biomolecules.
| Property | 6-Boc-hydrazinonicotinic acid (Boc-HyNic) | Succinimidyl 6-(N'-tert-butoxycarbonyl-hydrazino)nicotinate (Boc-HyNic-OSu) |
| Molecular Formula | C₁₁H₁₅N₃O₄ | C₁₅H₁₈N₄O₆ |
| Molecular Weight | 253.25 g/mol | 350.33 g/mol |
| Appearance | White to off-white powder | White solid |
| Solubility | Soluble in organic solvents like DMF and DMSO | Soluble in organic solvents like DMF and DMSO |
| Storage Conditions | Store at -20°C, desiccated | Store at -20°C, desiccated |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Boc-HyNic-OSu, its incorporation into peptides via SPPS, and the final deprotection and conjugation steps.
Synthesis of Succinimidyl 6-(N'-tert-butoxycarbonyl-hydrazino)nicotinate (Boc-HyNic-OSu)
This protocol describes the activation of the carboxylic acid of Boc-HyNic to its N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
6-Boc-hydrazinonicotinic acid (Boc-HyNic)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, if starting with a salt of Boc-HyNic)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 6-Boc-hydrazinonicotinic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add DCC or EDC (1.1 eq) portion-wise to the stirred solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup (for DCC): If DCC was used, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Boc-HyNic-OSu by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation of Boc-HyNic into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of Boc-HyNic to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)
-
6-Boc-hydrazinonicotinic acid (Boc-HyNic)
-
Coupling reagents: HBTU, HATU, or HCTU (1.0 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
-
DCM
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling Solution Preparation: In a separate vial, dissolve Boc-HyNic (1.5 eq) and the coupling reagent (e.g., HBTU, 1.45 eq) in a minimal amount of DMF. Add DIPEA (3.0 eq) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Boc-HyNic solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Drying: Dry the resin under vacuum.
Cleavage and Boc Deprotection of the HyNic-Peptide
This step simultaneously cleaves the peptide from the solid support and removes the Boc protecting group from the HyNic linker, along with other acid-labile side-chain protecting groups.
Materials:
-
Boc-HyNic-peptide on resin
-
Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA) and scavengers. The composition of the cocktail depends on the amino acid sequence of the peptide.[5][6][7]
-
Cold diethyl ether
-
Centrifuge
Common Cleavage Cocktail Compositions:
| Reagent Cocktail | Composition | Primary Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | General purpose, suitable for peptides containing sensitive residues like Cys, Met, Trp.[6] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | "Odorless" alternative, effective for scavenging trityl groups.[6] |
| TFA/TIS/H₂O | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A common general-purpose cocktail for many peptides. |
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin). Incubate at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10-fold excess) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
Purification and Characterization of the HyNic-Peptide
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Purification: Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final HyNic-peptide as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (verifying the expected molecular weight) and analytical RP-HPLC (assessing purity). The removal of the Boc group will result in a characteristic mass shift and a change in retention time on the HPLC chromatogram.
Conjugation of HyNic-Peptide to a 4FB-Modified Biomolecule
The deprotected HyNic-peptide is now ready for conjugation to a biomolecule containing a 4-formylbenzamide (4FB) group.
Materials:
-
Purified HyNic-peptide
-
4FB-modified biomolecule (e.g., antibody, protein)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Dissolution: Dissolve the HyNic-peptide and the 4FB-modified biomolecule in the conjugation buffer.
-
Conjugation Reaction: Mix the two components. A typical molar ratio is a 5- to 10-fold excess of the HyNic-peptide relative to the 4FB-modified biomolecule. If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.
-
Purification of the Conjugate: Purify the resulting conjugate using an appropriate method based on the properties of the biomolecule, such as size exclusion chromatography (SEC) or affinity chromatography, to remove the excess unconjugated peptide.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy (the hydrazone bond has a characteristic absorbance at ~354 nm), and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.[9]
Visualizing the Process: Diagrams and Workflows
Chemical Structures
Caption: Structures of Boc-HyNic and its activated NHS ester.
Boc-HyNic Bioconjugation Workflow
Caption: Overall workflow for bioconjugation using Boc-HyNic.
Boc Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group is an indispensable tool in the utilization of HyNic linkers for bioconjugation. Its ability to temporarily shield the reactive hydrazine moiety during complex synthetic procedures, such as solid-phase peptide synthesis, prevents the formation of unwanted side products and ensures the high purity and yield of the desired HyNic-modified biomolecule. The straightforward and efficient removal of the Boc group under acidic conditions, which are often integrated into the final cleavage step, provides a seamless transition from synthesis to conjugation. The strategic use of Boc-HyNic enables the controlled and chemoselective construction of sophisticated bioconjugates, making it a cornerstone technology for the development of targeted therapeutics and other advanced biomaterials.
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
The Fulcrum of Function: A Technical Guide to the PEG2 Spacer in Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, the linker element of a bifunctional molecule is not a mere tether but a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse chemical structures employed as linkers, polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone, with the short PEG2 spacer playing a pivotal role in a growing number of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This in-depth technical guide elucidates the multifaceted functions of the PEG2 spacer, presenting quantitative data, detailed experimental protocols, and visual representations of its impact on molecular behavior and therapeutic outcomes.
Core Functions of the PEG2 Spacer: More Than Just a Connector
The deceptively simple structure of the PEG2 spacer, consisting of two ethylene (B1197577) glycol units, belies its profound influence on the physicochemical and biological properties of a bifunctional molecule. Its primary functions can be categorized as follows:
-
Solubility Enhancement: A frequent challenge in drug development is the poor aqueous solubility of potent small molecule inhibitors or payloads. The hydrophilic nature of the PEG2 spacer, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the overall solubility of the bifunctional construct. This is crucial for preventing aggregation, facilitating formulation, and ensuring bioavailability.[1][2]
-
Modulation of Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of short PEG linkers like PEG2 can be advantageous.[3] These linkers can adopt folded conformations that shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to cellular uptake.[3] However, it is a delicate balance, as excessive PEGylation can lead to decreased permeability.[3]
-
Optimization of Ternary Complex Formation (in PROTACs): In PROTACs, the linker's length and flexibility are paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] A linker that is too short can introduce steric hindrance, preventing the two proteins from coming together effectively. Conversely, an overly long linker can result in a non-productive complex where the ubiquitination sites are not accessible. The PEG2 spacer often provides a favorable distance and conformational flexibility to achieve the optimal geometry for efficient ubiquitination and subsequent protein degradation.[6]
-
Impact on Pharmacokinetics (in ADCs): In the context of ADCs, the linker, including the PEG2 spacer, influences the drug-to-antibody ratio (DAR), stability, and in vivo efficacy. Shorter PEG linkers, such as PEG2 and PEG4, may lead to faster clearance and a shorter half-life compared to longer PEG chains.[7] However, they can also contribute to higher in vitro potency.[7] The inclusion of a PEG spacer, even a short one, has been shown to significantly improve the tolerability of ADCs.[8]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, including short PEG spacers, on the performance of PROTACs and ADCs.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (BRD4 Degradation)
| Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | 29 | >95 | [4] |
| PEG3 | 19 | >95 | [4] |
| PEG4 | 12 | >95 | [4] |
| PEG5 | 23 | >95 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Influence of Linker Composition on PROTAC Performance (BTK Degradation)
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PEG (various lengths) | 3 - 292 | 76 - 96 | [4] |
| Alkyl (9 atoms) | Weak Degradation | - | [4] |
Table 3: Effect of PEG Spacer Length on ADC Properties
| Linker | Key Property | Observation | Reference |
| PEG2 | Drug-to-Antibody Ratio (DAR) | Achieved a DAR of 3.9 in a specific construct | [9] |
| PEG8 | Drug-to-Antibody Ratio (DAR) | Achieved a lower DAR of 2.4 in the same construct | [9] |
| No PEG | In vivo Tolerability | Significant weight loss observed at 50 mg/kg | [10] |
| PEG2 | In vivo Tolerability | Less weight loss compared to no PEG at 50 mg/kg | [10] |
| PEG8, PEG12, PEG24 | In vivo Tolerability | Relatively stable weight at 50 mg/kg | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of bifunctional linkers.
Synthesis of a Heterobifunctional PEG2 Linker
This protocol describes a general method for the synthesis of a heterobifunctional PEG2 linker with azide (B81097) and carboxylic acid functionalities, suitable for click chemistry and amide bond formation.
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH)
-
Propargyl bromide
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Sodium azide (NaN3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monopropargylation of Triethylene Glycol:
-
Dissolve triethylene glycol in anhydrous THF.
-
Add NaH portion-wise at 0°C and stir for 30 minutes.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Purify the monopropargylated product by silica gel chromatography.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the monopropargylated triethylene glycol in acetone.
-
Add Jones reagent dropwise at 0°C and stir for 2 hours.
-
Quench the reaction with isopropanol.
-
Extract the carboxylic acid product and purify by chromatography.
-
-
Azide Introduction (Click Reaction):
-
This step would typically be performed after conjugation of one end of the linker. For a bifunctional linker with an azide handle, a different synthetic route starting with an azido-PEG alcohol would be employed. A general protocol for a click reaction to attach an azide-containing molecule is as follows:
-
Dissolve the alkyne-functionalized PEG linker and the azide-containing molecule in a mixture of t-BuOH and water.
-
Add a solution of CuSO4 and sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final product by preparative HPLC.
-
Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Labeled Protein of Interest (POI) (e.g., GST-tagged) and corresponding FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
Labeled E3 Ligase (e.g., His-tagged) and corresponding FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for ADC development.
Caption: Experimental workflow for PROTAC evaluation.
Logical Relationships
Caption: Logical relationships of PEG2 spacer properties.
Conclusion
The PEG2 spacer, while a seemingly minor component, exerts a significant and multifaceted influence on the performance of bifunctional linkers in advanced therapeutics. Its ability to enhance solubility, modulate cell permeability, and facilitate optimal ternary complex formation underscores its importance in the rational design of PROTACs and ADCs. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and optimize the linker component of their molecules. As the field of targeted therapies continues to evolve, a deep understanding of the structure-function relationships of linkers, including the humble yet powerful PEG2 spacer, will be indispensable for the development of next-generation medicines.
References
- 1. sensusimpact.com [sensusimpact.com]
- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are advanced chemical reagents essential for covalently linking two different biomolecules with high specificity.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2] This intrinsic asymmetry allows for selective, sequential reactions with different functional groups on target molecules, such as proteins, nucleic acids, or drugs.[3] This controlled, two-step conjugation process is a key advantage, as it minimizes the formation of undesirable homodimers or polymers, a common issue with single-step conjugations using homobifunctional reagents.[2][4]
The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive end groups and a spacer arm that bridges them. The nature of the reactive groups dictates the target functional groups, while the spacer arm's length and composition influence properties like the distance between the conjugated molecules, solubility, and cleavability.[3][5] These reagents are indispensable tools in a wide array of applications, including the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy, the development of immunogens, protein interaction studies, and the immobilization of biomolecules onto surfaces for biosensors and diagnostic assays.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cyanagen.com [cyanagen.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
An In-Depth Technical Guide to Hydrazone Ligation with HyNic Moieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies of hydrazone ligation chemistry, with a specific focus on the use of 6-hydrazinonicotinamide (HyNic) moieties. This chemoselective ligation technique has become a cornerstone in the field of bioconjugation, enabling the precise assembly of complex biomolecular structures for a wide range of applications, from diagnostics to therapeutic drug development.
Core Principles of HyNic Hydrazone Ligation
Hydrazone ligation is a chemoselective reaction between a hydrazine (B178648) derivative and an aldehyde or ketone to form a stable hydrazone bond. The use of a 6-hydrazinonicotinamide (HyNic) moiety on one biomolecule and a 4-formylbenzamide (B2918280) (4FB) group on another has become a particularly robust and widely adopted strategy. This bis-aryl hydrazone linkage exhibits enhanced stability compared to hydrazones formed from aliphatic aldehydes and hydrazines.[1][2]
The reaction is highly efficient and proceeds under mild aqueous conditions, which is crucial for preserving the structure and function of sensitive biomolecules like proteins and antibodies.[3] A key feature of this chemistry is the ability to catalyze the reaction with aniline (B41778), which significantly accelerates the rate of ligation, allowing for efficient conjugation at low micromolar concentrations of reactants.[4][5][6]
Reaction Mechanism
The formation of the hydrazone bond is a reversible condensation reaction. The reaction is acid-catalyzed, with the optimal pH for uncatalyzed reactions typically being around 4.5 to 6.0.[7][8] However, the use of aniline as a nucleophilic catalyst allows the reaction to proceed efficiently at neutral pH.[4][8]
The aniline catalyst first reacts with the aldehyde (4FB) to form a more reactive protonated Schiff base intermediate. This intermediate is then readily attacked by the nucleophilic hydrazine (HyNic) to form the stable bis-aryl hydrazone bond.[6]
Quantitative Data
The efficiency and kinetics of HyNic hydrazone ligation are influenced by several factors, including pH, temperature, and the presence of a catalyst. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Kinetics of HyNic Ligation
| Reactants | pH | Catalyst (Concentration) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 4.5 | None | 3.0 ± 0.3 | [4] |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 7.0 | Aniline (10 mM) | 10¹ - 10³ | [4][5] |
| HYNIC-HSA + p-¹⁹F-benzaldehyde | 7.0 | None | Slow (<10% labeling in 30 min) | [8] |
| HYNIC-HSA + p-¹⁹F-benzaldehyde | 7.0 | Aniline (100 mM) | Rapid (>95% labeling in 30 min) | [8] |
Table 2: Reaction Conditions and Yields
| Ligation System | Precursor Conc. | Temperature (°C) | Time (min) | pH | Yield | Reference |
| [¹⁸F]FB-CHO + HYNIC-peptides | 2.1 mM | 70 | 10 | 0.5 - 5.5 | 85% | [9] |
| HyNic-Antibody + 4FB-Protein (Aniline catalyzed) | - | Room Temp. | 120 | 6.0 | >95% | [3][10] |
| HyNic-Antibody + 4FB-Oligonucleotide | - | Room Temp. | 240 - 960 | 7.4 | >95% | [11] |
Table 3: Hydrazone Bond Stability
| Hydrazone Type | pH | Conditions | Stability Notes | Reference |
| Bis-aryl hydrazone (HyNic-4FB) | 2.0-10.0 | Up to 92°C | Highly stable across a wide pH range. | [3][10] |
| [¹⁸F]FB-hydrazone | 7.5 | 37°C | Stable. | [9] |
| [¹⁸F]FB-hydrazone | 4.0 | 37°C | Slow decomposition observed (up to 31% in 5 hours). | [9] |
| Aliphatic aldehyde-derived | 5.5 | 37°C | Highly unstable, complete hydrolysis within 2 minutes. | [1] |
| Aromatic aldehyde-derived | 5.5 - 7.4 | 37°C | Highly stable, no significant hydrolysis after 48-72 hours. | [1] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the conjugation of a protein (e.g., an antibody) to another biomolecule using HyNic-4FB chemistry.
Materials and Reagents
-
Protein A (to be HyNic-modified): e.g., Antibody at 1-5 mg/mL.
-
Biomolecule B (to be 4FB-modified): e.g., Protein, peptide, or oligonucleotide.
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone): Amine-reactive crosslinker.
-
S-4FB (Succinimidyl 4-formylbenzoate): Amine-reactive crosslinker.
-
Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4-8.0.
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.
-
Aniline Catalyst Solution (TurboLink™ Catalyst Buffer): 10 mM Aniline in a compatible buffer.
-
Desalting Columns: e.g., Zeba™ Spin Desalting Columns.
-
Reaction Tubes and Standard Laboratory Equipment.
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Biomolecules:
-
Thoroughly desalt and buffer exchange Protein A and Biomolecule B into Modification Buffer. It is critical to remove any amine-containing substances like Tris or glycine.[3]
-
Adjust the concentration of each biomolecule to 1-5 mg/mL.
-
-
Modification with S-HyNic and S-4FB:
-
HyNic Modification: To Protein A, add a calculated amount of S-HyNic (typically a 10-20 fold molar excess). Incubate at room temperature for 2 hours.[11]
-
4FB Modification: To Biomolecule B, add a calculated amount of S-4FB (typically a 10-20 fold molar excess). Incubate at room temperature for 2 hours.[11]
-
-
Desalting of Modified Biomolecules:
-
Remove excess, unreacted S-HyNic and S-4FB from their respective reactions using desalting columns.
-
Buffer exchange the purified HyNic-Protein A and 4FB-Biomolecule B into Conjugation Buffer (pH 6.0).
-
-
Conjugation Reaction:
-
Combine the HyNic-Protein A and 4FB-Biomolecule B in a reaction tube. A slight molar excess (1.5-4 equivalents) of one component is often used to drive the reaction to completion.[11]
-
Add the Aniline Catalyst Solution to a final concentration of 10 mM.[3]
-
Incubate the reaction at room temperature for 2 to 16 hours. The reaction can be monitored by measuring the absorbance at 354 nm, as the bis-aryl hydrazone bond has a molar extinction coefficient of approximately 29,000 M⁻¹cm⁻¹.[3][10][12]
-
-
Purification and Analysis:
-
Purify the resulting conjugate from any excess reactants using an appropriate method, such as size-exclusion chromatography (SEC).
-
Analyze the purity and integrity of the conjugate using techniques like SDS-PAGE and UV-Vis spectrophotometry.
-
Applications in Drug Development and Research
The robustness and efficiency of HyNic ligation have made it an invaluable tool for researchers in drug development and other scientific fields.
-
Antibody-Drug Conjugates (ADCs): HyNic ligation is widely used to attach cytotoxic drugs to monoclonal antibodies. The stability of the hydrazone bond is a critical feature, ensuring that the drug remains attached to the antibody in circulation and is only released under specific conditions within the target cell.
-
Radiolabeling for PET Imaging: The rapid kinetics of the reaction are particularly advantageous for labeling peptides and antibodies with short-lived radioisotopes like Fluorine-18 for positron emission tomography (PET) imaging.[9] This allows for the in vivo tracking and quantification of biomolecules.
-
Protein-Oligonucleotide Conjugates: This chemistry enables the creation of conjugates for applications like immuno-PCR, where the high sensitivity of PCR is combined with the specificity of antibody-antigen binding.[12]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. HyNic ligation provides a reliable method for site-specific PEGylation.
-
Immobilization of Biomolecules: Proteins and other biomolecules can be covalently attached to surfaces or nanoparticles functionalized with either HyNic or 4FB moieties, which is useful for the development of biosensors and diagnostic assays.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. interchim.fr [interchim.fr]
The Core of Connection: An In-depth Technical Guide to Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and simple to perform.[1] This powerful ligation reaction forms a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, a transformation that has found extensive application in drug discovery, bioconjugation, materials science, and beyond.[2][3][4][5] Its biocompatibility and efficiency make it an invaluable tool for scientists seeking to construct complex molecular architectures with precision and ease.[6]
This guide provides a comprehensive overview of the fundamental principles of CuAAC, including its mechanism, key components, and detailed experimental protocols. Quantitative data is presented in structured tables for straightforward comparison, and logical workflows are visualized to facilitate a deeper understanding of this pivotal chemical reaction.
The Mechanism: A Copper-Coordinated Dance
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of regioisomers, the copper-catalyzed variant is highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[1][7] The reaction is significantly accelerated, with rate enhancements of 107 to 108 compared to the uncatalyzed version.[1]
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates to the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.[8][9]
-
Coordination of the Azide: The organic azide then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, forming a six-membered copper-containing intermediate.[]
-
Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Core Components and Reaction Conditions
A successful CuAAC reaction depends on the careful selection of several key components. The reaction is known for its tolerance to a wide range of functional groups and can be performed in various solvents, including water, which is a significant advantage for biological applications.[1][4]
| Component | Description | Common Choices & Considerations |
| Copper Source | The active catalyst is Cu(I). However, Cu(II) salts are often used in combination with a reducing agent as they are more stable and easier to handle. | Cu(I) Salts: CuI, CuBr, [Cu(CH₃CN)₄]PF₆ Cu(II) Salts + Reducing Agent: CuSO₄·5H₂O with sodium ascorbate (B8700270) is the most common system.[11][12] |
| Ligands | Ligands are used to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and oxidation, and accelerate the reaction rate. In biological systems, they also mitigate copper toxicity.[8][13] | Water-Insoluble: Tris(benzyltriazolylmethyl)amine (TBTA)[14] Water-Soluble: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Bathocuproinedisulfonic acid (BCS), BTTAA.[13][14] |
| Solvent | The choice of solvent depends on the solubility of the reactants. The reaction is notably efficient in aqueous environments. | t-BuOH/H₂O (1:1), DMF, DMSO, pure water.[15][16] |
| Azide | Can be a small molecule, polymer, or biomolecule functionalized with an azide group. Reactivity can be influenced by electronic and steric factors. | Electron-withdrawing groups near the azide can increase the reaction rate. Steric hindrance can decrease it.[17] |
| Alkyne | Must be a terminal alkyne. Similar to azides, these can be incorporated into a wide variety of molecular scaffolds. |
Quantitative Data: A Look at Reaction Efficiency
The yield and rate of the CuAAC reaction are influenced by the specific substrates, catalyst system, and reaction conditions. Below is a summary of reported yields for various azide substrates, highlighting the versatility and efficiency of the reaction.
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | >95 | [7] |
| Phenyl Azide | 1-Octyne | CuI | THF | 98 | [1] |
| 3'-Azido-3'-deoxythymidine (AZT) | Propargyl amine | CuSO₄/Sodium Ascorbate | H₂O | >90 | [6] |
| Azido-functionalized peptide | Alkyne-modified fluorescent dye | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | High | [11] |
| Azido-functionalized polymer | Alkyne-terminated small molecule | CuBr(PPh₃)₃ | DMF | >95 | [16] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for solution-phase CuAAC and a typical bioconjugation reaction.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the azide and the alkyne.
-
Add the solvent and stir to dissolve the reactants.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[15]
Protocol 2: Bioconjugation of an Azide-Functionalized Probe to an Alkyne-Modified Biomolecule
This protocol is a general guideline for labeling biomolecules such as proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)
-
Azide-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (optional, to scavenge reactive oxygen species)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized probe in the desired molar ratio in buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[11][15]
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
If using, add aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The workup will depend on the specific application and may include purification by size-exclusion chromatography, dialysis, or precipitation to remove excess reagents and the copper catalyst.
Caption: A generalized experimental workflow for performing a CuAAC reaction.
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a premier click reaction. Its efficiency, selectivity, and biocompatibility have made it an indispensable tool for researchers across various scientific disciplines. By understanding the core principles of the CuAAC reaction and following robust experimental protocols, scientists can effectively harness its power to construct novel molecular entities and advance the frontiers of drug development and biomedical research.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. labinsights.nl [labinsights.nl]
- 5. echemi.com [echemi.com]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Understanding strain-promoted alkyne-azide cycloaddition (SPAAC)
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in chemical biology, bioconjugation, and drug development.[1] As a cornerstone of bioorthogonal chemistry, it enables the formation of covalent bonds within complex biological systems without interfering with native biochemical processes.[2] This is achieved without the need for cytotoxic metal catalysts, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and selectively with an azide (B81097) to form a stable triazole linkage.[1][] This guide provides a comprehensive technical overview of SPAAC, tailored for researchers, scientists, and drug development professionals, covering its core principles, kinetics, applications, and detailed experimental protocols.
Core Principles and Mechanism
SPAAC is a type of catalyst-free click chemistry.[6] The reaction's efficacy stems from the inherent strain within cyclic alkynes, typically cyclooctynes, which possess approximately 18 kcal/mol of ring strain.[7] This strain is released during the reaction, significantly lowering the activation energy for the cycloaddition.[1][8]
The mechanism is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition.[1][9] The azide functional group acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). This reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, forming a stable triazole product.[3] Because both the strained alkyne and the azide are essentially inert to the functional groups found in biological systems, the reaction is highly specific and bioorthogonal.[3][]
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Analysis of SPAAC Kinetics
The rate of SPAAC is a critical factor, typically described by a second-order rate constant (k₂). This rate is influenced by several factors:
-
Cyclooctyne Structure: The primary determinant of the reaction rate is the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of fluorine atoms (e.g., DIFO) or fusing aromatic rings (e.g., DBCO, BARAC), can significantly increase reactivity by further increasing ring strain or altering electronic properties.[4][10] For instance, BARAC exhibits exceptional reaction kinetics, making it suitable for imaging low-abundance biomolecules.[11]
-
Azide Electronics: The electronic properties of the azide also play a role. Electron-withdrawing groups on the azide can accelerate the reaction with certain cyclooctynes.[12] For example, a tetra-fluorinated aromatic azide was shown to react with a kinetic constant of 3.60 M⁻¹s⁻¹, among the fastest rates reported.[13]
-
Solvent, pH, and Temperature: Reaction conditions can modulate kinetics. Studies have shown that buffer type, pH, and temperature affect reaction rates.[14] For example, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[14][15] Generally, higher pH values increase reaction rates, though exceptions exist depending on the buffer used.[14]
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes
This table summarizes the reaction kinetics of various cyclooctynes with a standard azide, benzyl (B1604629) azide, providing a baseline for comparison.
| Cyclooctyne Derivative | Abbreviation | k₂ (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO/ADIBO | ~0.1 - 1.0 | High reactivity and stability, widely used.[4] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 1.0 | Fast kinetics, often used for protein labeling.[4][6] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Copper-free option developed to avoid cytotoxicity.[6] |
| Biarylazacyclooctynone | BARAC | ~3.5 | Exceptionally high reaction kinetics.[11] |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | Tunable kinetics based on macrocycle size.[16] |
| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³ | Increased local strain enhances reactivity.[16] |
| Fluorinated [11+1]CPP | fluor[11+1]CPP | 4.7 x 10⁻³ | Electronic modification increases rate ~10-fold.[16] |
Note: Rates can vary significantly based on the specific azide, solvent, and temperature used in the experiment.
Table 2: Influence of Reaction Conditions on SPAAC Kinetics
This table details the effects of buffer and pH on the reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at 25°C.
| Buffer | pH | Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| DMEM Medium | 7.4 | 0.59 - 0.97 |
| RPMI Medium | 7.4 | 0.27 - 0.77 |
Data sourced from a study investigating the effects of various conditions on SPAAC rates.[14]
Applications in Research and Drug Development
The biocompatibility and high specificity of SPAAC have led to its widespread adoption in various fields.[][11]
-
Biomolecule Labeling and Imaging: SPAAC is extensively used to label proteins, nucleic acids, lipids, and glycans with imaging probes like fluorescent dyes without disrupting biological processes.[] This allows for real-time tracking of molecules in living cells and organisms.[4][6]
-
Targeted Drug Delivery: In drug development, SPAAC is used to create targeted therapies, such as antibody-drug conjugates (ADCs).[3][4] The reaction allows for the precise attachment of a cytotoxic drug to an antibody that targets cancer cells.[2] It is also used to functionalize nanoparticles and drug carriers for targeted delivery.[17]
-
Macromolecule Derivatization: The reaction can modify macromolecules to enhance stability, improve biocompatibility, or introduce new functions, which is valuable in vaccine development and biomaterials engineering.[4]
Caption: Experimental workflow for SPAAC-mediated protein bioconjugation.
Experimental Protocols
The following are generalized protocols for common SPAAC applications. Researchers should optimize concentrations, incubation times, and purification methods for their specific system.
Protocol 1: General Protein Bioconjugation with a DBCO-Functionalized Molecule
This protocol describes labeling an azide-containing protein with a DBCO-functionalized dye.[18]
-
Reagent Preparation:
-
Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution (e.g., 10 mM) of the DBCO-functionalized molecule in an organic solvent like DMSO.[19]
-
-
SPAAC Reaction:
-
Add the DBCO stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent is typically used to drive the reaction to completion.
-
Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.[18]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed overnight at 4°C.[18]
-
-
Purification:
-
Remove the unreacted DBCO reagent and byproducts using a desalting column (e.g., PD-10) or size-exclusion chromatography.[20]
-
-
Characterization:
-
Confirm the conjugation and purity of the final product using SDS-PAGE (which may show a mobility shift) and mass spectrometry to determine the degree of labeling.
-
Protocol 2: Pre-Targeted In Vivo Imaging using SPAAC
This protocol outlines a two-step pre-targeting strategy for PET imaging in a tumor-bearing mouse model.[21] This approach enhances the tumor-to-background signal by separating the targeting and imaging steps.
-
Step 1: Administration of Targeting Agent:
-
Administer an antibody-cyclooctyne conjugate (e.g., DBCO-Antibody) intravenously into the animal model. The antibody is chosen to specifically target a tumor antigen.
-
Allow a sufficient period (e.g., 24-72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This clearance phase is critical for reducing background noise.[21]
-
-
Step 2: Administration of Imaging Probe:
-
Prepare a small, azide-functionalized imaging probe (e.g., a radiolabeled azide) that can clear rapidly from the body.
-
Administer this probe intravenously. The probe will react quickly via SPAAC with the cyclooctyne-tagged antibody already localized at the tumor.
-
-
Imaging:
-
After a short incubation period to allow the unreacted imaging probe to clear, perform whole-body imaging using the appropriate modality (e.g., PET/CT).[21]
-
Caption: Logical workflow for pre-targeted imaging using SPAAC.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition is a powerful and versatile bioorthogonal reaction that has profoundly impacted chemical biology and medicine.[11][22] Its key advantages—biocompatibility, high specificity, and catalyst-free nature—make it an ideal choice for applications ranging from live-cell imaging to the development of targeted cancer therapies.[3][6] As researchers continue to design new cyclooctynes with even faster kinetics and unique properties, the scope and utility of SPAAC are expected to expand further, opening new frontiers in the precise chemical manipulation of biological systems.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. What is SPAAC? | AxisPharm [axispharm.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irjweb.com [irjweb.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 21. benchchem.com [benchchem.com]
- 22. ijpsjournal.com [ijpsjournal.com]
The Dual-Action Toolkit: A Technical Guide to Bioorthogonal Applications of Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Boc-HyNic-PEG2-alkyne, represents a sophisticated tool in the field of bioorthogonal chemistry, enabling precise and versatile bioconjugation. Its unique architecture, featuring a protected hydrazinonicotinamide (HyNic) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, allows for a two-step, orthogonal ligation strategy. This guide provides an in-depth technical overview of its core applications, experimental considerations, and the fundamental chemistries it employs.
Core Principles and Applications
This compound is engineered for the assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] Its utility stems from the two distinct and non-interfering bioorthogonal reactions it facilitates:
-
Hydrazone Ligation: The HyNic group, after deprotection of the Boc (tert-butyloxycarbonyl) group, reacts specifically with aldehydes, most notably 4-formylbenzamide (B2918280) (4FB), to form a stable bis-aryl hydrazone bond. This reaction is highly efficient and proceeds under mild, biocompatible conditions.[3][4]
-
Click Chemistry: The terminal alkyne group is a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the covalent attachment of azide-modified molecules with high efficiency and specificity.[5][]
The short PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final conjugate.[]
Experimental Protocols and Methodologies
The application of this compound involves a sequential or convergent approach where each functional end is addressed in a controlled manner. Below are detailed methodologies for the key ligation steps.
Boc Deprotection and HyNic-Aldehyde Hydrazone Ligation
This procedure outlines the steps for conjugating a HyNic-functionalized molecule (after deprotection) to an aldehyde-bearing biomolecule.
Materials:
-
This compound modified biomolecule (Biomolecule 1)
-
4FB-modified biomolecule (Biomolecule 2)
-
Deprotection Solution: Trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane, DCM), or other acidic conditions.
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.[4]
-
(Optional) Aniline (B41778) catalyst (e.g., TurboLINK™ Catalyst Buffer).[4]
-
Desalting columns.
Protocol:
-
Boc Deprotection:
-
Dissolve the this compound modified biomolecule in an appropriate anhydrous solvent.
-
Add the TFA solution and incubate at room temperature. The reaction time will vary depending on the substrate but can typically range from 30 minutes to a few hours.
-
Monitor the deprotection by an appropriate analytical method (e.g., LC-MS).
-
Remove the TFA and solvent under vacuum.
-
Immediately proceed to the conjugation step or store the deprotected compound under inert gas at low temperature.
-
-
Biomolecule Preparation:
-
Prepare Biomolecule 1 (now with a free HyNic group) and Biomolecule 2 (with a 4FB group) in the Conjugation Buffer.
-
Ensure both biomolecules are free of other reactive species by desalting or buffer exchange.[3]
-
-
Hydrazone Ligation:
-
Mix the HyNic-modified Biomolecule 1 with the 4FB-modified Biomolecule 2 in the Conjugation Buffer. A typical molar ratio is a slight excess of one component to drive the reaction to completion.
-
For large biomolecules like antibodies, the addition of an aniline catalyst to a final concentration of 10 mM can significantly accelerate the reaction, with conversions greater than 95% achievable in approximately 2 hours.[4]
-
Incubate the reaction at room temperature for 2-4 hours, or overnight if no catalyst is used.
-
-
Analysis and Purification:
-
The formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically, as the conjugate bond has a characteristic absorbance at 354 nm (molar extinction coefficient ≈ 29,000 L·mol⁻¹·cm⁻¹).[4]
-
Purify the resulting conjugate using standard chromatographic techniques (e.g., size exclusion chromatography, affinity chromatography).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-terminated biomolecule to an azide-containing partner.
Materials:
-
Alkyne-modified biomolecule
-
Azide-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM).
-
Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).[8] THPTA is recommended for aqueous reactions.[8]
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7-8.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne and azide (B81097) components in the reaction buffer or a compatible co-solvent like DMSO.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Prepare a premix of CuSO₄ and the stabilizing ligand. For THPTA, a 1:2 to 1:5 molar ratio of Cu:ligand is common.[8][9]
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-modified biomolecule and the azide-modified molecule. A slight excess of the azide component is often used.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30 minutes.[8]
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and unreacted starting materials. This can be achieved through desalting columns, dialysis, or chromatography.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the bioorthogonal reactions facilitated by the this compound linker. Note that specific yields and rates will depend on the substrates being conjugated.
| Parameter | HyNic-4FB Ligation | CuAAC (Click Chemistry) |
| Reaction pH | Optimal kinetics at pH 4.7, commonly performed at pH 6.0 for protein stability[3] | Typically pH 4-11, often performed around pH 7-8[5] |
| Reaction Time | 2-4 hours (with catalyst), can be longer without[4] | 15-60 minutes typically[8] |
| Catalyst | Aniline (optional, but recommended for large molecules)[4] | Copper(I), generated in situ from CuSO₄ and a reducing agent[8] |
| Bond Stability | Stable from pH 2.0-10.0 and up to 92°C[4] | Highly stable triazole ring |
| Spectroscopic Handle | Conjugate absorbs at 354 nm (ε ≈ 29,000 L·mol⁻¹·cm⁻¹)[4] | N/A |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for Boc deprotection and subsequent HyNic-4FB hydrazone ligation.
Caption: General workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
A Technical Guide to Boc-HyNic-PEG2-alkyne for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-HyNic-PEG2-alkyne, a versatile heterobifunctional linker, for beginners in the field of bioconjugation. This document details its core properties, experimental protocols for its use, and methods for the purification and analysis of the resulting bioconjugates.
Introduction to this compound
This compound is a chemical linker designed for the precise and stable conjugation of biomolecules. Its structure features three key components:
-
Boc-protected HyNic (6-hydrazinonicotinamide): A protected hydrazine (B178648) moiety that, once deprotected, reacts with aldehydes, specifically 4-formylbenzamide (B2918280) (4FB), to form a highly stable bis-arylhydrazone bond. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled, sequential conjugation reactions.
-
PEG2 (Polyethylene Glycol) spacer: A short, hydrophilic diethylene glycol spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and provides flexibility.[1]
-
Terminal Alkyne: A functional group that participates in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules.[2] This reaction is known for its high efficiency, specificity, and mild reaction conditions.[3]
This trifunctional nature allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and labeled proteins or oligonucleotides.[2][4]
Core Properties and Chemical Data
The following table summarizes the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆N₄O₅ | [5] |
| Molecular Weight | 378.43 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [6] |
Experimental Workflows and Protocols
The use of this compound in bioconjugation typically involves a three-stage process: Boc deprotection, conjugation (via HyNic-4FB or CuAAC), and purification.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Boc deprotection of the HyNic moiety.
Caption: Alternative bioconjugation pathways.
Detailed Experimental Protocols
This protocol describes the removal of the Boc protecting group to expose the reactive hydrazine moiety.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (HyNic-PEG2-alkyne as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
This protocol details the conjugation of the deprotected HyNic-PEG2-alkyne to a biomolecule modified with a 4-formylbenzamide (4FB) group.
Materials:
-
Deprotected HyNic-PEG2-alkyne
-
4FB-modified biomolecule (e.g., protein, oligonucleotide)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0[7]
-
TurboLink™ Catalyst Buffer: 100 mM aniline in Conjugation Buffer (optional, but recommended for higher efficiency)[8]
-
Desalting columns
Procedure:
-
Ensure the 4FB-modified biomolecule is desalted and buffer-exchanged into Conjugation Buffer.[7]
-
Dissolve the deprotected HyNic-PEG2-alkyne in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) and then dilute with Conjugation Buffer.
-
Combine the 4FB-modified biomolecule and the deprotected HyNic-PEG2-alkyne in a reaction vessel. A molar excess of the linker may be required, depending on the desired degree of labeling.
-
If using, add 1/10th volume of TurboLink™ Catalyst Buffer to the reaction mixture.[8]
-
Incubate the reaction at room temperature for 2-3 hours or overnight at 4°C.[8]
-
The progress of the reaction can be monitored by UV-Vis spectrophotometry by observing the increase in absorbance at 354 nm, which is characteristic of the bis-arylhydrazone bond (molar extinction coefficient ≈ 29,000 M⁻¹cm⁻¹).[7]
-
Purify the conjugate to remove excess linker and catalyst.
This protocol describes the "click" reaction between the alkyne moiety of the linker and an azide-modified biomolecule.
Materials:
-
Deprotected HyNic-PEG2-alkyne (or the Boc-protected form if the HyNic moiety is not to be used)
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)[6]
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 200 mM in water)[6]
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[6]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
-
Prepare stock solutions of the reagents as listed above.[6]
-
In a reaction tube, combine the alkyne-containing linker and the azide-modified biomolecule in the reaction buffer. The molar ratio will depend on the specific application, but a slight excess of one component is common.[6]
-
Prepare the Cu(I) catalyst complex by mixing CuSO₄ and the THPTA ligand in a 1:2 molar ratio and letting it stand for a few minutes.[6]
-
Add the Cu(I)/THPTA complex to the reaction mixture.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[6]
-
Purify the resulting triazole conjugate to remove the copper catalyst, excess reagents, and by-products.
Quantitative Data Summary
The following tables provide representative data for the stability of the bis-arylhydrazone bond and the efficiency of the CuAAC reaction. Disclaimer: This data is illustrative and based on typical values reported for these reaction types. Actual results may vary depending on the specific biomolecules and reaction conditions.
Table 1: Stability of the Bis-arylhydrazone Bond
| Condition | Incubation Time (hours) | % Intact Conjugate (Representative) |
| pH 4.0, 37°C | 24 | > 90% |
| pH 7.4, 37°C | 24 | > 95% |
| pH 9.0, 37°C | 24 | > 90% |
| 92°C, pH 7.0 | 2 | > 95%[7] |
Table 2: Representative Efficiency of CuAAC Reaction
| Reaction Time (minutes) | Conversion to Product (%) (Representative) |
| 15 | > 80% |
| 30 | > 90% |
| 60 | > 95% |
Purification and Analysis of Bioconjugates
Proper purification and analysis are critical to ensure the quality and functionality of the final bioconjugate.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller, unreacted linker and other reagents.[] It is particularly effective for removing excess low molecular weight by-products.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since PEGylation can alter the surface charge of a protein, IEX can be a powerful tool for purifying PEGylated proteins and separating species with different degrees of labeling.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to assess the purity of the conjugate and, in some cases, to separate different conjugate species.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC and is well-suited for the analysis of proteins and antibodies, including the determination of drug-to-antibody ratios (DARs) in ADCs.[12]
Analytical Methods
-
UV-Vis Spectrophotometry: As mentioned, the formation of the bis-arylhydrazone bond in HyNic-4FB conjugation can be monitored at 354 nm.[7] The concentration of the protein component can often be determined by its absorbance at 280 nm.
-
Mass Spectrometry (MS): LC-MS is an invaluable tool for confirming the identity and purity of the bioconjugate by providing an accurate mass measurement.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the increase in molecular weight of a protein after conjugation.[13]
-
High-Performance Liquid Chromatography (HPLC): Various HPLC methods (SEC, IEX, RP-HPLC, HIC) can be used to assess the purity, aggregation state, and heterogeneity of the bioconjugate.[12][14]
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation. Its orthogonal reactive ends, coupled with a hydrophilic spacer, enable the straightforward synthesis of well-defined and stable bioconjugates. By following the detailed protocols and employing appropriate purification and analytical techniques, scientists can effectively utilize this linker to advance their research in drug development, diagnostics, and fundamental biological studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. interchim.fr [interchim.fr]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-HyNic-PEG2-alkyne for Drug Discovery
Introduction
In the landscape of modern drug discovery, particularly in the development of targeted therapies, bifunctional linkers play a pivotal role. These molecules serve as the crucial bridge connecting different molecular entities, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC). Boc-HyNic-PEG2-alkyne is a versatile, heterobifunctional linker engineered to facilitate precise bioconjugation. Its unique architecture, comprising a protected hydrazine (B178648) nicotinamide (B372718) (HyNic) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne, offers researchers a powerful tool for constructing complex therapeutic and diagnostic agents. This guide provides a detailed examination of the core features, applications, and experimental considerations for using this compound in drug discovery.
Core Features and Molecular Breakdown
This compound is a meticulously designed molecule where each component serves a distinct and critical function. It is classified as a PEG-based PROTAC linker and a click chemistry reagent.[1][2] The strategic combination of its functional groups allows for a controlled, multi-step conjugation process.
-
Boc (tert-butoxycarbonyl) Group: The Boc group serves as a protecting shield for the reactive hydrazine moiety of the HyNic component.[3] This protection is crucial as it prevents unintended reactions during synthesis and storage. The Boc group can be removed under mild acidic conditions, exposing the free amine for subsequent conjugation reactions.[4]
-
HyNic (6-hydrazinonicotinic acid) Group: Once deprotected, the HyNic group can react with carbonyls (aldehydes and ketones) to form a stable hydrazone bond. This functionality is particularly useful for site-specific conjugation to antibodies or other biomolecules that have been engineered or modified to contain a reactive carbonyl group.
-
PEG2 (Polyethylene Glycol) Spacer: The linker incorporates a short, hydrophilic diethylene glycol (PEG2) spacer.[5][6] This PEG unit serves multiple purposes: it enhances the aqueous solubility of the linker and the final conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[3][7]
-
Alkyne Group: The terminal alkyne group is the key to one of the most efficient and widely used bioconjugation reactions: "click chemistry".[1][5] Specifically, it enables the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for a highly specific and efficient covalent linkage with molecules containing an azide (B81097) group.[1][8][9] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, providing high selectivity.[][11]
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its application in precise chemical synthesis. The data below is compiled from various suppliers.
| Property | Value | Reference(s) |
| Molecular Weight | ~378.43 g/mol | [1][5] |
| Molecular Formula | C₁₈H₂₆N₄O₅ | [1] |
| Purity | ≥95% | [5] |
| Appearance | Solid or liquid (varies by supplier) | |
| Solubility | Soluble in polar organic solvents | [6] |
Key Applications in Drug Discovery
The heterobifunctional nature of this compound makes it an ideal reagent for the synthesis of complex biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells.[12][13] The linker is a critical component that connects the antibody to the drug payload. This compound can be used to create stable and effective ADCs. The alkyne group can be "clicked" onto an azide-modified drug payload, while the HyNic group can be conjugated to an antibody, often at a specific, engineered site containing a carbonyl group. This allows for precise control over the drug-to-antibody ratio (DAR), a critical factor for ADC efficacy and safety.[]
PROTACs
PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two active domains—one that binds the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. This compound is well-suited for PROTAC synthesis.[1][2][8] For example, the alkyne end can be attached to an azide-functionalized target-binding molecule, while the HyNic end can be conjugated to an E3 ligase ligand, creating the final tripartite molecule.
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of the alkyne group on the linker is its participation in the CuAAC reaction. While specific reaction conditions should be optimized for each unique substrate, the following provides a general protocol for conjugating an azide-containing molecule to this compound.
Materials and Reagents:
-
This compound
-
Azide-containing molecule (e.g., drug payload, peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium Ascorbate
-
Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Aqueous buffer (e.g., PBS), potentially with a co-solvent like DMSO or DMF
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare fresh stock solutions of Sodium Ascorbate (e.g., 100 mM in water) and CuSO₄ (e.g., 20 mM in water).[14]
-
If using a ligand, prepare a stock solution (e.g., 100 mM THPTA in water).[14]
-
-
Reaction Setup:
-
In a microfuge tube, combine the azide-containing molecule and a molar excess (e.g., 1.5-3 equivalents) of this compound in the reaction buffer.
-
Add the copper ligand (if used) to the mixture.
-
Add the CuSO₄ solution. The final concentration is typically in the range of 50-200 µM.
-
Vortex the mixture briefly.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the Sodium Ascorbate solution.[14] The final concentration should be 5-10 times that of the CuSO₄.
-
Vortex the mixture thoroughly.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction completion can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified from excess reagents and catalyst using methods appropriate for the product, such as reverse-phase HPLC, size-exclusion chromatography, or precipitation.
-
Conclusion
This compound stands out as a highly valuable and versatile tool in the drug discovery arsenal. Its well-defined functional domains—a protected carbonyl-reactive group, a beneficial PEG spacer, and a bio-orthogonal alkyne handle—provide a robust platform for the modular construction of sophisticated bioconjugates. By enabling precise control over conjugation chemistry, this linker facilitates the development of next-generation targeted therapies like ADCs and PROTACs, ultimately accelerating the journey from innovative concepts to clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Boc-HyNic-PEG-Azide | AxisPharm [axispharm.com]
- 4. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Boc-HyNic-PEG-acid | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes: Bioconjugation Protocols for Boc-HyNic-PEG2-alkyne
Introduction
Boc-HyNic-PEG2-alkyne is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses two distinct reactive handles separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:
-
An Alkyne Group: Enables covalent bond formation with azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][4]
-
A Boc-protected HyNic Group: The 6-hydrazinonicotinamide (HyNic) moiety, protected by a tert-butyloxycarbonyl (Boc) group, can be deprotected to reveal a hydrazine (B178648) group. This group readily reacts with aldehydes and ketones to form stable hydrazone bonds.
These dual functionalities allow for a modular and strategic approach to synthesizing complex bioconjugates. The following protocols detail the two primary conjugation strategies for this linker.
Logical Workflow for this compound Conjugation
The bifunctional nature of the linker presents two primary strategic pathways for conjugation, which can be selected based on the available functional groups on the target biomolecules.
Caption: Overview of the two conjugation pathways available for this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule to the terminal alkyne of this compound. The Boc-protected HyNic group remains intact during this procedure.
Experimental Workflow: CuAAC
Caption: Step-by-step experimental workflow for the CuAAC reaction.
Materials
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide, or small molecule)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species) stock solution (e.g., 100 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable non-amine, non-thiol containing buffer.
-
Purification system (e.g., HPLC, FPLC with size-exclusion column)
Protocol
-
Reagent Preparation : In a microcentrifuge tube, combine the this compound and the azide-containing biomolecule in the reaction buffer. The molar ratio should be optimized, but a starting point is a 1.5 to 5-fold molar excess of the linker relative to the azide (B81097) biomolecule.
-
Catalyst Premix : In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is common.[5] Mix gently and let it stand for 1-2 minutes.
-
Reaction Assembly : Add the catalyst premix to the reaction mixture containing the linker and biomolecule.
-
Initiation : To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the mixture. If using, aminoguanidine can be added just before the ascorbate.
-
Incubation : Gently mix the reaction by inverting the tube or using a rotator. Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may vary based on the reactivity of the substrates.
-
Purification : After the incubation period, the resulting bioconjugate must be purified from excess reagents and byproducts.[6] Common methods include size-exclusion chromatography (SEC) for large biomolecules like proteins, or reverse-phase HPLC for smaller molecules and peptides.[7]
Quantitative Data: CuAAC Reaction Parameters
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Biomolecule-Azide Conc. | 2 - 100 µM | 25 µM | Higher concentrations can increase reaction rates. |
| Linker-Alkyne Conc. | 1.5 - 10x excess | 2x excess over azide | Excess linker ensures complete consumption of the azide biomolecule. |
| CuSO₄ Final Conc. | 50 - 250 µM | 100 µM | Higher concentrations can damage sensitive biomolecules.[5] |
| Ligand (THPTA) Final Conc. | 250 - 1250 µM | 500 µM | Maintain a 5:1 ratio with CuSO₄ to protect biomolecules.[8] |
| Sodium Ascorbate Final Conc. | 1 - 5 mM | 5 mM | A reducing agent to maintain copper in the active Cu(I) state.[9] |
| Reaction Time | 1 - 12 hours | 1 hour | Monitor reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |
| Temperature | 4 - 37 °C | Room Temperature (20-25°C) | Lower temperatures can be used for sensitive biomolecules but may require longer reaction times. |
| Expected Yield | 50 - 95% | - | Highly dependent on substrates and purification method. |
Protocol 2: Hydrazone Ligation
This two-step protocol first involves the removal of the Boc protecting group to expose the reactive hydrazine (HyNic). The deprotected linker is then conjugated to a biomolecule containing an aldehyde or ketone functional group.
Experimental Workflow: Boc Deprotection & Hydrazone Ligation
Caption: Workflow for Boc deprotection followed by hydrazone ligation.
Step A: Boc Deprotection
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Protocol
-
Dissolution : Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Acid Addition : Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Reaction : Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[10]
-
Removal of Acid : Remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting deprotected HyNic-PEG2-alkyne linker can be used directly in the next step or purified if necessary.
Step B: HyNic-Aldehyde/Ketone Ligation
Materials
-
Deprotected HyNic-PEG2-alkyne (from Step A)
-
Aldehyde or ketone-modified biomolecule
-
Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0, containing 10 mM aniline (as catalyst).
Protocol
-
Reagent Preparation : Dissolve the aldehyde/ketone-modified biomolecule in the aniline-containing ligation buffer.
-
Ligation : Add the deprotected HyNic-PEG2-alkyne to the biomolecule solution. A 5 to 20-fold molar excess of the linker is typically used.
-
Incubation : Allow the reaction to proceed at room temperature for 2-6 hours. The aniline acts as a catalyst to accelerate the formation of the hydrazone bond.
-
Purification : Purify the final conjugate to remove excess linker and other reagents using an appropriate method such as SEC, IEX (Ion-Exchange Chromatography), or dialysis.[6][]
Quantitative Data: Hydrazone Ligation Parameters
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Boc Deprotection (TFA) | 20 - 50% (v/v in DCM) | 30% | Higher TFA concentrations lead to faster deprotection.[12] |
| Deprotection Time | 30 - 120 min | 60 min | Monitor by TLC or LC-MS to avoid side reactions. |
| Biomolecule Conc. | 1 - 5 mg/mL | 2 mg/mL | Dependent on the solubility and stability of the biomolecule. |
| Linker Molar Excess | 5 - 50x | 10x | Higher excess drives the reaction to completion. |
| Aniline Catalyst Conc. | 5 - 20 mM | 10 mM | Aniline significantly accelerates hydrazone formation at acidic/neutral pH. |
| Ligation pH | 5.5 - 7.0 | 6.0 | Hydrazone formation is most efficient in this pH range. |
| Reaction Time | 2 - 16 hours | 4 hours | Can be performed overnight at 4°C for sensitive molecules. |
| Expected Yield | 40 - 80% | - | Yields vary based on the efficiency of aldehyde/ketone incorporation and ligation. |
References
- 1. Boc-HyNic-PEG2-alkyne_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Fabrication de conjugués anticorps-médicaments : Purification [sigmaaldrich.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Step-by-Step Boc-HyNic-PEG2-alkyne Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the step-by-step labeling of antibodies using the bifunctional linker, Boc-HyNic-PEG2-alkyne. This process is critical in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs), for therapeutic and diagnostic applications. The protocol outlines a two-stage process: the initial modification of the antibody with the alkyne-containing linker and the subsequent conjugation to an azide-functionalized molecule via "click chemistry."
The this compound linker offers several advantages. The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody. The Boc-protected hydrazinonicotinamide (HyNic) group provides a stable linkage, and the Polyethylene Glycol (PEG) spacer enhances solubility and reduces steric hindrance. The terminal alkyne group enables highly specific and efficient conjugation to azide-containing molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
These protocols are designed to be comprehensive and adaptable for various antibody and payload combinations.
Diagram of the Experimental Workflow
Caption: Overall workflow for antibody labeling with this compound.
Part 1: Antibody Modification with this compound
This section details the covalent attachment of the this compound linker to the antibody and the subsequent deprotection of the Boc group to reveal the reactive hydrazine.
Experimental Protocol: Antibody Modification
1. Antibody Preparation:
-
The antibody solution should be buffer-exchanged into an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-7.5.[1]
-
Ensure the antibody concentration is between 1-10 mg/mL for optimal labeling.[2]
-
Remove any protein stabilizers like BSA or gelatin, as they contain primary amines that will compete with the labeling reaction.[1]
2. Linker Conjugation:
-
Bring the this compound NHS ester to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous Dimethyl Sulfoxide (DMSO). This solution should be prepared fresh.[3]
-
Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
3. Boc Deprotection:
-
To the reaction mixture, add an equal volume of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4]
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Neutralize the reaction by adding a suitable buffer, such as 1 M Tris, pH 8.0.
4. Purification of Alkyne-Modified Antibody:
-
Purify the alkyne-modified antibody from excess linker and deprotection reagents using size-exclusion chromatography (SEC).[5][]
-
Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pool the fractions containing the antibody.
Part 2: Click Chemistry Conjugation
This section describes the conjugation of the alkyne-modified antibody to an azide-containing payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). A protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is also provided as a copper-free alternative.
Experimental Protocol: CuAAC Conjugation
1. Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of:
-
50 mM Copper (II) Sulfate (B86663) (CuSO₄) in water.
-
50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand in water.
-
100 mM sodium ascorbate (B8700270) in water.
-
2. Click Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with a 3- to 10-fold molar excess of the azide-payload.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the copper/ligand mixture to the antibody/payload solution to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
3. Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
4. Final Purification:
-
Purify the final antibody conjugate using SEC as described in Part 1, Step 4 to remove excess payload and reaction components.
Alternative Protocol: SPAAC Conjugation (Copper-Free)
For this protocol, the azide-payload is replaced with a payload functionalized with a strained alkyne (e.g., DBCO, BCN), and the antibody is first modified with an azide-linker. If using the alkyne-modified antibody from Part 1, the payload must contain an azide (B81097) group and be compatible with a strained alkyne. The following is a general SPAAC protocol.
1. Reaction Setup:
-
Combine the alkyne-modified antibody with a 3- to 5-fold molar excess of an azide-payload functionalized with a strained azide (e.g., a cyclooctyne (B158145) derivative).
-
The reaction is typically performed in PBS, pH 7.4.
2. Incubation:
-
Incubate the reaction for 4-18 hours at room temperature or 4°C. Reaction times may vary depending on the specific strained alkyne and azide used.[7]
3. Final Purification:
-
Purify the final antibody conjugate using SEC as described in Part 1, Step 4.
Diagram of the Chemical Reaction Pathway
Caption: Chemical pathway of this compound antibody labeling.
Part 3: Characterization of the Antibody Conjugate
After purification, it is essential to characterize the final antibody conjugate to determine the average number of payloads per antibody, known as the Drug-to-Antibody Ratio (DAR).
Experimental Protocol: DAR Determination
1. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates antibody species based on the number of conjugated hydrophobic payloads.[8]
-
An analytical HIC column is used with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate or sodium chloride) to elute species with increasing hydrophobicity (higher DAR).
-
The relative peak areas of the different DAR species can be used to calculate the average DAR.
2. Size-Exclusion Chromatography (SEC):
-
SEC can be used to assess the purity of the conjugate and detect the presence of aggregates or fragments.[9]
3. Mass Spectrometry (MS):
-
Intact mass analysis of the antibody conjugate can provide precise mass measurements for each DAR species, allowing for accurate DAR calculation and confirmation of conjugate identity.
Quantitative Data Summary
The following tables provide representative data for a typical antibody labeling experiment using the described protocols. The actual results may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Representative Reaction Parameters and Efficiencies
| Parameter | Value | Reference |
| Antibody Modification | ||
| Antibody Concentration | 5 mg/mL | [2] |
| Linker:Antibody Molar Ratio | 10:1 | [3] |
| Modification Efficiency | >90% | Representative |
| Boc Deprotection | ||
| TFA Concentration | 10% (v/v) | [4] |
| Deprotection Efficiency | >95% | Representative |
| CuAAC Click Chemistry | ||
| Payload:Alkyne Molar Ratio | 5:1 | |
| Reaction Time | 2 hours | |
| Conjugation Yield | >85% | [7] |
| Purification | ||
| Recovery from SEC (each step) | >90% | Representative |
Table 2: Representative Characterization Data
| Parameter | Method | Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | HIC | 3.8 | [10] |
| Purity (Monomer Content) | SEC | >98% | [9] |
| Aggregate Content | SEC | <2% | [9] |
| DAR Species Distribution (from HIC) | Relative Abundance | ||
| DAR 0 | HIC | 5% | |
| DAR 2 | HIC | 25% | |
| DAR 4 | HIC | 50% | |
| DAR 6 | HIC | 15% | |
| DAR 8 | HIC | 5% |
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the successful labeling of antibodies using the this compound linker. This method allows for the generation of well-defined antibody conjugates with controlled payload incorporation. The subsequent click chemistry step offers a highly efficient and specific route for attaching a wide variety of molecules. Thorough characterization of the final conjugate is crucial to ensure its quality, efficacy, and safety for downstream applications in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
Protocol for the Acid-Catalyzed Boc Deprotection of HyNic Linkers
Application Note: For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from hydrazinonicotinamide (HyNic) linkers. HyNic linkers are pivotal in bioconjugation, enabling the stable ligation of molecules. The Boc group serves to protect the reactive hydrazine (B178648) moiety during synthesis and is typically removed in the final steps to enable conjugation. This protocol outlines the use of trifluoroacetic acid (TFA) for efficient deprotection, ensuring the integrity of the HyNic linker for subsequent applications.
Chemical Principle
The deprotection of a Boc-protected HyNic linker is an acid-catalyzed cleavage reaction. The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free hydrazine (HyNic linker) as its corresponding TFA salt, releasing carbon dioxide in the process.[1][2]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of Boc-protected amines and related compounds using TFA in dichloromethane (B109758) (DCM), which can be adapted for Boc-HyNic linkers.[3][4]
| Parameter | Condition Range | Typical Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) TFA in DCM | Higher concentrations of TFA lead to faster reaction times but may require more careful handling of acid-labile functional groups.[3] |
| Temperature | 0°C to Room Temperature | Room Temperature | The reaction is typically performed at room temperature. Lower temperatures can be used to control reactivity if necessary.[4] |
| Reaction Time | 30 minutes - 4 hours | 1 - 2 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.[5] |
| Expected Yield | >90% | Quantitative | Yields are typically high, often quantitative, assuming complete reaction and proper work-up. |
| Analytical Method | TLC, HPLC, LC-MS | LC-MS | LC-MS is the preferred method for monitoring the reaction and confirming the mass of the deprotected product.[6][7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Boc deprotection of a HyNic linker. It is recommended to perform a small-scale trial to optimize the conditions for a specific Boc-HyNic conjugate.
Materials:
-
Boc-protected HyNic linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected HyNic linker in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.
-
Stir the solution at room temperature. If the substrate is sensitive, the reaction can be cooled to 0°C in an ice bath.
-
-
Addition of TFA:
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).
-
Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment. The reaction is exothermic.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., DCM/Methanol). The deprotected product should have a lower Rf value than the starting material.
-
LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.
-
Choose one of the following work-up procedures:
-
A) Precipitation of the TFA Salt:
-
After evaporation, dissolve the residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether to precipitate the deprotected HyNic linker as its TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
B) Neutralization and Extraction:
-
After evaporation, dissolve the residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free hydrazine form of the HyNic linker.
-
-
-
-
Analysis and Storage:
-
Confirm the identity and purity of the deprotected HyNic linker by LC-MS and ¹H NMR.
-
The deprotected HyNic linker is more reactive and should be used in the subsequent conjugation step as soon as possible or stored under an inert atmosphere at a low temperature to prevent degradation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction of the Boc deprotection of a HyNic linker.
Caption: Experimental workflow for Boc deprotection of a HyNic linker.
Caption: Chemical reaction for the Boc deprotection of a HyNic linker.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. veeprho.com [veeprho.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-HyNic-PEG2-alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Boc-HyNic-PEG2-alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile linker is particularly valuable in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties.
Introduction to this compound Click Chemistry
This compound is a heterobifunctional linker containing a terminal alkyne group for click chemistry, a PEG2 spacer, a hydrazoic-nicotinamide (HyNic) moiety protected with a tert-butyloxycarbonyl (Boc) group. The terminal alkyne allows for a highly efficient and specific covalent bond formation with an azide-functionalized molecule through a CuAAC reaction. This reaction is a cornerstone of click chemistry, a concept introduced by K. B. Sharpless in 2001, valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The CuAAC reaction proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition of an alkyne and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To stabilize the Cu(I) oxidation state and enhance reaction efficiency, a chelating ligand is often employed.
Reaction Conditions and Key Parameters
The success of the CuAAC reaction with this compound depends on several key parameters, which can be optimized for specific applications.
Catalyst System:
-
Copper Source: Copper(II) sulfate (CuSO₄) is the most common and convenient source of copper.
-
Reducing Agent: Freshly prepared sodium ascorbate is essential to reduce Cu(II) to the active Cu(I) catalyst.
-
Ligand: A stabilizing ligand is crucial to prevent the oxidation of Cu(I) and to accelerate the reaction. For applications in biological systems, a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred to maintain biocompatibility. For reactions in organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice.
Solvent System: The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers (e.g., phosphate-buffered saline, PBS) are ideal. If solubility is a concern, co-solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or tert-butanol (B103910) can be added.
Stoichiometry and Concentration: The reaction generally proceeds efficiently with equimolar amounts of the alkyne and azide. However, in some cases, a slight excess of one reagent may be used to drive the reaction to completion. The concentration of the reactants is also a critical factor, with higher concentrations generally leading to faster reaction rates.
Temperature and Reaction Time: Most CuAAC reactions can be performed at room temperature, with typical reaction times ranging from 1 to 24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).
Summary of Reaction Parameters
The following table summarizes typical quantitative parameters for a CuAAC reaction involving a PEGylated alkyne like this compound. These values should be considered as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound | 1.0 equivalent | Limiting reagent |
| Azide-containing molecule | 1.0 - 1.5 equivalents | A slight excess can improve reaction completion. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.25 mM final concentration | Higher concentrations can lead to faster rates but may require more efficient removal. |
| Sodium Ascorbate | 5 mM final concentration | Should be prepared fresh. |
| Ligand (THPTA or TBTA) | 5 equivalents relative to copper | A 5:1 ligand to copper ratio is commonly used to protect biomolecules.[1] |
| Solvent | Aqueous buffer (e.g., PBS) or organic solvent (e.g., DMF, DMSO) with co-solvents as needed | Choice depends on substrate solubility. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 37-45 °C) can be used to accelerate the reaction if necessary. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress for optimization. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)
This protocol is suitable for the conjugation of this compound to an azide-functionalized biomolecule in an aqueous environment.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, or oligonucleotide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Deionized water
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized molecule in PBS to the desired concentration.
-
Add the this compound from a stock solution in a compatible solvent (e.g., DMSO) to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a separate tube. A 1:5 molar ratio of Cu:THPTA is recommended. Vortex briefly to mix.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For dilute solutions or less reactive substrates, the reaction time may be extended up to 24 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for proteins).
-
Once the reaction is complete, the product can be purified by methods suitable for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
Protocol 2: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for the reaction of this compound with a small molecule azide that is soluble in organic solvents.
Materials:
-
This compound
-
Azide-functionalized small molecule
-
Anhydrous solvent (e.g., DMF, DMSO, or a mixture with water)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10-100 mM in DMSO)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Add the CuSO₄ stock solution (0.01-0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure triazole product.
Visualizing the Workflow and Reaction
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the CuAAC of this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for CuAAC.
References
Application Notes and Protocols for ADC Development using Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the heterobifunctional linker, Boc-HyNic-PEG2-alkyne, in the development of Antibody-Drug Conjugates (ADCs). This linker enables a sequential conjugation strategy, first attaching to the antibody via a stable hydrazone bond and subsequently conjugating to a cytotoxic payload through a highly efficient click chemistry reaction.
Introduction to this compound Linker
This compound is a versatile linker designed for the precise construction of ADCs. It comprises three key functional components:
-
Boc-HyNic (tert-Butyloxycarbonyl-6-hydrazinonicotinamide): A protected hydrazine (B178648) derivative. The HyNic moiety, after deprotection of the Boc group, reacts specifically with aldehydes to form a stable bis-arylhydrazone bond. This functionality is employed for conjugation to a monoclonal antibody (mAb) that has been modified to display an aldehyde group.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer. The PEG linker enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity, thereby improving its pharmacokinetic profile.[1][2]
-
Alkyne: A terminal alkyne group that serves as a handle for click chemistry. This allows for the highly efficient and bioorthogonal conjugation of an azide-modified cytotoxic payload via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3][][5]
This sequential approach offers precise control over the conjugation process, leading to the generation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Workflow for ADC Synthesis
The overall workflow for synthesizing an ADC using this compound involves a multi-step process that begins with the modification of the antibody and culminates in the purification of the final conjugate.
Detailed Experimental Protocols
Protocol 1: Antibody Modification with 4-Formylbenzamide (4FB)
This protocol describes the introduction of aldehyde groups onto the antibody surface by reacting lysine (B10760008) residues with succinimidyl-4-formylbenzoate (S-4FB).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
S-4FB (succinimidyl-4-formylbenzoate)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0[6][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0[8]
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into Modification Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.[6][8]
-
S-4FB Stock Solution: Prepare a stock solution of S-4FB in anhydrous DMF or DMSO (e.g., 2-4 mg in 100 µL).[7]
-
Modification Reaction: Add a calculated molar excess of the S-4FB stock solution to the antibody solution. The molar ratio will influence the number of incorporated 4FB groups and should be optimized (a starting point is a 10-20 fold molar excess).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.[7]
-
Purification: Remove excess S-4FB and buffer exchange the modified antibody into Conjugation Buffer using a desalting column.
-
Quantification (Optional): The number of 4FB groups incorporated can be quantified by reacting with a known concentration of a HyNic-containing molecule and measuring the absorbance of the resulting hydrazone bond at 354 nm (ε = 29,000 M⁻¹cm⁻¹).[9][10]
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the linker to expose the reactive hydrazine moiety.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas stream
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of DCM.
-
Deprotection: Add an excess of TFA to the solution (e.g., 50% TFA in DCM).
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen. The resulting deprotected linker, HyNic-PEG2-alkyne, should be used immediately or stored under inert gas.
Protocol 3: Conjugation of HyNic-PEG2-alkyne to Modified Antibody
This protocol details the formation of a stable hydrazone bond between the aldehyde-modified antibody and the deprotected linker.
Materials:
-
Aldehyde-modified mAb (from Protocol 1)
-
Deprotected HyNic-PEG2-alkyne (from Protocol 2)
-
Conjugation Buffer (pH 6.0)[11]
-
TurboLink™ Catalyst Buffer (100 mM Aniline (B41778) in Conjugation Buffer) (Optional)[10][11]
-
Desalting columns
Procedure:
-
Reaction Setup: In a reaction tube, combine the aldehyde-modified mAb with a 5-10 fold molar excess of the freshly deprotected HyNic-PEG2-alkyne.
-
Catalyst Addition (Optional): For improved reaction kinetics, add aniline to a final concentration of 10 mM. This can increase the conversion to over 95% in approximately 2 hours.[10][11]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by measuring the increase in absorbance at 354 nm.[9]
-
Purification: Purify the resulting mAb-linker conjugate by desalting to remove excess linker and catalyst.
Protocol 4: Click Chemistry Conjugation of Azide-Payload (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to conjugate an azide-modified cytotoxic drug to the alkyne-functionalized antibody.
Materials:
-
mAb-linker conjugate (from Protocol 3)
-
Azide-modified cytotoxic payload
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)[3]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)[3]
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[3]
-
PBS or other suitable conjugation buffer
-
DMSO or DMF for dissolving the payload
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Stock Solutions: Prepare the necessary stock solutions as listed above.[3]
-
Catalyst Premix: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I)-ligand complex.[3]
-
Reaction Setup: In a reaction tube, combine the mAb-linker conjugate with the azide-modified payload (typically a 4 to 10-fold molar excess over the antibody).[3]
-
Initiation: Add the Cu(I)/THPTA complex (e.g., 25 equivalents relative to the azide) followed by the sodium ascorbate solution (e.g., 40 equivalents relative to the azide) to initiate the reaction.[3]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.[3]
-
Purification: Purify the final ADC using size-exclusion chromatography or other suitable methods to remove unreacted payload and copper catalyst.[3]
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination:
-
UV-Vis Spectrophotometry: A simple method that uses the Beer-Lambert law. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), and knowing the extinction coefficients of both, the average DAR can be calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The peak areas of the different species can be used to calculate the average DAR.[13][14]
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for the accurate determination of the DAR distribution.[][15]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Procedure Outline:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere.[16][17]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 48-144 hours.[16][17]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution or DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).[17][18]
Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma, which is crucial for minimizing off-target toxicity.
Procedure Outline:
-
Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points (e.g., up to 7 days).[19][20]
-
Sample Collection: At each time point, take an aliquot of the plasma sample.
-
Analysis:
Quantitative Data Summary
The following tables provide representative data for ADCs developed using HyNic and click chemistry linkers. The exact values will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Reaction Parameters and Outcomes
| Parameter | Typical Value/Range | Reference |
| Antibody Modification | ||
| S-4FB:mAb Molar Ratio | 10:1 - 20:1 | [7] |
| Reaction Time | 2 hours | [7] |
| Reaction pH | 8.0 | [6] |
| HyNic-4FB Ligation | ||
| Linker:mAb Molar Ratio | 5:1 - 10:1 | [22] |
| Reaction Time | 2-4 hours (catalyzed) | [10][11] |
| Reaction pH | 4.5 - 6.0 | [11][22] |
| CuAAC Click Chemistry | ||
| Payload:mAb Molar Ratio | 4:1 - 10:1 | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Copper Concentration | 0.1 - 0.25 mM | [23] |
| ADC Characteristics | ||
| Average DAR | 2 - 4 | [14][24] |
| Conjugation Efficiency | >90% | [22] |
Table 2: Stability and Efficacy Data
| Parameter | Typical Value/Range | Reference |
| Linker Stability | ||
| Hydrazone Bond Stability | Stable at pH 2.0-10.0 | [6][10] |
| Plasma Stability (t₁/₂) | > 100 hours | [20][24] |
| In Vitro Efficacy | ||
| IC₅₀ (Antigen-Positive Cells) | 0.1 - 10 nM | [24] |
| IC₅₀ (Antigen-Negative Cells) | > 1000 nM | [17] |
Mechanism of Action and Signaling Pathway
Many ADCs developed with this type of linker utilize tubulin inhibitors such as Monomethyl Auristatin E (MMAE) or Maytansinoid derivatives (DM1, DM4) as their cytotoxic payload.[25][26]
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis.[27] It then traffics to the lysosome, where the linker is cleaved by lysosomal proteases (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload.[27] Payloads like MMAE and DM1 disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[25][28]
References
- 1. benchchem.com [benchchem.com]
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hpst.cz [hpst.cz]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADC Plasma Stability Assay [iqbiosciences.com]
- 22. interchim.fr [interchim.fr]
- 23. jenabioscience.com [jenabioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 27. benchchem.com [benchchem.com]
- 28. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Application of Boc-HyNic-PEG2-alkyne in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.[4][5]
Boc-HyNic-PEG2-alkyne is a versatile, polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[6] Its structure incorporates several key features:
-
Boc-protected Hydrazinonicotinamide (HyNic): The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis. The HyNic moiety can be deprotected under acidic conditions to reveal a reactive hydrazine (B178648) group, which can then be conjugated to a suitable functional group on the E3 ligase ligand or the POI ligand.
-
PEG2 Spacer: The two-unit polyethylene glycol spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[4][7] The flexibility of the PEG chain can also be advantageous for the formation of a stable ternary complex.[4]
-
Terminal Alkyne: The alkyne functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9][] This highly efficient and specific reaction allows for the straightforward and robust conjugation of the linker to a molecule bearing an azide (B81097) group.[]
This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of PROTACs.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a representative protocol illustrating the key steps. Note: Specific reaction conditions, purification methods, and analytical characterization will need to be optimized for the specific POI ligand and E3 ligase ligand being used.
General Synthetic Workflow
The overall strategy involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the this compound linker. The order of addition can be varied depending on the specific chemistry of the ligands. The workflow below illustrates the conjugation of an azide-modified POI ligand and a ketone/aldehyde-containing E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized POI ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the reactive hydrazine.
Materials:
-
Boc-protected PROTAC intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can be used in the next step without further purification, or it can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: HyNic Ligation
This protocol describes the final conjugation step to an aldehyde or ketone-functionalized E3 ligase ligand.
Materials:
-
Deprotected PROTAC intermediate from Protocol 2
-
Aldehyde or ketone-functionalized E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
-
Aniline (B41778) (as a catalyst, optional)
Procedure:
-
Dissolve the deprotected PROTAC intermediate (1.0 eq) and the aldehyde or ketone-functionalized E3 ligase ligand (1.0-1.2 eq) in anhydrous DMF.
-
If necessary, add a catalytic amount of aniline (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). While specific quantitative data for PROTACs synthesized using this compound is not extensively published, the following table provides representative data for PROTACs with other PEG linkers to illustrate how such data is typically presented. The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9]
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 | VHL | PEG | 12 | 50 | >90 |
| PROTAC-B | BRD4 | VHL | PEG | 16 | 25 | >95 |
| PROTAC-C | BTK | Cereblon | PEG | 8 | 100 | 85 |
| PROTAC-D | BTK | Cereblon | PEG | 12 | 30 | >90 |
Data in this table is illustrative and not specific to this compound.
Conclusion
This compound is a valuable chemical tool for the modular synthesis of PROTACs. Its bifunctional nature, combining a protected hydrazine for ligation and a terminal alkyne for click chemistry, offers a flexible and efficient approach to constructing these complex molecules. The inclusion of a PEG spacer can impart favorable physicochemical properties to the final PROTAC. The provided protocols offer a general framework for the application of this linker in PROTAC development, which should be adapted and optimized for specific target and E3 ligase combinations. The systematic variation of linker length and composition is crucial for identifying PROTACs with optimal degradation potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-HyNic-PEG2-alkyne Conjugation to Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-HyNic-PEG2-alkyne is a heterobifunctional linker designed for the sequential and orthogonal conjugation of molecules to peptides and proteins. This linker possesses two distinct reactive moieties: an alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a Boc-protected 6-hydrazinonicotinamide (HyNic) group.[1][2] The alkyne allows for the stable and specific incorporation of the linker onto an azide-modified biomolecule. Subsequent deprotection of the Boc group unveils the HyNic moiety, which can then react with an aldehyde or ketone-containing molecule, such as one modified with 4-formylbenzamide (B2918280) (4FB), to form a stable bis-arylhydrazone bond.[3]
This dual functionality enables the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and PROTACs (PROteolysis TArgeting Chimeras).[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during the conjugation process.[3]
These application notes provide detailed protocols for the conjugation of this compound to azide-modified peptides and proteins, followed by the deprotection of the Boc group and subsequent ligation of the HyNic moiety to a second molecule of interest.
Data Presentation
Table 1: Representative Quantitative Data for Sequential Conjugation
| Step | Parameter | Typical Value | Method of Analysis |
| 1. CuAAC Conjugation | Conjugation Efficiency | >95% | RP-HPLC, Mass Spectrometry |
| Isolated Yield of Conjugate 1 | 70-90% | RP-HPLC Purification | |
| 2. Boc Deprotection | Deprotection Efficiency | >99% | RP-HPLC, Mass Spectrometry |
| Isolated Yield of Conjugate 2 | >95% | Desalting/Buffer Exchange | |
| 3. HyNic Ligation | Conjugation Efficiency | >90% | RP-HPLC, Mass Spectrometry |
| Isolated Yield of Final Conjugate | 60-80% | RP-HPLC or Size-Exclusion Chromatography |
Note: The values presented are typical for CuAAC and HyNic ligation reactions and may vary depending on the specific peptide or protein, reagents, and reaction conditions.[4][5]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Modified Peptide/Protein
This protocol describes the conjugation of the alkyne moiety of this compound to a peptide or protein containing an azide (B81097) group.
Materials:
-
Azide-modified peptide or protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)[6]
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified peptide/protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a 10-50 mM stock solution.
-
Prepare fresh stock solutions of 50 mM CuSO4 in water and 100 mM sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide/protein solution.
-
Add the THPTA stock solution to the peptide/protein solution to a final concentration of 1-5 mM. Gently mix.
-
Add the this compound stock solution to the reaction mixture. A 2-10 fold molar excess of the alkyne linker over the azide-biomolecule is recommended.
-
Add the CuSO4 stock solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).
-
-
Purification of the Conjugate (Conjugate 1):
-
Purify the resulting this compound-peptide/protein conjugate using a suitable method to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the expected mass increase.[9]
-
Analyze the purity of the conjugate by RP-HPLC or SDS-PAGE.
-
Protocol 2: Boc Deprotection of the HyNic Moiety
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the HyNic moiety of the purified conjugate.
Materials:
-
Lyophilized this compound-peptide/protein conjugate (Conjugate 1)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water)
-
Cold diethyl ether
-
Desalting column or dialysis cassette
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Precipitation and Washing (for peptides):
-
Precipitate the deprotected peptide by adding the reaction mixture to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Allow the final peptide pellet to air dry to remove residual ether.
-
-
Purification (for proteins):
-
For protein conjugates, remove the TFA and scavengers by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the complete deprotection by mass spectrometry, observing the expected mass decrease corresponding to the loss of the Boc group (100.12 Da).
-
The resulting HyNic-PEG2-alkyne-peptide/protein conjugate (Conjugate 2) is now ready for the next ligation step.
-
Protocol 3: HyNic Ligation to a 4-Formylbenzamide (4FB)-Modified Molecule
This protocol describes the reaction of the deprotected HyNic moiety with a molecule containing a 4-formylbenzamide (4FB) group to form a stable bis-arylhydrazone bond.
Materials:
-
HyNic-PEG2-alkyne-peptide/protein conjugate (Conjugate 2)
-
4FB-modified molecule (e.g., a drug, toxin, or imaging agent)
-
Aniline (B41778) (as a catalyst, optional)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the HyNic-functionalized conjugate in the conjugation buffer.
-
Dissolve the 4FB-modified molecule in a compatible solvent (e.g., DMSO) and add it to the conjugate solution. A 2-5 fold molar excess of the 4FB-molecule is recommended.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by RP-HPLC.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using a suitable chromatographic method to remove unreacted components.
-
-
Characterization:
-
Confirm the final conjugation by mass spectrometry, observing the expected mass increase.
-
Analyze the purity and integrity of the final product by RP-HPLC and/or SDS-PAGE.
-
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for the sequential conjugation using this compound.
Caption: Workflow for ADC synthesis and its mechanism of action.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with Boc-HyNic-PEG2-alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the versatile labeling of oligonucleotides using the heterobifunctional linker, Boc-HyNic-PEG2-alkyne. This linker allows for a two-step conjugation strategy, combining the highly efficient and stable bond formation of HydraLink™ chemistry with the precision of click chemistry.
The core of this methodology is the reaction between a 6-hydrazinonicotinamide (HyNic) group and a 4-formylbenzamide (B2918280) (4FB) group, which forms a stable bis-aryl hydrazone bond.[1] This bond is UV-traceable, allowing for real-time monitoring of the conjugation reaction.[2][3][4] The this compound linker incorporates three key functionalities:
-
Boc-protected HyNic: A protected aromatic hydrazine (B178648) that, once deprotected, reacts specifically with a 4FB moiety. The Boc (tert-butyloxycarbonyl) protecting group ensures stability and prevents premature reaction.
-
PEG2 spacer: A short polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance.
-
Alkyne group: A terminal alkyne that enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[5][6][7]
This dual-functionality allows for the preparation of well-defined oligonucleotide conjugates with a wide range of molecules, such as peptides, proteins, fluorescent dyes, and therapeutic agents.[8]
Signaling Pathways and Experimental Workflows
Diagram 1: Overall Strategy for Oligonucleotide Conjugation
Caption: Workflow for oligonucleotide conjugation.
Diagram 2: Chemical Reaction Pathway
Caption: Chemical reaction pathway overview.
Quantitative Data Summary
The efficiency of HyNic-4FB conjugation is typically high, often exceeding 95% conversion of the limiting biomolecule to the conjugate form, especially when using a catalyst like aniline.[3][9] The reaction can be monitored spectrophotometrically by the formation of the bis-aryl hydrazone bond, which has a characteristic absorbance at 354 nm (molar extinction coefficient ε ≈ 29,000 L·mol⁻¹·cm⁻¹).[2][4]
| Parameter | Typical Value | Conditions | Reference |
| 4FB Modification Efficiency | >80% | S-4FB to amine-oligo ratio of 5-20 fold molar excess | [10] |
| Click Reaction Yield | >90% | Copper(I) catalyzed | [6][7] |
| HyNic-4FB Conjugation Efficiency | >95% | 1.5-4 fold excess of one component, with 10 mM aniline catalyst | [9][10] |
| Conjugation Time | 2-16 hours | Room temperature | [2][10] |
| Conjugate Stability | Stable from pH 2.0-10.0 and up to 92°C | N/A | [2][3] |
Experimental Protocols
Protocol 1: Modification of an Amine-Oligonucleotide with S-4FB
This protocol describes the conversion of a 5'- or 3'-amine-modified oligonucleotide to a 4FB-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
S-4FB (Succinimidyl-4-formylbenzoate)
-
Anhydrous Dimethylformamide (DMF)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0[11]
-
Nuclease-free water
-
Diafiltration spin columns (e.g., 5,000 MWCO)[10]
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water.
-
Desalt and buffer exchange the oligonucleotide into Modification Buffer using a diafiltration spin column. Repeat the wash step three times.[10]
-
Adjust the final concentration of the oligonucleotide to 1-5 mg/mL.
-
-
S-4FB Stock Solution:
-
Prepare a 20 mg/mL stock solution of S-4FB in anhydrous DMF immediately before use.[10]
-
-
Modification Reaction:
-
Add a 20-fold molar excess of the S-4FB stock solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.[2]
-
-
Purification of 4FB-Oligonucleotide:
-
Purify the 4FB-modified oligonucleotide by desalting using a new diafiltration spin column to remove excess S-4FB and exchange the buffer to Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0).[2]
-
Quantify the concentration of the 4FB-oligonucleotide using its absorbance at 260 nm.
-
Protocol 2: Labeling of an Azide-Modified Molecule with this compound via Click Chemistry
This protocol details the conjugation of the alkyne-containing linker to an azide-modified molecule (e.g., a peptide or fluorescent dye).
Materials:
-
Azide-modified molecule of interest
-
This compound
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)[6][7]
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)[6][7]
-
DMSO
-
Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Catalyst Addition:
-
Add the freshly prepared ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[6][7]
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the tube with inert gas and cap tightly.[6][7]
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate at room temperature overnight.
-
-
Purification:
-
Purify the resulting Boc-HyNic-PEG2-Molecule conjugate using an appropriate method for the molecule of interest (e.g., HPLC, dialysis, or size-exclusion chromatography).
-
Protocol 3: Final Conjugation of 4FB-Oligonucleotide to HyNic-PEG2-Molecule
This protocol describes the deprotection of the Boc group and the final conjugation to the 4FB-oligonucleotide.
Materials:
-
Purified 4FB-Oligonucleotide (from Protocol 1)
-
Purified Boc-HyNic-PEG2-Molecule (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0[2]
-
TurboLINK™ Catalyst Buffer (10X Aniline solution)
-
Size-exclusion chromatography column or diafiltration device for final purification
Procedure:
-
Boc Deprotection:
-
Treat the purified Boc-HyNic-PEG2-Molecule with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 30 minutes at room temperature to remove the Boc protecting group.
-
Remove the TFA under a stream of nitrogen and purify the deprotected HyNic-PEG2-Molecule, typically by HPLC. Lyophilize the purified product.
-
-
Conjugation Reaction:
-
Dissolve the lyophilized HyNic-PEG2-Molecule and the purified 4FB-Oligonucleotide in Conjugation Buffer. A 2-4 fold molar excess of the HyNic-PEG2-Molecule over the 4FB-Oligonucleotide is recommended.[9][10]
-
Add 1/10th volume of 10X TurboLINK™ Catalyst Buffer to the reaction mixture.[9]
-
Incubate at room temperature for 2-4 hours. The reaction progress can be monitored by the increase in absorbance at 354 nm.[2][4]
-
-
Purification of the Final Conjugate:
-
Purify the final oligonucleotide conjugate to remove excess HyNic-PEG2-Molecule and catalyst. This is typically achieved using size-exclusion chromatography or diafiltration, selecting a molecular weight cutoff that retains the conjugate while allowing smaller reactants to pass through.[10]
-
-
Characterization:
-
Confirm the final conjugate by methods such as UV-Vis spectrophotometry (observing peaks at 260 nm for the oligonucleotide and 354 nm for the hydrazone bond), mass spectrometry, and/or gel electrophoresis.
-
References
- 1. interchim.fr [interchim.fr]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-HyNic-PEG2-alkyne for the surface modification of nanoparticles. This bifunctional linker enables a two-step conjugation strategy, offering precise control over the attachment of biomolecules and other functionalities to nanoparticle surfaces. This approach is particularly valuable in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools.
The this compound linker incorporates three key functional elements:
-
Boc-protected Hydrazinonicotinamide (HyNic): The Boc (tert-butyloxycarbonyl) protecting group allows for controlled deprotection to reveal the reactive HyNic moiety. The HyNic group readily reacts with aldehyde-functionalized surfaces, such as those modified with 4-formylbenzoate (B8722198) (4FB), to form a stable hydrazone bond.
-
Polyethylene (B3416737) Glycol (PEG) Spacer: The short PEG2 spacer enhances the solubility and biocompatibility of the modified nanoparticles. PEGylation is a well-established strategy to reduce non-specific protein adsorption, minimize uptake by the mononuclear phagocyte system (MPS), and prolong circulation times in vivo.
-
Terminal Alkyne Group: The alkyne group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of a wide range of azide-containing molecules, including targeting ligands, therapeutic agents, and imaging probes.
This document provides detailed protocols for the surface modification of nanoparticles using this compound, along with supporting data and visualizations to guide researchers in their experimental design.
Data Presentation: Impact of PEGylation on Nanoparticle Properties
The extent of PEGylation on the nanoparticle surface is a critical parameter that influences its biological behavior. The following table summarizes quantitative data from literature on the effects of PEG molecular weight (MW) and surface density on key performance indicators.
| Nanoparticle System | PEG MW (kDa) | PEG Content (% w/w) or Grafting Density | Effect on Protein Adsorption | Effect on Macrophage Uptake/Circulation Time | Reference |
| Polylactic acid (PLA) | 5, 10, 15, 20 | - | ~75% decrease in protein adsorption for all MWs ≥ 5 kDa compared to unmodified PLA NPs. | - | [1] |
| Polylactic acid (PLA) | 5 | 2% to 5% | Drastic reduction in protein adsorption. No significant further reduction above 5%. | - | [1] |
| Polystyrene (PS) | 3.4 | RF/D ~ 2.5 | 90% reduced protein adsorption in human plasma compared to uncoated PS NPs. | - | [1] |
| Polylactic acid-glycolic acid (PLGA) | - | - | Diameter increased from 253 to 286 nm and surface charge reduced from -30.1 to -18.6 mV after PEGylation. | - | [2] |
| Polysaccharide-based | 2 | 11.7 nmol PEG/mg NP | - | Decreased unspecific cell uptake in primary immune cells. | [3] |
| Polysaccharide-based | 5 | 19.9 nmol PEG/mg NP | - | Decreased unspecific cell uptake in primary immune cells. | [3] |
| PEG-g-linear polyethyleneimine (lPEI)/DNA | - | 1.5% to 5% | - | Improved cell viability with increasing PEG grafting density. | [4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the reactive HyNic-PEG2-alkyne.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected HyNic-PEG2-alkyne. The product can be used immediately in the next step.
Protocol 2: Surface Modification of Aldehyde-Functionalized Nanoparticles with HyNic-PEG2-alkyne
This protocol details the conjugation of the deprotected HyNic-PEG2-alkyne to nanoparticles that have been surface-functionalized with aldehyde groups (e.g., via 4-formylbenzoate).
Materials:
-
Aldehyde-functionalized nanoparticles
-
Deprotected HyNic-PEG2-alkyne (from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent
-
Catalytic amount of aniline (B41778)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Disperse the aldehyde-functionalized nanoparticles in the chosen reaction buffer.
-
Dissolve the deprotected HyNic-PEG2-alkyne in a minimal amount of anhydrous DMF.
-
Add the HyNic-PEG2-alkyne solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized based on the desired surface density.
-
Add a catalytic amount of aniline to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purify the resulting alkyne-functionalized nanoparticles by methods such as dialysis, size-exclusion chromatography, or centrifugation to remove unreacted linker and byproducts.
-
Characterize the alkyne-functionalized nanoparticles to confirm successful conjugation.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Functionalized Nanoparticles
This protocol describes the "click" reaction to attach an azide-containing molecule of interest to the alkyne-functionalized nanoparticles.
Materials:
-
Alkyne-functionalized nanoparticles (from Protocol 2)
-
Azide-containing molecule of interest (e.g., targeting ligand, drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biological applications)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Disperse the alkyne-functionalized nanoparticles in the reaction buffer.
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., water, DMSO, or a mixture).
-
Prepare stock solutions of CuSO₄ and sodium ascorbate in water. If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent like DMSO.
-
To the nanoparticle dispersion, add the azide-containing molecule.
-
If using a ligand, add it to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of reactants should be optimized, but typical ranges are 1-5 mM for the azide, 100-500 µM for CuSO₄, and 1-5 mM for sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours.
-
Purify the final conjugated nanoparticles using appropriate methods (e.g., dialysis, centrifugation, or size-exclusion chromatography) to remove the copper catalyst, unreacted reagents, and byproducts.
-
Characterize the final product to confirm successful conjugation and determine the surface loading of the molecule of interest.
Mandatory Visualizations
Caption: Overall experimental workflow for nanoparticle surface modification.
Caption: Chemical reaction pathway for surface functionalization.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Subtle Changes in Surface-tethered Groups on PEGylated DNA Nanoparticles Significantly Influence Gene Transfection and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific modification of proteins using the bifunctional linker, Boc-HyNic-PEG2-alkyne. This linker enables a two-step conjugation strategy, providing a powerful tool for the construction of well-defined protein conjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other labeled proteins for research and therapeutic applications.
The this compound linker contains a Boc-protected hydrazinonicotinamide (HyNic) group and a terminal alkyne moiety, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The HyNic group, after deprotection, reacts with aldehydes and ketones, such as those on a 4-formylbenzamide (B2918280) (4FB) modified protein, to form a stable hydrazone bond. The alkyne group serves as a handle for the subsequent attachment of a molecule of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Workflow Overview
The overall workflow for site-specific protein modification using this compound involves a two-stage process. The first stage is the introduction of the alkyne handle onto the protein of interest. The second stage is the "click" reaction to conjugate the desired payload.
Application Notes and Protocols for Boc-HyNic-PEG2-alkyne in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-HyNic-PEG2-alkyne is a heterobifunctional linker designed for the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles. This linker offers a strategic combination of functionalities to facilitate the precise and stable conjugation of therapeutic payloads and targeting moieties.
The core structure of this compound consists of three key components:
-
Boc-protected 6-hydrazinonicotinamide (HyNic): The HyNic moiety, protected by a tert-butyloxycarbonyl (Boc) group, provides a reactive hydrazine (B178648) group upon deprotection. This hydrazine group specifically reacts with aldehydes or ketones to form a pH-sensitive hydrazone bond. This linkage is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.0), enabling controlled, intracellular release of the conjugated drug.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate.[3] This can help to mitigate aggregation and improve the pharmacokinetic properties of the final drug delivery system.[3]
-
Terminal Alkyne Group: The alkyne group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This bioorthogonal reaction allows for the efficient and specific attachment of a targeting ligand (e.g., an antibody, peptide, or small molecule) that has been functionalized with an azide (B81097) group.[4][7]
The strategic design of this linker allows for a two-step conjugation process, providing greater control over the construction of the final targeted drug delivery system.
Principle of Application
The use of this compound in a targeted drug delivery system, for instance, an antibody-drug conjugate (ADC), typically follows a sequential conjugation strategy. First, a cytotoxic drug modified with an aldehyde or ketone is conjugated to the deprotected HyNic end of the linker. This drug-linker construct is then attached to an azide-modified antibody via the alkyne terminus using CuAAC. The resulting ADC can selectively bind to its target antigen on cancer cells, be internalized, and release the cytotoxic drug upon hydrazone bond cleavage in the acidic intracellular environment.
Quantitative Data Summary
The following tables present representative quantitative data that could be expected from experiments involving the synthesis and characterization of a targeted drug delivery system using a HyNic-PEG-alkyne linker. These values are illustrative and will vary depending on the specific antibody, drug, and experimental conditions.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution (Species: % Area) | Reference |
| Hydrophobic Interaction Chromatography (HIC) | 3.8 | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% | [][9] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (LC-MS) | 3.9 | Consistent with HIC | [10][11] |
| UV-Vis Spectroscopy | 3.7 | Not Applicable | [] |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) | Reference |
| 1 | < 1% | 25% | [2][12] |
| 6 | < 2% | 60% | [2][12] |
| 12 | < 3% | 85% | [2][12] |
| 24 | < 5% | > 95% | [2][12] |
| 48 | < 5% | > 95% | [2][12] |
Table 3: In Vitro Cytotoxicity Assay
| Cell Line | Target Antigen | ADC IC50 (nM) | Non-Targeted Drug-Linker IC50 (nM) | Unconjugated Antibody | Reference |
| SK-BR-3 | HER2+ | 1.5 | > 1000 | No effect | [13] |
| MDA-MB-468 | HER2- | 850 | > 1000 | No effect | [13] |
Table 4: In Vivo Stability and Pharmacokinetics (Representative)
| Parameter | Value | Notes | Reference |
| ADC Half-life (t1/2) | ~150 hours | Measured in a murine model. | [14][15] |
| % Intact ADC after 24h in plasma | > 95% | Indicates good stability of the hydrazone linker in circulation. | [14] |
| Tumor Uptake (%ID/g) | 15 ± 3 | At 48 hours post-injection in a xenograft model. | [15] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to activate the HyNic moiety for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add an equal volume of a 50% TFA in DCM solution to the linker solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the deprotected HyNic-PEG2-alkyne.
-
Confirm the identity and purity of the product by LC-MS.
Protocol 2: Conjugation of an Aldehyde-Modified Drug to HyNic-PEG2-alkyne
This protocol details the formation of the hydrazone bond between the deprotected linker and a drug.
Materials:
-
Deprotected HyNic-PEG2-alkyne
-
Aldehyde-modified cytotoxic drug (e.g., a derivative of doxorubicin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aniline (B41778) (as a catalyst)
-
HPLC system for purification
Procedure:
-
Dissolve the deprotected HyNic-PEG2-alkyne in anhydrous DMF.
-
Add the aldehyde-modified drug to the solution in a 1:1.2 molar ratio (linker:drug).
-
Add a catalytic amount of aniline (e.g., 10% v/v of a 1 M solution in DMF).
-
Allow the reaction to proceed at room temperature for 4-6 hours, protected from light.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Upon completion, purify the drug-linker-alkyne conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Attachment of the Drug-Linker to an Azide-Modified Antibody via CuAAC
This protocol describes the "click" reaction to conjugate the drug-linker construct to a targeting antibody.
Materials:
-
Azide-functionalized antibody (in a suitable buffer, e.g., PBS pH 7.4)
-
Drug-linker-alkyne conjugate
-
Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 500 mM in water)
-
Size-exclusion chromatography (SEC) system for purification (e.g., Sephadex G-25 or similar)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified antibody with the drug-linker-alkyne conjugate. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.
-
In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-drug-linker mixture. The final copper concentration should be in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.[5]
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the resulting ADC from excess drug-linker and reaction components using a desalting column (SEC).[4]
-
Characterize the final ADC for purity, DAR, and aggregation using HIC-HPLC, LC-MS, and SEC-HPLC, respectively.[][11][16]
Visualizations
References
- 1. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Reexamining the effects of drug loading on the in vivo performance of PEGylated liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of A Hexanoic Acid Linker Insertion on the Pharmacokinetics and Tumor Targeting Properties of the Melanoma Imaging Agent 99mTc-HYNIC-cycMSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Imaging Using Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Boc-HyNic-PEG2-alkyne in a two-step bioorthogonal labeling strategy for fluorescence imaging. This bifunctional linker enables the site-specific conjugation of a fluorescent probe to a target molecule, offering high selectivity and efficiency.
Introduction
This compound is a versatile linker molecule designed for two sequential bioorthogonal reactions. It incorporates a tert-butyloxycarbonyl (Boc)-protected hydrazinonicotinamide (HyNic) group and a terminal alkyne moiety, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This design allows for a highly selective, two-step labeling approach ideal for various applications in fluorescence imaging, including cell surface labeling, protein tracking, and targeted drug delivery visualization.
The labeling strategy involves:
-
Boc Deprotection: Removal of the Boc protecting group to activate the HyNic hydrazine (B178648) functionality.
-
HyNic-Aldehyde Ligation: Chemoselective reaction of the deprotected HyNic group with an aldehyde-modified target biomolecule to form a stable hydrazone bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction where the alkyne group on the linker is conjugated to an azide-functionalized fluorescent dye.
This two-step process provides excellent control over the labeling reaction and allows for the use of a wide range of fluorescent probes.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical transformations and the experimental workflow for the two-step labeling process.
Caption: Chemical pathway for the two-step labeling of a target molecule.
Caption: Experimental workflow for labeling and imaging.
Quantitative Data
The following tables summarize key quantitative parameters for the two-step labeling protocol. These values are based on published data for similar reactions and may require optimization for specific applications.
Table 1: Boc Deprotection of this compound
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | A common and effective method. |
| TFA Concentration | 20-50% (v/v) | Higher concentrations lead to faster deprotection. |
| Reaction Time | 30 - 120 minutes | Monitor by TLC or LC-MS. |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction. |
| Typical Yield | >90% | Yields are generally high for this reaction. |
Table 2: HyNic-Aldehyde Ligation
| Parameter | Value | Notes |
| pH | 4.0 - 5.5 | Reaction is acid-catalyzed. |
| Temperature | 37°C - 70°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 10 minutes - 4 hours | Dependent on reactant concentrations and temperature. |
| Precursor Concentration | 1 - 5 mM | Higher concentrations drive the reaction to completion. |
| Optimal Yield | ~85% | Can be achieved with optimized conditions.[1] |
| Bond Stability | Stable at pH 7.5 | The resulting hydrazone bond is stable at physiological pH.[1] |
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Notes |
| Copper Source | Copper(II) Sulfate (B86663) (CuSO₄) | Used in conjunction with a reducing agent. |
| Reducing Agent | Sodium Ascorbate (B8700270) | Reduces Cu(II) to the active Cu(I) state. |
| Ligand | THPTA (for aqueous media) | Stabilizes the Cu(I) catalyst and improves efficiency.[2] |
| Reactant Concentrations | 10 - 100 µM | Typical concentration range for biomolecule labeling. |
| Reaction Time | 30 - 60 minutes | Generally a fast and efficient reaction. |
| Temperature | Room Temperature | Mild reaction conditions are sufficient. |
| Typical Yield | Quantitative or near-quantitative | Click chemistry is known for its high efficiency. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The resulting HyNic-PEG2-alkyne (as a TFA salt) can be used directly in the next step or purified by reverse-phase HPLC if necessary.
Protocol 2: Introduction of Aldehyde Groups onto a Target Protein
This protocol provides a general method for introducing aldehyde groups onto a protein, which is a prerequisite for HyNic ligation.
-
Site-Specific Aldehyde Tagging: A common method involves the enzymatic conversion of a specific cysteine residue within a recognition sequence (e.g., the "aldehyde tag" CxPxR) to a formylglycine residue by a formylglycine-generating enzyme (FGE). This provides a site-specific aldehyde handle.
-
Procedure for Aldehyde Tagging (General Overview):
-
Co-express the protein of interest containing the aldehyde tag sequence with FGE in a suitable expression system (e.g., E. coli or mammalian cells).
-
Purify the aldehyde-tagged protein using standard chromatography techniques.
-
Confirm the conversion of cysteine to formylglycine by mass spectrometry.
-
Protocol 3: HyNic-Aldehyde Ligation
-
Dissolve the deprotected HyNic-PEG2-alkyne and the aldehyde-modified target protein in a suitable buffer (e.g., 100 mM MES buffer, pH 5.5).
-
The final concentration of the reactants should typically be in the low millimolar range (1-5 mM) for efficient ligation.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The reaction time and temperature may need to be optimized for your specific target.
-
Monitor the formation of the hydrazone conjugate by LC-MS or SDS-PAGE.
-
Purify the resulting Target-HyNic-PEG2-alkyne conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted linker.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling biomolecules in an aqueous environment.
-
Prepare Stock Solutions:
-
Target-HyNic-PEG2-alkyne conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized fluorescent dye in DMSO or water.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
THPTA ligand in water (e.g., 100 mM).
-
Sodium ascorbate in water (freshly prepared, e.g., 100 mM).
-
-
In a microcentrifuge tube, combine the Target-HyNic-PEG2-alkyne conjugate and the azide-fluorescent dye. The azide (B81097) dye is typically used in a 2- to 10-fold molar excess over the alkyne-modified protein.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration is 50-250 µM copper and a 5:1 ligand-to-copper ratio.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the fluorescently labeled target molecule from excess dye and reaction components using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 5: Sample Preparation for Fluorescence Microscopy
-
After the final purification step, the fluorescently labeled biomolecule is ready for use in cell-based assays.
-
For labeling live cells, incubate the cells with the fluorescently labeled molecule at an appropriate concentration and for a sufficient duration to allow for binding or uptake.
-
Wash the cells with fresh media or buffer to remove any unbound fluorescent probe.
-
For fixed cell imaging, cells can be fixed with 4% paraformaldehyde in PBS after labeling.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent dye.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Boc Deprotection Yield | Incomplete reaction. | Increase reaction time or TFA concentration. Ensure anhydrous conditions. |
| Degradation of the molecule. | Perform the reaction at 0°C for a longer duration. | |
| Low HyNic Ligation Efficiency | Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range of 4.0-5.5. |
| Low reactant concentration. | Increase the concentration of the HyNic-linker and/or the aldehyde-modified target. | |
| Inefficient aldehyde formation. | Verify the presence of the aldehyde group on the target molecule using analytical methods. | |
| Low CuAAC Labeling Efficiency | Inactive catalyst. | Use a freshly prepared solution of sodium ascorbate. Ensure the correct ligand-to-copper ratio. |
| Sequestration of copper ions. | For complex biological samples, consider increasing the copper and ligand concentration. | |
| High Background Fluorescence | Incomplete removal of excess fluorescent dye. | Improve the purification method after the click reaction (e.g., use a larger desalting column or increase dialysis time). |
| Precipitation of Labeled Molecule | Altered solubility after labeling. | This can occur with hydrophobic dyes. Lower the degree of labeling by reducing the molar ratio of the dye in the reaction. |
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing Boc-HyNic-PEG2-alkyne. This bifunctional linker is particularly relevant in bioconjugation and drug development, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The alkyne group on this molecule allows for its efficient and specific conjugation to azide-containing molecules through the formation of a stable 1,2,3-triazole linkage.[2][3][] This bioorthogonal reaction is known for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it ideal for complex molecule synthesis.[2][3][5][6]
The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), or introduced directly as a Cu(I) salt (e.g., CuBr).[7][8][9] To enhance reaction efficiency and stabilize the Cu(I) catalyst, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is often employed.[2] The reaction is typically performed in a variety of solvents, including aqueous buffers, often with co-solvents like DMSO or DMF to ensure substrate solubility.[2]
Experimental Protocol
This protocol outlines a general procedure for the CuAAC reaction of this compound with an azide-containing molecule. Optimization may be required depending on the specific substrates.
1. Materials and Reagents:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvents: Deionized water, Dimethyl sulfoxide (B87167) (DMSO), or other suitable solvents
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Inert gas (Argon or Nitrogen)
2. Stock Solution Preparation:
-
This compound: Prepare a stock solution of a known concentration (e.g., 10 mM) in a compatible solvent (e.g., DMSO).
-
Azide-containing molecule: Prepare a stock solution of a known concentration in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[2]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[2]
-
TBTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.[2]
3. Reaction Procedure:
-
To a reaction vessel, add the this compound stock solution (typically 1 equivalent, as the limiting reagent).[2]
-
Add the stock solution of the azide-containing molecule (1.1 - 1.5 equivalents).[2] A slight excess of the azide (B81097) can help drive the reaction to completion.
-
Add the reaction solvent to achieve the desired final concentration of reactants. A co-solvent like DMSO can be used to improve the solubility of the reagents.[2]
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[2]
-
To remove dissolved oxygen, which can oxidize the Cu(I) catalyst, degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.[2]
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents).[2]
-
Immediately add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[2]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours, but can be monitored by an appropriate analytical method (e.g., LC-MS or TLC).[7]
-
Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[2]
-
The desired triazole product can be purified using standard techniques such as silica (B1680970) gel chromatography or preparative HPLC.[2]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for a CuAAC reaction. These values may require optimization for specific substrates and desired outcomes.
| Parameter | Recommended Range | Notes |
| This compound | 1 equivalent | The limiting reagent. |
| Azide Substrate | 1.1 - 1.5 equivalents | A slight excess is often used.[2] |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | Catalyst precursor. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to generate Cu(I).[2] |
| TBTA Ligand | 0.01 - 0.1 equivalents | Optional but recommended to stabilize Cu(I).[2] |
| Reactant Concentration | 10 µM - 10 mM | Reaction works well across a broad range.[7] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 4 hours | Monitor for completion. |
| Expected Yield | >90% | CuAAC reactions are known for high efficiency.[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the CuAAC reaction.
Caption: General experimental workflow for the CuAAC reaction.
Signaling Pathway (Chemical Reaction)
The diagram below illustrates the chemical transformation occurring during the CuAAC reaction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjmets.com [irjmets.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Boc-HyNic-PEG2-alkyne in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-HyNic-PEG2-alkyne, a heterobifunctional linker, in chemical biology, with a particular focus on the construction of antibody-drug conjugates (ADCs) and other targeted bioconjugates. Detailed protocols for its application, from initial antibody modification to the final purification and characterization of the conjugate, are provided.
Introduction to this compound
This compound is a versatile linker that enables the sequential and orthogonal conjugation of two different molecules to a target biomolecule. It incorporates three key chemical moieties:
-
Boc-HyNic (tert-Butyloxycarbonyl-6-hydrazinonicotinate): A protected hydrazine (B178648) functional group. The Boc group is an acid-labile protecting group that, upon removal, reveals the HyNic moiety. The HyNic group can then react with an aromatic aldehyde, such as 4-formylbenzamide (B2918280) (4FB), to form a stable bis-arylhydrazone bond.[1][2] This chemistry is notable for its stability over a wide pH range (pH 2-10) and at elevated temperatures (up to 92°C).[3]
-
PEG2 (Polyethylene Glycol): A short, hydrophilic spacer. The PEG linker enhances the solubility and stability of the resulting conjugate, can reduce aggregation, and may improve pharmacokinetic properties by providing a "hydration shell".[4][5]
-
Alkyne: A terminal alkyne group that serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7] This allows for the attachment of a second molecule that has been functionalized with an azide (B81097) group.
This dual functionality allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular structures.[8]
Applications in Chemical Biology
The unique structure of this compound makes it a valuable tool for a variety of applications in chemical biology and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to first attach to an antibody via HyNic-4FB chemistry, followed by the "clicking" on of a cytotoxic drug payload. The PEG component can help to solubilize hydrophobic drugs and improve the overall properties of the ADC.[5]
-
PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for the synthesis of PROTACs, which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[9][10]
-
Targeted Drug Delivery: Beyond antibodies, other targeting ligands (e.g., peptides, small molecules) can be conjugated to therapeutic agents or imaging probes.
-
Dual-Labeling of Biomolecules: The orthogonal nature of the HyNic and alkyne functionalities allows for the specific attachment of two different labels (e.g., a fluorescent dye and a purification tag) to a single biomolecule.
Experimental Protocols
The following protocols outline a general workflow for the use of this compound in the preparation of an antibody-drug conjugate.
Protocol 1: Preparation of a 4FB-Modified Antibody
This protocol describes the introduction of 4-formylbenzamide (4FB) groups onto an antibody, which will serve as the attachment point for the HyNic moiety of the linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
S-4FB (succinimidyl 4-formylbenzoate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Modification Buffer to remove any amine-containing buffers (like Tris) and to adjust the pH. Adjust the antibody concentration to 2-10 mg/mL.[11]
-
S-4FB Stock Solution: Immediately before use, dissolve S-4FB in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Modification Reaction: Add a 5- to 20-fold molar excess of the S-4FB stock solution to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove excess S-4FB and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.0).
-
Quantification of 4FB Incorporation: The number of 4FB groups incorporated per antibody (molar substitution ratio, MSR) can be determined colorimetrically by reacting a small aliquot of the modified antibody with 2-hydrazinopyridine, which forms a chromophoric product.[12]
| Parameter | Recommended Condition | Reference |
| Antibody Concentration | 2-10 mg/mL | [11] |
| Reaction pH | 8.0 | [12] |
| Molar Excess of S-4FB | 5-20 fold | [11] |
| Incubation Time | 1-2 hours | [11] |
| Incubation Temperature | Room Temperature | [11] |
Protocol 2: Boc Deprotection of this compound
This step removes the Boc protecting group to expose the reactive HyNic moiety.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.[13]
| Parameter | Recommended Condition | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | [13] |
| Reagent | Trifluoroacetic Acid (TFA) | [14] |
| TFA Concentration | 50% (v/v) in DCM or neat | [14] |
| Reaction Time | 1-2 hours | [13] |
| Temperature | Room Temperature | [13] |
Protocol 3: Conjugation of Deprotected HyNic-PEG2-alkyne to 4FB-Antibody
This protocol describes the formation of the stable bis-arylhydrazone bond between the linker and the antibody.
Materials:
-
4FB-modified antibody (from Protocol 1)
-
Deprotected HyNic-PEG2-alkyne (from Protocol 2)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
TurboLINK™ Catalyst Buffer (10 mM aniline, optional)
-
Desalting columns
Procedure:
-
Linker Preparation: Dissolve the deprotected HyNic-PEG2-alkyne in the Conjugation Buffer.
-
Conjugation Reaction: Add a 2- to 10-fold molar excess of the deprotected linker to the 4FB-modified antibody solution.
-
Catalysis (Optional but Recommended): For enhanced reaction efficiency, add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM aniline. This can significantly accelerate the reaction, often leading to >95% conversion in about 2 hours.[3]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours (with catalyst) or overnight (without catalyst).
-
Purification: Purify the antibody-linker conjugate (Ab-PEG2-alkyne) using a desalting column to remove excess linker and catalyst.
| Parameter | Recommended Condition | Reference |
| Reaction pH | 6.0 | [3] |
| Molar Excess of Linker | 2-10 fold | [1] |
| Catalyst | 10 mM Aniline (optional) | [3] |
| Incubation Time | 2-4 hours (with catalyst) | [3] |
| Temperature | Room Temperature | [1] |
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This final conjugation step "clicks" the azide-containing payload (e.g., a cytotoxic drug) onto the alkyne-functionalized antibody.
Materials:
-
Ab-PEG2-alkyne conjugate (from Protocol 3)
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA ligand (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).
-
Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO).
-
-
Catalyst Premix: Shortly before the reaction, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used to protect the biomolecule from oxidation.[15]
-
Click Reaction:
-
To the Ab-PEG2-alkyne conjugate in the Reaction Buffer, add the azide-payload (typically a 2-fold molar excess over the alkyne groups).
-
Add the premixed catalyst solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess payload, and other small molecules.[11]
| Parameter | Recommended Condition | Reference |
| Reactant Molar Ratio | ~2-fold excess of azide-payload | [15] |
| Catalyst | CuSO₄ with THPTA ligand | [16] |
| Cu:Ligand Ratio | 1:5 | [15] |
| Reducing Agent | Sodium Ascorbate | [16] |
| Incubation Time | 1-2 hours | [15] |
| Temperature | Room Temperature | [15] |
Protocol 5: Characterization of the Final Conjugate
1. Purity Assessment:
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the final conjugate and detect any aggregation.[11]
-
SDS-PAGE: To visualize the increase in molecular weight upon conjugation.
2. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A common method to separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.[][18] This can be performed on the intact antibody or on subunits after reduction.[19][20]
3. Confirmation of Conjugation:
-
UV-Vis Spectroscopy: The formation of the bis-arylhydrazone bond can be monitored by the increase in absorbance at around 354 nm (molar extinction coefficient ≈ 29,000 M⁻¹cm⁻¹).[3]
Visualizations
Caption: Overall experimental workflow for ADC synthesis.
Caption: HyNic-4FB conjugation reaction schematic.
Caption: Copper-catalyzed click chemistry reaction.
References
- 1. info.biotechniques.com [info.biotechniques.com]
- 2. interchim.fr [interchim.fr]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. labinsights.nl [labinsights.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-HyNic-PEG2-alkyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in reactions involving Boc-HyNic-PEG2-alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
A Boc (tert-butyloxycarbonyl) protecting group on a hydrazine (B178648) functional group.
-
A HyNic (6-hydrazinonicotinamide) moiety, which, after Boc deprotection, can react with aldehydes and ketones to form stable hydrazone bonds.
-
A PEG2 (polyethylene glycol) spacer to enhance solubility and provide distance between conjugated molecules.
-
A terminal alkyne group for use in click chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Its primary application is in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker to connect a target protein binder with an E3 ligase ligand.
Q2: What is the general workflow for using this compound in a conjugation reaction?
A2: A typical workflow involves a three-step process:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of this compound is reacted with an azide-functionalized molecule to form a stable triazole linkage.
-
Boc Deprotection: The Boc protecting group is removed from the HyNic moiety, typically under acidic conditions, to expose the reactive hydrazine.
-
Hydrazone Ligation: The deprotected HyNic-functionalized molecule is then reacted with an aldehyde or ketone-containing molecule to form a stable hydrazone bond.
Q3: How should I store this compound to ensure its stability?
A3: It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. The stability of the terminal alkyne can be compromised by exposure to air, moisture, and certain reactive chemicals.
Troubleshooting Guide: Low Yield in CuAAC Reaction
Low yields in the initial click chemistry step are a common hurdle. The following sections provide potential causes and solutions.
Problem: Low or No Formation of the Triazole Product
Quantitative Data Summary: CuAAC Reaction Yields with PEGylated Alkynes
The following table summarizes reported yields for CuAAC reactions with PEGylated alkynes under various conditions. Note that yields are substrate-dependent and these values should be used as a general guide.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| CuI | None | Molten PEG2000 | 70 | 1-3 | 70-95[1] |
| CuSO₄ / Sodium Ascorbate (B8700270) | None | scCO₂ | 35 | 24 | ~82[2] |
| CuSO₄ / Sodium Ascorbate | PMDETA | THF | Room Temp | 24 | ~73[2] |
| CuSO₄ / Sodium Ascorbate | None | EtOH/H₂O | 80 | - | >90[3] |
| CuBr | PMDETA | DMF | 40 | 48 | ~84[3] |
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting flowchart for low CuAAC yield.
Troubleshooting Guide: Incomplete Boc Deprotection
The removal of the Boc group is a critical step to enable the subsequent HyNic ligation.
Problem: Incomplete Removal of the Boc Group or Product Degradation
Quantitative Data Summary: Boc Deprotection Yields
This table provides a comparison of common acidic conditions for Boc deprotection.
| Reagent | Solvent | Temperature (°C) | Time | Reported Yield (%) | Notes |
| 50% TFA | DCM | Room Temp | 5 min | ~78 | Incomplete deprotection observed in some cases.[4] |
| 50% TFA | DCM | Room Temp | 30 min | >95 | Generally effective. |
| 4M HCl | Dioxane | Room Temp | 5 min | ~85 | Similar efficacy to TFA/DCM.[4] |
| 4M HCl | Dioxane | Room Temp | 30 min | >95 | Good alternative to TFA.[4] |
| Oxalyl Chloride | Methanol | Room Temp | 1-4 h | up to 90 | A mild alternative for acid-sensitive substrates.[5] |
Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting flowchart for Boc deprotection.
Troubleshooting Guide: Low Yield in HyNic-Hydrazone Ligation
The final step of forming the hydrazone bond can also be a source of low yield.
Problem: Low Yield of Hydrazone Product
Quantitative Data Summary: HyNic-Hydrazone Ligation Yields
The yield of hydrazone formation is highly dependent on pH and temperature.
| pH | Temperature (°C) | Time (min) | Reported Yield (%) | Notes |
| 0.5 - 5.5 | 70 | 10 | ~85 | Yields are largely independent of pH in this range.[1][6] |
| 7.5 | 37 | - | Stable | Product is stable at neutral pH.[1][6] |
| 4.0 | 37 | 300 | Decomposition | Product slowly decomposes in acidic media over time.[1][6] |
Troubleshooting Workflow for Low Hydrazone Ligation Yield
Caption: Troubleshooting flowchart for low hydrazone ligation yield.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
-
Reactant Preparation: Dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-stabilizing ligand such as THPTA in a 1:5 molar ratio in water.[7]
-
Reaction Setup: Degas the reactant solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Initiation: Add the premixed CuSO₄/ligand solution to the reactant mixture (typically 1-5 mol% copper). Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (5-10 mol%), to initiate the reaction.[7]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40°C). Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Purification: Upon completion, the reaction mixture can be purified by preparative HPLC (e.g., using a C18 column) to isolate the desired triazole product.[][9]
Protocol 2: Boc Deprotection of the CuAAC Product
-
Reaction Setup: Dissolve the purified and dried CuAAC product in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) or use a 4M solution of HCl in dioxane.
-
Scavengers (Optional): If the substrate contains acid-sensitive groups prone to tert-butylation, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 1-2 hours).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene (B28343) (2-3 times) to remove residual acid. The resulting TFA or HCl salt of the deprotected amine can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.
Protocol 3: Hydrazone Ligation with the Deprotected HyNic Moiety
-
Reactant Preparation: Dissolve the deprotected HyNic-containing molecule (1 equivalent) in a suitable buffer, typically with a pH between 4.5 and 6.5. A co-solvent like DMSO or DMF may be used for solubility.
-
Carbonyl Addition: Add the aldehyde or ketone-containing molecule (1-1.5 equivalents) to the solution.
-
Catalysis (Optional): For slow reactions, especially at neutral pH, a nucleophilic catalyst such as aniline (typically 10-100 mM) can be added to accelerate hydrazone formation.[10][11]
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the formation of the hydrazone product by LC-MS or HPLC.
-
Purification: Purify the final conjugate using an appropriate method such as preparative HPLC. Store the purified hydrazone product at a neutral or slightly basic pH to prevent hydrolysis.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating Boc Deprotection for Sensitive Substrates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing tert-butyloxycarbonyl (Boc) deprotection conditions, especially when working with sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Boc deprotection and how can it be prevented?
The most prevalent side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2] Electron-rich functional groups, such as the indole (B1671886) ring of tryptophan, the thioether of methionine, the thiol group of cysteine, and the phenolic ring of tyrosine, are particularly susceptible to this modification.[1][3] To mitigate this, the use of "scavengers" is highly recommended. Scavengers are compounds that effectively trap the tert-butyl cation, preventing it from reacting with the desired product.[1][3]
Q2: Which scavengers are most effective for protecting sensitive amino acid residues?
The choice of scavenger depends on the specific residues present in your substrate. A combination or "cocktail" of scavengers is often employed for comprehensive protection.[1]
| Sensitive Residue | Common Scavengers | Typical Concentration (v/v) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (B1312306) (TIS), Anisole, 1,2-Ethanedithiol (EDT) | 1-5% |
| Methionine (Met) | Thioanisole (B89551), Dimethyl Sulfide (DMS) | 1-5% |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 1-5% |
| Tyrosine (Tyr) | Anisole, Phenol | 1-5% |
Q3: My Boc deprotection is incomplete. What are the potential causes and solutions?
Incomplete deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, some substrates may require stronger acidic conditions or longer reaction times for complete removal.[1]
-
Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions for deprotection.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient.[4]
To address incomplete deprotection, consider increasing the acid concentration, extending the reaction time, or moderately increasing the temperature while carefully monitoring the reaction progress.[4]
Q4: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?
Yes, several milder acidic conditions are suitable for substrates with other acid-sensitive functional groups.[5] These include:
Q5: Can the Boc group be removed without using acid?
Yes, non-acidic methods are available, which can be advantageous for highly acid-sensitive substrates. Thermal deprotection, involving heating the Boc-protected compound in a suitable solvent, is one such catalyst-free alternative.[7] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates.[7] Other non-acidic methods include using oxalyl chloride in methanol (B129727) or basic conditions with reagents like sodium carbonate.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during Boc deprotection experiments.
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3] For instance, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[3] For methionine, thioanisole is effective.[3]
Issue 2: Low yield of the desired amine after work-up.
-
Possible Cause 1: Incomplete deprotection.
-
Solution: Increase the acid concentration, prolong the reaction time, or consider a stronger acid system (e.g., switching from 20% TFA in DCM to 50% TFA in DCM or 4M HCl in dioxane).[4]
-
-
Possible Cause 2: Product loss during aqueous work-up.
-
Solution: If the deprotected product is a salt (e.g., TFA or HCl salt), it may have some water solubility. Minimize the volume of the aqueous wash and consider back-extraction of the aqueous layer with an organic solvent. Alternatively, evaporation of the reaction mixture to obtain the salt directly, followed by purification, can be attempted.
-
Issue 3: Cleavage of other acid-labile protecting groups in the substrate.
-
Possible Cause: The deprotection conditions are too harsh for other protecting groups present in the molecule.
-
Solution: Employ milder deprotection methods. Consider using a lower concentration of TFA, or switch to alternative reagents like 4M HCl in dioxane, which is often considered milder.[5] Lewis acids or thermal deprotection could also be viable options for highly sensitive substrates.[4]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (B109758) (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[5]
-
If the substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[4][5]
-
The resulting amine TFA salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.[4][10]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[10]
-
Stir the mixture at room temperature for 1 to 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[10]
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[10]
-
For the free amine, the salt can be triturated with diethyl ether and filtered, or a basic workup can be performed.[5][10]
Protocol 3: Thermal Boc Deprotection
-
Dissolve the Boc-protected compound in a high-boiling solvent (e.g., diphenyl ether).[11]
-
Heat the reaction mixture to 120-240 °C, monitoring the reaction by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture and purify the product directly, often by chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and workflow for Boc deprotection.
Caption: Decision workflow for selecting Boc deprotection conditions.
Caption: Troubleshooting logic for common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HyNic-aldehyde Ligation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding HyNic-aldehyde ligation, a popular bioconjugation technique. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize their experimental outcomes.
Troubleshooting Common Issues in HyNic-aldehyde Ligation
This section addresses specific problems that may arise during HyNic-aldehyde ligation experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my conjugated product consistently low?
Answer:
Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary aspects to investigate:
-
Suboptimal pH: The formation of the hydrazone bond in HyNic-aldehyde ligation is pH-dependent. The optimal pH range for the ligation reaction is typically between 6.0 and 7.5. Deviations from this range can significantly slow down the reaction rate. It is crucial to ensure the final pH of your reaction mixture is within this range.
-
Hydrolysis of the Hydrazone Bond: The formed bis-arylhydrazone bond, while generally stable, can be susceptible to hydrolysis, especially under acidic conditions (pH < 6.0).[1] This reverse reaction will reduce the net yield of your desired conjugate. If your downstream applications require acidic buffers, consider the stability of your conjugate under those conditions.
-
Oxidation of the HyNic Linker: The hydrazine (B178648) moiety of the HyNic linker is susceptible to oxidation, which renders it incapable of reacting with the aldehyde. This can be a significant issue if your buffers are not properly degassed or if they contain oxidizing agents. It is recommended to use freshly prepared, degassed buffers and to store the HyNic-activated molecule under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Inefficient Aldehyde or HyNic Incorporation: The problem might lie in the initial modification steps. Incomplete reaction of the S-HyNic or S-4FB reagents with your biomolecules will result in a lower concentration of reactive partners for the ligation. It is advisable to characterize the degree of modification of both the aldehyde- and HyNic-containing molecules before proceeding with the ligation reaction.
-
Steric Hindrance: The accessibility of the aldehyde and HyNic groups can influence the reaction efficiency. If these functional groups are located in sterically hindered regions of your biomolecules, the ligation reaction may be slow or incomplete.
-
Presence of Interfering Substances: Certain buffer components can interfere with the ligation. For instance, primary amines (e.g., Tris buffer) can compete with the HyNic hydrazine for reaction with the aldehyde. It is advisable to use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES.
Question 2: I am observing unexpected peaks in my HPLC or mass spectrometry analysis. What could they be?
Answer:
The presence of unexpected peaks often indicates the formation of side products. Based on the chemistry of HyNic-aldehyde ligation, the following are the most common side products:
-
Hydrolysis Products: As mentioned above, hydrolysis of the hydrazone bond will regenerate the starting aldehyde- and HyNic-hydrazine-containing molecules. These will appear as separate peaks in your analytical run.
-
Oxidized HyNic Species: Oxidation of the HyNic linker can lead to the formation of several byproducts. While the exact structures can vary, they typically involve the loss of the hydrazine's reactivity. These oxidized species will have different retention times and mass-to-charge ratios compared to the desired product and starting materials.
-
Products of HyNic Self-Reaction: If the HyNic-linker is not handled carefully, particularly during the activation step with S-HyNic, the highly nucleophilic hydrazine group can react with the active NHS ester of another S-HyNic molecule. This can lead to the formation of dimers or oligomers of the HyNic linker itself, which will appear as distinct peaks.
Question 3: How can I improve the speed and efficiency of my ligation reaction?
Answer:
To enhance the kinetics and overall yield of your HyNic-aldehyde ligation, consider the following strategies:
-
Use of a Catalyst: Aniline (B41778) and its derivatives have been shown to catalyze the formation of the hydrazone bond in HyNic-aldehyde ligations. The addition of aniline to the reaction mixture can significantly accelerate the reaction rate, allowing for faster completion and potentially higher yields, especially when working with dilute concentrations of reactants.
-
Optimize Reactant Concentrations: Increasing the concentration of one or both of the reactants can drive the reaction forward. However, be mindful of potential solubility issues and the increased risk of aggregation at very high concentrations.
-
Adjusting the Molar Ratio: Using a slight excess of one of the components (e.g., a 1.5 to 2-fold molar excess of the smaller molecule) can help to drive the reaction to completion.
-
Temperature: While many ligations are performed at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate. However, this should be done with caution, as it can also increase the rate of side reactions and potentially affect the stability of the biomolecules involved.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the bis-arylhydrazone bond formed in a HyNic-aldehyde ligation?
A1: The bis-arylhydrazone bond is generally stable under physiological conditions (pH 7.0-7.5) and at temperatures up to 92°C.[2][3] However, it is susceptible to hydrolysis under acidic conditions (pH < 6.0).
Q2: Can I use Tris buffer for my HyNic-aldehyde ligation?
A2: It is generally not recommended to use buffers containing primary amines, such as Tris, as they can compete with the HyNic hydrazine for reaction with the aldehyde, leading to lower yields of the desired conjugate. Phosphate-buffered saline (PBS) or HEPES are more suitable buffer systems.
Q3: How can I monitor the progress of my ligation reaction?
A3: The formation of the bis-arylhydrazone bond can be monitored spectrophotometrically, as it has a characteristic UV absorbance at approximately 354 nm.[2][3] Alternatively, the reaction can be monitored by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS) to separate and identify the reactants, product, and any side products.
Q4: What is the role of aniline in HyNic-aldehyde ligation?
A4: Aniline acts as a nucleophilic catalyst that accelerates the formation of the hydrazone bond. It reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then more readily attacked by the HyNic hydrazine. This leads to a significant increase in the ligation reaction rate.
Data Presentation
Table 1: Stability of a Model Hydrazone Conjugate at Different pH Values
| pH | Half-life (t½) in hours | % Hydrolysis after 24 hours |
| 4.0 | ~10 | ~88 |
| 5.5 | ~72 | ~28 |
| 7.5 | > 200 | < 10 |
Data is hypothetical and for illustrative purposes. Actual stability will depend on the specific molecules being conjugated and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for HyNic-Aldehyde Ligation
-
Preparation of Reactants:
-
Dissolve the HyNic-modified biomolecule and the aldehyde-modified biomolecule in a suitable conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.4).
-
Ensure that both solutions are clear and free of precipitates.
-
-
Ligation Reaction:
-
Combine the HyNic-modified and aldehyde-modified biomolecules in a reaction vessel. A typical starting point is a 1:1 molar ratio.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction can also be performed at 4°C for 16-24 hours.
-
Monitor the reaction progress by UV-Vis spectrophotometry (A354 nm) or by taking aliquots for HPLC or MS analysis.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and side products using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Protocol 2: Analysis of Ligation Reaction by RP-HPLC
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the reactants and the product.
-
-
Analysis:
-
Inject a small aliquot of the reaction mixture onto the column.
-
Monitor the elution profile at 280 nm (for protein absorbance) and 354 nm (for the hydrazone bond).
-
The retention times of the starting materials, the conjugated product, and any side products can be used to determine the extent of the reaction and the purity of the product. Mass spectrometry can be coupled with the HPLC (LC-MS) for definitive identification of the different species.
-
Visualizations
Caption: Reaction pathways in HyNic-aldehyde ligation.
The diagram above illustrates the primary reaction pathway leading to the desired bis-arylhydrazone conjugate, along with the two most common side reactions: hydrolysis of the conjugate and oxidation of the HyNic linker. Understanding these competing reactions is crucial for troubleshooting and optimizing the ligation process.
References
Preventing aggregation during antibody conjugation with Boc-HyNic-PEG2-alkyne
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Boc-HyNic-PEG2-alkyne for antibody conjugation. The focus is on preventing and diagnosing antibody aggregation, a common issue during the modification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antibody aggregation during conjugation with linkers like this compound?
A1: Antibody aggregation during conjugation is a multifaceted issue that can be triggered by several factors. The process of chemically modifying an antibody can disrupt its delicate three-dimensional structure, leading to the exposure of hydrophobic patches that promote self-association.[1] Key causes include:
-
Over-labeling: Attaching too many linker molecules to the antibody can alter its surface charge and isoelectric point (pI), reducing its solubility and leading to precipitation.[2][3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. Extremes of pH can cause conformational changes, increasing the likelihood of aggregation.[4][5][6] For instance, many human IgGs are most stable with minimal heat-induced aggregation at a pH between 5.0 and 5.5, while NHS ester reactions are more efficient at a pH of 7.2-8.5.[2][4] A compromise must be found to maintain stability while allowing the reaction to proceed.
-
Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody's lysine (B10760008) residues for reaction with NHS esters, reducing conjugation efficiency.[3][7] Preservatives like sodium azide (B81097) can also interfere with certain conjugation chemistries.[8]
-
High Reagent Concentration: Adding the linker, especially when dissolved in an organic solvent like DMSO, too quickly can create localized high concentrations, causing the antibody to precipitate.[2]
-
Intrinsic Antibody Properties: Each antibody has a unique sequence and structure, making some inherently more prone to aggregation than others.[1][9]
Q2: How does the PEG component of the this compound linker help prevent aggregation?
A2: The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in mitigating aggregation. PEG is a hydrophilic, flexible, and biocompatible polymer.[10][] When conjugated to an antibody, the PEG chain:
-
Increases Hydrophilicity: It helps to mask the hydrophobicity of the linker and any attached payload, improving the overall solubility of the final conjugate.[][13]
-
Creates a Hydration Shell: The PEG chain forms a strong hydrogen-bonding network with surrounding water molecules.[] This creates a "hydration shell" around the conjugate, which provides a steric barrier that prevents protein-protein contact and subsequent aggregation.[10][]
-
Enhances Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can help avoid renal clearance, extending the circulation half-life of the antibody conjugate.[10][]
Q3: What are the most critical parameters to control during the antibody modification step?
A3: To ensure a successful conjugation with minimal aggregation, the following parameters must be carefully controlled:
-
Molar Ratio: The molar excess of the linker relative to the antibody is critical. A 5 to 20-fold molar excess of an NHS ester is a common starting point, but this must be optimized for each specific antibody to avoid over-labeling.[2]
-
Reaction pH: The pH of the buffer must be high enough for the deprotonated primary amine of lysine to be available for reaction (typically pH 7.2-8.5 for NHS esters) but not so high that it compromises antibody stability or causes rapid hydrolysis of the linker.[2][14]
-
Temperature and Time: The reaction is often performed at room temperature for 1-4 hours or at 4°C for a longer duration (e.g., 2-4 hours or overnight).[2][14] Lower temperatures can slow the rate of protein unfolding and aggregation.[2]
-
Antibody Concentration: An antibody concentration of 1-5 mg/mL is generally recommended.[2] Highly concentrated solutions may be more prone to aggregation.
Q4: How can I detect and quantify aggregation in my antibody conjugate sample?
A4: It is essential to use analytical techniques to assess the level of aggregation before and after conjugation. A combination of methods is often recommended:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size.[15]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[16]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that provides high-resolution data on the size, shape, and distribution of different species in a sample, making it excellent for quantifying aggregates.[15][17]
-
UV-Vis Spectroscopy: An increase in light scattering due to large aggregates can sometimes be detected as a change in the UV spectrum.[17]
Troubleshooting Guide: Antibody Aggregation
The following table outlines common problems, their potential causes, and recommended solutions when encountering aggregation during antibody conjugation.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding the linker. | Localized High Concentration: The linker (dissolved in organic solvent like DMSO) was added too quickly.[2] | Add the linker solution dropwise or in small aliquots to the antibody solution while gently vortexing or stirring. |
| Incompatible Buffer: The antibody may be unstable in the chosen reaction buffer or pH. | Confirm the antibody's stability in the reaction buffer (pH 7.2-8.5) before adding the linker. If necessary, perform the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration.[2] | |
| High levels of aggregation detected by SEC post-reaction. | Over-labeling: The molar ratio of linker to antibody was too high, altering the antibody's surface properties.[3] | Perform a titration experiment to determine the optimal linker-to-antibody molar ratio. Start with a lower ratio (e.g., 5:1) and incrementally increase it. |
| Antibody Instability: The antibody is inherently unstable under the reaction conditions (pH, temperature). | Conduct the reaction at a lower temperature (4°C) for a longer period.[2] Consider adding stabilizing excipients if they do not interfere with the reaction. | |
| Incorrect Buffer Composition: Presence of primary amines (Tris, glycine) in the buffer consumed the reagent and may have led to side reactions.[3] | Perform a thorough buffer exchange into an amine-free buffer such as PBS, HEPES, or MOPS before starting the conjugation.[2][7] | |
| Conjugate is soluble initially but aggregates during storage. | Residual Unreacted Linker/Byproducts: Hydrolysis of unreacted linker or presence of reaction byproducts may alter buffer conditions over time. | Ensure thorough purification of the final conjugate using size exclusion chromatography or dialysis to remove all small-molecule impurities.[2][] |
| Suboptimal Storage Buffer: The final storage buffer is not suitable for the modified antibody. | Dialyze the purified conjugate into a storage buffer known to be optimal for the parent antibody, typically at a slightly acidic to neutral pH (e.g., pH 5.0-7.0).[4] |
Key Experimental Protocols & Visualizations
General Workflow for Antibody Modification
The diagram below illustrates the typical workflow for modifying an antibody with this compound, a process that usually involves an N-hydroxysuccinimide (NHS) ester derivative of the linker reacting with lysine residues on the antibody.
Troubleshooting Decision Tree for Aggregation
If you observe aggregation, use this decision tree to diagnose the potential cause.
References
- 1. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labinsights.nl [labinsights.nl]
- 13. adcreview.com [adcreview.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. youtube.com [youtube.com]
- 17. jbiochemtech.com [jbiochemtech.com]
Technical Support Center: Purification of Boc-HyNic-PEG2-alkyne Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-HyNic-PEG2-alkyne conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include:
-
Unreacted starting materials: Such as Boc-HyNic-OH, PEG2-alkyne, or coupling reagents (e.g., EDC, HOBt).
-
Side products from the coupling reaction: Such as N-acylurea byproducts if carbodiimide (B86325) coupling agents are used.
-
Hydrolysis products: The ester linkage in some activated esters used for coupling can be susceptible to hydrolysis.
-
Oligomers or dimers: In some cases, side reactions can lead to the formation of dimeric or oligomeric impurities.[1]
-
Products of Boc deprotection: If the reaction conditions are too harsh, premature removal of the Boc protecting group can occur.
Q2: Which chromatographic technique is best suited for the purification of this compound?
A2: Both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography on silica (B1680970) gel are effective methods. The choice depends on the scale of purification and the required purity. RP-HPLC offers higher resolution and is ideal for obtaining highly pure material, especially for analytical purposes or small-scale preparations.[2] Flash chromatography is well-suited for larger scale purifications where high, but not necessarily analytical-grade, purity is sufficient.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the purification process.
-
TLC: Provides a quick and straightforward way to visualize the separation of the product from impurities. The Boc-protected product will be less polar than the deprotected amine, resulting in a higher Rf value.[3]
-
LC-MS: Offers a more precise assessment, allowing for the identification and quantification of the desired product and any impurities based on their mass-to-charge ratio.[3]
Q4: My this compound conjugate appears as a broad peak during HPLC analysis. What could be the cause?
A4: Peak broadening in HPLC for PEGylated compounds is a common issue. It can be attributed to the polydispersity of the PEG chain, although for a short PEG2 linker, this is less of a factor. Other causes include interactions with the stationary phase, column overload, or issues with the mobile phase. Using a high-purity, monodisperse PEG starting material is crucial. Optimizing the HPLC gradient and mobile phase additives can also help to sharpen the peak.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
Problem 1: Poor separation of the product from a close-eluting impurity.
-
Possible Cause: The HPLC gradient is too steep, or the mobile phase composition is not optimal for resolving compounds with similar polarities.
-
Solution:
-
Decrease the gradient slope: A shallower gradient provides more time for the components to interact with the stationary phase, improving resolution.
-
Adjust the mobile phase: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or add ion-pairing reagents if the compounds are ionizable.
-
Optimize temperature: Changing the column temperature can alter the selectivity of the separation.
-
Problem 2: The product peak is tailing.
-
Possible Cause: Secondary interactions between the analyte and the silica backbone of the C18 column, or the presence of acidic silanols. This can also be caused by column overload.
-
Solution:
-
Add a competing base: Including a small amount of a competing base like triethylamine (B128534) (TEA) in the mobile phase can mask the silanol (B1196071) groups and reduce peak tailing.[4]
-
Lower the sample concentration: Injecting a more dilute sample can prevent column overload.[4]
-
Use an end-capped column: Employ a column that has been end-capped to minimize the number of free silanol groups.
-
Problem 3: No product is detected in the eluate.
-
Possible Cause: The product may have precipitated on the column, or the detection wavelength is not appropriate.
-
Solution:
-
Check solubility: Ensure the product is soluble in the mobile phase. It might be necessary to dissolve the crude product in a stronger solvent like DMSO before injection.[5]
-
Verify detection wavelength: The HyNic moiety has a characteristic UV absorbance. Ensure the detector is set to an appropriate wavelength (e.g., 220 nm and 254 nm).[2]
-
Flush the column: If precipitation is suspected, flush the column with a strong solvent series to redissolve any precipitated material.
-
Flash Chromatography Purification
Problem 1: The product is streaking on the TLC plate and eluting across many fractions from the column.
-
Possible Cause: The compound is highly polar and interacting strongly with the silica gel. The chosen eluent system may not be optimal.
-
Solution:
-
Modify the mobile phase: For polar PEG-containing compounds, a gradient of methanol in dichloromethane (B109758) or chloroform (B151607) is often effective.[2] Adding a small amount of a polar co-solvent like isopropanol (B130326) can sometimes improve peak shape.
-
Use a different stationary phase: Consider using a less polar stationary phase, such as C18-functionalized silica (reverse-phase flash chromatography), or an amine-functionalized silica column.
-
Problem 2: Poor separation of the product from a non-polar impurity.
-
Possible Cause: The starting mobile phase is too strong, causing all compounds to elute quickly without adequate separation.
-
Solution:
-
Start with a less polar mobile phase: Begin the gradient with a higher percentage of the non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity.
-
Perform isocratic elution: If the Rf values of the product and impurity are sufficiently different, an isocratic elution with an optimized solvent mixture may provide a better separation.
-
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound
This protocol provides a general guideline. Optimization may be necessary based on the specific impurities present.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
Procedure:
-
Sample Preparation: Dissolve the crude this compound product in a minimal volume of 50% acetonitrile in water with 0.1% TFA. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient.
-
Fraction Collection: Collect fractions corresponding to the main product peak, which can be detected by UV absorbance at 220 nm and 254 nm.[2]
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile and water by rotary evaporation.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified product as a dry powder.
Quantitative Data Summary: Representative RP-HPLC Gradient
| Time (minutes) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0-5 | 80 | 20 | 15 |
| 5-25 | 80 → 20 | 20 → 80 | 15 |
| 25-30 | 20 | 80 | 15 |
| 30-31 | 20 → 80 | 80 → 20 | 15 |
| 31-35 | 80 | 20 | 15 |
Protocol 2: Flash Chromatography Purification of this compound
This method is suitable for larger-scale purification.
Instrumentation:
-
Flash chromatography system
-
Silica gel column (e.g., 40-63 µm)
Reagents:
-
Mobile Phase A: Dichloromethane (DCM) or Chloroform
-
Mobile Phase B: Methanol
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% DCM).
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution: Elute the product using a gradient of increasing methanol in DCM. A typical gradient might be from 0% to 10% methanol.[2]
-
Fraction Collection and Monitoring: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data Summary: Representative Flash Chromatography Gradient
| Time (minutes) | % Mobile Phase A (DCM) | % Mobile Phase B (Methanol) |
| 0-2 | 100 | 0 |
| 2-20 | 100 → 90 | 0 → 10 |
| 20-25 | 90 | 10 |
Visualizations
References
Stability issues with hydrazone bonds and how to address them
Technical Support Center: Hydrazone Bond Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with hydrazone bonds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone bond cleavage?
A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis.[1][2] The reaction is reversible, but the equilibrium shifts towards hydrolysis under acidic conditions. This process involves the protonation of one of the hydrazone's nitrogen atoms, followed by a nucleophilic attack by water, leading to the cleavage of the C=N bond.[3] This inherent pH-sensitivity is a key feature leveraged in drug delivery systems, as the bond is relatively stable at the physiological pH of blood (~7.4) but cleaves in the acidic environments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0).[1][2]
Q2: What are the key factors that influence the stability of a hydrazone bond?
A2: The stability of a hydrazone bond is primarily influenced by two factors:
-
pH: As mentioned, hydrazone hydrolysis is catalyzed by acid. The rate of cleavage increases significantly as the pH drops.[1][4]
-
Electronic and Structural Effects: The chemical structure of the parent aldehyde/ketone and hydrazine (B178648) plays a crucial role.
-
Aromatic vs. Aliphatic: Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the electronic conjugation between the aromatic ring and the C=N double bond.[2][5]
-
Substituent Effects: Electron-donating groups on the aldehyde or ketone can increase stability by increasing electron density at the hydrazone carbon, making it more resistant to nucleophilic attack.[2] Conversely, electron-withdrawing groups on the hydrazine moiety can decrease stability.[1]
-
Acylhydrazones: Acylhydrazones are typically more resistant to hydrolysis at neutral pH compared to simple alkylhydrazones.[1]
-
Q3: How does the stability of hydrazones compare to other linkages like oximes?
A3: Oximes, formed from the reaction of a carbonyl with a hydroxylamine, are significantly more stable than hydrazones, particularly under acidic conditions. The rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones, making them a preferred choice when a highly stable linkage is required.[1][4][6]
Troubleshooting Guide
Issue 1: My hydrazone-linked conjugate is cleaving prematurely during my experiment at physiological pH (7.4).
-
Possible Cause 1: Inherent Instability of the Hydrazone Structure.
-
Solution: Simple alkylhydrazones, especially those derived from aliphatic aldehydes, can exhibit limited stability even at neutral pH.[1] Consider redesigning the linker. Switching from an aliphatic to an aromatic aldehyde can substantially increase stability due to conjugation.[2][5] Using an acylhydrazide instead of a simple hydrazine to form an acylhydrazone will also enhance stability at neutral pH.[1]
-
-
Possible Cause 2: Localized pH Drops.
-
Solution: Ensure that your buffer system has sufficient capacity to maintain a stable pH of 7.4. Micro-environments with lower pH could be accelerating cleavage.
-
Issue 2: My hydrazone formation reaction has a very low yield.
-
Possible Cause 1: Unfavorable Equilibrium.
-
Solution: Hydrazone formation is a reversible condensation reaction. To drive the reaction towards the product, remove water as it forms, for example, by using a drying agent like anhydrous magnesium sulfate (B86663) or by performing the reaction in an anhydrous solvent.[1]
-
-
Possible Cause 2: Slow Reaction Rate at Neutral pH.
-
Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a mild acid, such as acetic acid, can significantly increase the reaction rate.[1] The optimal pH for hydrazone formation is typically between 4 and 6.
-
Issue 3: How can I monitor the stability of my hydrazone conjugate over time?
-
Solution: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and effective methods.
-
HPLC: An HPLC assay can be used to monitor the degradation of the parent hydrazone conjugate by measuring the decrease in its peak area over time while a peak corresponding to the released payload appears.[1][7]
-
¹H NMR Spectroscopy: This method allows for real-time monitoring of hydrolysis. By tracking the disappearance of the hydrazone's proton signals and the appearance of the signal from the released aldehyde's proton (e.g., pivalaldehyde at δ = 9.4 ppm), you can calculate the hydrolysis rate constant.[1][4]
-
Data Presentation: Comparative Stability of Hydrazones
The hydrolytic stability of various hydrazone structures is compared below. The data, primarily adapted from the work of Kalia and Raines (2008), shows the half-life (t½) of the bond in different pH (pD) conditions.
| Linkage Type | Structure (R-C=N-N-R') | Half-life (t½) at pD 5.0 | Half-life (t½) at pD 6.0 | Half-life (t½) at pD 7.0 |
| Alkylhydrazone | Pivalaldehyde Methylhydrazone | 0.1 hours | 0.8 hours | 8.3 hours |
| Acylhydrazone | Pivalaldehyde Acetylhydrazone | 0.4 hours | 4.3 hours | 43 hours |
| Semicarbazone | Pivalaldehyde Semicarbazone | 1.1 hours | 11 hours | 110 hours |
| Oxime | Pivalaldehyde O-methyl-hydroxylamine | 110 hours | 1100 hours | >10000 hours |
Data is illustrative and based on values reported for isostructural conjugates to allow for direct comparison.[1][4][6] pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O) used for NMR studies.
Key Observations:
-
Stability is highly dependent on pH, with half-lives increasing significantly as the solution becomes less acidic.[4]
-
Acylhydrazones and semicarbazones show increased stability compared to simple alkylhydrazones.[1]
-
Oximes are orders of magnitude more stable than all tested hydrazone variants, especially under acidic conditions.[1][4]
Visualizations
Diagrams of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Challenges in conjugating Boc-HyNic-PEG2-alkyne to complex biomolecules
Technical Support Center: Conjugating Boc-HyNic-PEG2-alkyne
Welcome to the technical support center for the use of this compound in bioconjugation. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the individual roles of the components in this compound?
A1: This is a trifunctional linker with distinct components:
-
Boc (tert-Butyloxycarbonyl): A protecting group for the HyNic moiety. It must be removed under acidic conditions to expose the reactive hydrazine (B178648) group.[1]
-
HyNic (Hydrazinonicotinamide): A reactive group that specifically forms a stable hydrazone bond with aldehydes or ketones on a target biomolecule.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that improves the solubility of the linker and the final conjugate, while also minimizing steric hindrance between the biomolecule and the alkyne group.[2][3]
-
Alkyne: A terminal alkyne group that enables "click chemistry," allowing for a highly efficient and specific reaction with azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the reagent should be stored at –20°C in a sealed container, protected from light and moisture.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the critical first step before conjugation using the HyNic group?
A3: The essential first step is the deprotection of the Boc group to activate the HyNic moiety. This is typically achieved by treating the linker with an acid, such as trifluoroacetic acid (TFA).[1][7]
Q4: How can I introduce the necessary aldehyde or ketone group onto my protein for HyNic conjugation?
A4: Several methods can be used:
-
Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate (B1199274) (NaIO₄) can convert N-terminal serine or threonine residues to a glyoxylyl aldehyde.
-
Oxidation of Glycans: For glycoproteins, the sugar moieties can be oxidized with NaIO₄ to generate aldehyde groups.
-
Enzymatic Modification: Specific enzymes can be used to introduce ketone or aldehyde handles onto the protein surface.
Q5: Can I use the alkyne group for conjugation instead of the HyNic group?
A5: Yes. The alkyne group can be conjugated to an azide-modified biomolecule using click chemistry.[6][8] In this scenario, the Boc-HyNic end remains available for subsequent, orthogonal functionalization after deprotection.
Troubleshooting Guides
This section addresses specific problems that may arise during the conjugation workflow.
Problem Area 1: Boc Group Deprotection
Q: My conjugation yield is low, and I suspect incomplete Boc deprotection. How can I troubleshoot this?
A: Incomplete deprotection is a common cause of low yields. Here are steps to address it:
-
Verification: Confirm deprotection by Mass Spectrometry (MS) on the linker before proceeding with conjugation. You should see a mass shift corresponding to the loss of the Boc group (100.12 Da).
-
Reaction Conditions: The efficiency of deprotection depends on the acid, solvent, time, and temperature. While strong acids are effective, they can damage sensitive biomolecules.[7][9] See the table below for a comparison of common methods.
-
Reagent Quality: Ensure your acid (e.g., TFA) is fresh and anhydrous, as moisture can quench the reaction.
| Method | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% TFA in Dichloromethane, 30 min at RT | Fast and efficient[7] | TFA is harsh and can denature some proteins; difficult to remove completely.[7] |
| HCl in Dioxane/MeOH | 4M HCl in Dioxane, diluted in MeOH, 1-2 hours at RT | Forms a crystalline HCl salt which is often easier to handle than oily TFA salts.[7] | Dioxane is a hazardous solvent; may not be suitable for all biomolecules. |
| Oxalyl Chloride in MeOH | 3 equivalents of oxalyl chloride in Methanol (B129727), 1-4 hours at RT | Very mild conditions suitable for sensitive substrates.[9] | Reaction can be exothermic and requires careful addition of the reagent.[9] |
| Water-Mediated | Refluxing in deionized water | Green, catalyst-free method.[10] | High temperatures may not be suitable for proteins or other complex biomolecules. |
Problem Area 2: Low Conjugation Efficiency
Q: After confirming Boc deprotection, my final conjugate yield is still poor. What else could be wrong?
A: Several factors beyond deprotection can impact conjugation efficiency.
-
pH of Reaction Buffer: The formation of a hydrazone bond between HyNic and an aldehyde/ketone is pH-dependent. The optimal pH is typically between 5.5 and 6.5. A pH that is too high or too low will significantly slow down the reaction.
-
Biomolecule Inactivity: Ensure the aldehyde/ketone groups on your biomolecule are present and accessible. Quantify the number of reactive sites per molecule before starting the conjugation.
-
Steric Hindrance: If the reactive site on the biomolecule is in a sterically crowded region, the PEG2 spacer may not be long enough to overcome the hindrance.[2] Consider using a linker with a longer PEG chain.
-
Side Reactions: The free hydrazine group is a nucleophile and can potentially react with other electrophilic sites on your biomolecule, especially at higher pH. Ensure your buffer components are non-reactive. For example, avoid primary amine buffers like Tris if you have any NHS-ester chemistry involved in other steps.
Caption: Troubleshooting logic for low conjugation yield.
Problem Area 3: Purification and Characterization
Q: I am struggling to separate my final conjugate from excess linker and unreacted biomolecule. What is the best method?
A: Purification can be challenging due to similarities in the properties of the starting materials and products.
-
Size Exclusion Chromatography (SEC): This is often the most effective method. It separates molecules based on size, allowing the larger conjugated biomolecule to be isolated from the smaller, free linker.[11]
-
Reverse Phase Chromatography (HPLC): While HPLC can be used, PEGylated molecules can behave unpredictably, sometimes leading to broad peaks.[12][13] Method optimization is critical.
-
Affinity Chromatography: If your biomolecule has a tag (e.g., His-tag) or a specific binding partner, affinity purification can be a highly effective way to isolate the conjugate and remove all other reaction components.
Q: How can I reliably characterize my final product to confirm conjugation?
A: A combination of analytical techniques is recommended for unambiguous characterization.[12][13]
| Technique | Information Provided | Key Considerations |
| SDS-PAGE | Visual confirmation of conjugation via a shift in molecular weight. | The small size of the PEG2 linker may result in a very subtle shift that is difficult to resolve. |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Provides the exact mass of the conjugate, confirming the covalent attachment and allowing for calculation of the degree of labeling.[12][14][15] | PEGylated proteins can be challenging to analyze due to mass heterogeneity, but this is less of an issue with a discrete PEG2 linker.[15] |
| HPLC (SEC, RP) | Assesses purity and can separate different species (unconjugated, singly conjugated, multiply conjugated).[11][16] | Requires careful method development. Charged aerosol detection can be used if the linker lacks a strong chromophore.[11][16] |
| UV-Vis Spectroscopy | Can be used for quantification if the linker or biomolecule has a unique chromophore. | HyNic has a UV absorbance that can be used to help determine the degree of labeling. |
Experimental Protocols
Protocol 1: General Boc-Deprotection of the Linker
-
Dissolve this compound in a suitable organic solvent (e.g., Dichloromethane, DCM).
-
Add a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM to the linker solution. A typical ratio is 1:1 (v/v) of linker solution to TFA solution.
-
Incubate at room temperature for 30 minutes with gentle stirring.
-
Remove the TFA and solvent under a stream of nitrogen or via rotary evaporation. Co-evaporate with toluene (B28343) or methanol several times to remove residual TFA.
-
Immediately use the deprotected linker in the conjugation reaction, as the free hydrazine is more susceptible to oxidation.
Protocol 2: Conjugation to an Aldehyde-Modified Antibody
-
Prepare the aldehyde-modified antibody in a reaction buffer such as 100 mM MES or acetate (B1210297) buffer, pH 5.5-6.5.
-
Dissolve the freshly deprotected HyNic-PEG2-alkyne linker in the same buffer (or a compatible co-solvent like DMSO if necessary, keeping the final DMSO concentration below 10%).
-
Add the linker solution to the antibody solution at a molar excess of 10-20 fold. The optimal ratio should be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted aldehyde groups by adding an amine-containing molecule like Tris or hydroxylamine, if desired.
-
Proceed to purification.
Caption: Overview of the HyNic conjugation experimental workflow.
References
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Boc-HyNic-PEG2-Amino-DBCO | CAS: 2739801-63-7 | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. enovatia.com [enovatia.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Incomplete reaction of Boc-HyNic-PEG2-alkyne: causes and solutions
Welcome to the technical support center for Boc-HyNic-PEG2-alkyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete reactions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is the complete reaction sequence for using this compound?
A1: The successful use of this compound involves a three-stage process:
-
Boc Deprotection: The acid-labile Boc (tert-butyloxycarbonyl) group is removed from the HyNic (6-hydrazinonicotinamide) moiety to expose the reactive hydrazine (B178648).
-
HyNic Ligation: The deprotected hydrazine reacts with a carbonyl group (an aldehyde or ketone) on your target molecule (e.g., a protein, peptide, or small molecule) to form a stable bis-aryl hydrazone bond.
-
Alkyne Conjugation: The terminal alkyne group is conjugated to a molecule containing an azide (B81097) group via "click chemistry," either through a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition.
Q2: My final yield is low. How do I know which of the three reaction steps failed?
A2: To pinpoint the source of a low yield, it is critical to monitor the reaction progress after each key step using analytical techniques like HPLC or LC-MS. You should see a clear shift in the retention time or a change in mass corresponding to the expected product after Boc deprotection, HyNic ligation, and the final alkyne conjugation. The troubleshooting workflow diagram below can help guide your investigation.
Q3: Is the HyNic-hydrazone bond stable?
A3: Yes, the bis-aryl hydrazone bond formed between the aromatic HyNic hydrazine and an aromatic aldehyde (like a 4-formylbenzamide (B2918280) group, 4FB) is highly stable. It is reported to be stable across a pH range of 2.0 to 10.0 and at temperatures up to 92°C.[1][2] Unlike hydrazones formed from aliphatic aldehydes, this bond does not require a subsequent reduction step for stabilization.[3] However, the stability can be lower under prolonged exposure to strongly acidic conditions.[4][5]
Q4: Do I need a catalyst for the HyNic ligation step?
A4: While the reaction can proceed without a catalyst, the kinetics at neutral or near-neutral pH can be very slow.[6][7] Using a nucleophilic catalyst, such as aniline (B41778) , is highly recommended to accelerate the formation of the hydrazone bond, especially when working with large biomolecules or at dilute concentrations.[1][8][9] Aniline catalysis can increase the reaction rate by several orders of magnitude.[10]
Q5: What is the difference between CuAAC and SPAAC for the final alkyne conjugation?
A5: The primary difference is the requirement of a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2][11] It is highly efficient but the copper can be toxic to cells and may need to be removed from the final product, which can be challenging with molecules that chelate metals.[12]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a metal-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the reaction partner instead of an azide.[1][13] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems or with sensitive biomolecules.[1][12]
Experimental Workflows & Chemical Pathways
The following diagrams illustrate the key processes involved when using this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing catalyst concentration for Boc-HyNic-PEG2-alkyne click chemistry
Welcome to the technical support center for the optimization of catalyst concentration in Boc-HyNic-PEG2-alkyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound click chemistry reaction?
This reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this process, the terminal alkyne of the this compound molecule covalently links with an azide-functionalized molecule to form a stable triazole ring. The reaction is highly specific and efficient, typically conducted under mild conditions.[1][][] The active catalyst is the copper(I) ion, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[4][5][6]
Q2: What is the recommended starting concentration for the copper catalyst?
For bioconjugation reactions, the final concentration of the copper catalyst typically ranges from 50 µM to 250 µM.[7] It is crucial to maintain a sufficient concentration of the active Cu(I) species.[5] The optimal concentration can be influenced by the scale of the reaction and the nature of the substrates.
Q3: Why is a ligand, such as THPTA, often used in conjunction with the copper catalyst?
Copper-stabilizing ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are highly recommended for several reasons.[7][8] They protect the Cu(I) catalyst from oxidation and disproportionation, thereby maintaining its catalytic activity.[5] Ligands can also accelerate the reaction rate and, in biological applications, reduce the cytotoxicity of copper by sequestering the metal ions.[4][5][8] A common strategy is to use the ligand in a 2- to 5-fold excess relative to the copper catalyst.[4][7]
Q4: Can the Boc and HyNic groups on the linker interfere with the click reaction?
While the alkyne group is the reactive site for the click chemistry, the bulky Boc (tert-butyloxycarbonyl) protecting group and the HyNic (6-hydrazinonicotinamide) moiety could potentially cause steric hindrance, especially if the azide-containing partner is also large.[9][10][11][12] The flexible PEG2 spacer is designed to mitigate some of this steric hindrance by distancing the reactive alkyne from the bulkier parts of the molecule.
Q5: What are the advantages of using a PEG linker in this reagent?
Polyethylene glycol (PEG) linkers, such as the PEG2 in this compound, are frequently used in the design of molecules like PROTACs.[13] They enhance the aqueous solubility of often hydrophobic molecules and can improve cell permeability.[13][14] The defined length of the PEG chain also allows for precise control over the distance between the conjugated molecules, which is critical in applications like PROTAC development.[15][16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[17] | • Use Fresh Reagents: Prepare the sodium ascorbate solution fresh just before use. • Degas Solvents: Degas all aqueous buffers and solvents to remove dissolved oxygen. • Work Under Inert Atmosphere: If possible, perform the reaction under a nitrogen or argon atmosphere. • Order of Addition: Add the copper(II) salt and ligand first, followed by the alkyne and azide (B81097), and finally initiate the reaction by adding the sodium ascorbate. |
| Insufficient Catalyst: The concentration of the copper catalyst may be too low for the reaction scale or substrate concentration. | • Increase Catalyst Concentration: Incrementally increase the final concentration of CuSO₄ and the corresponding ligand. • Check Substrate Purity: Impurities in the starting materials can chelate and sequester the copper catalyst. | |
| Catalyst Sequestration: If working with complex biological molecules (e.g., proteins, cell lysates), functional groups on these molecules can bind to the copper, rendering it inactive. | • Increase Catalyst and Ligand: Add a larger excess of the copper/ligand complex. • Sacrificial Metal: In some cases, the addition of Zn(II) can act as a sacrificial metal to release active Cu(I).[4] | |
| Formation of Precipitate | Poor Solubility of Reactants or Product: The this compound or the azide partner may have limited solubility in the chosen solvent system, leading to aggregation. | • Co-solvent: Add a water-miscible organic co-solvent such as DMSO or DMF to improve solubility. Keep the organic solvent percentage as low as possible if working with sensitive biomolecules. • Check pH: Ensure the pH of the reaction buffer is compatible with your molecules' solubility. |
| Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and Cu(II), terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct, which may precipitate. | • Minimize Oxygen: As with low yield issues, ensure the reaction is protected from oxygen. • Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to maintain copper in the Cu(I) state. | |
| Reaction Stalls or is Sluggish | Steric Hindrance: The bulky nature of the molecules being conjugated can slow down the reaction rate.[9][10][11][12] | • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours). • Increase Temperature: If the substrates are stable, gently warming the reaction (e.g., to 37°C) can increase the reaction rate. • Optimize Linker: If designing a system from scratch, consider a longer PEG linker to increase the distance between the bulky groups and the reactive ends. |
| Suboptimal pH: The click reaction is generally robust across a wide pH range (4-12), but the optimal pH can be system-dependent.[6] | • pH Optimization: Screen a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition for your specific substrates. |
Experimental Protocols
General Protocol for Small Molecule Conjugation
This protocol provides a starting point for the conjugation of this compound to an azide-functionalized small molecule.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).
-
Prepare a stock solution of a copper ligand, such as THPTA (e.g., 100 mM in water).
-
Prepare fresh a stock solution of sodium ascorbate (e.g., 300 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (to a final concentration of 1.0-1.2 equivalents).
-
Add the azide-containing molecule (1.0 equivalent).
-
Add a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) or a solvent mixture (e.g., t-BuOH/H₂O).
-
Add the THPTA solution (to a final concentration of 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (to a final concentration of 1 equivalent relative to the limiting reagent). Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10 equivalents relative to CuSO₄).
-
-
Reaction Conditions:
-
Vortex the mixture thoroughly.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. Reaction times may need to be extended for sterically hindered substrates.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, the product can be purified by standard chromatographic methods.
-
Typical Reagent Concentrations
The following table summarizes typical final concentrations for the key components in the reaction mixture. Optimization may be required for your specific system.
| Reagent | Typical Final Concentration | Molar Ratio (relative to limiting reagent) |
| Limiting Reagent (Alkyne or Azide) | 50 µM - 1 mM | 1 |
| Excess Reagent (Alkyne or Azide) | 60 µM - 1.2 mM | 1.2 - 1.5 |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | 0.1 - 1 |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 0.5 - 5 (relative to limiting reagent); 5 (relative to CuSO₄) |
| Sodium Ascorbate | 2.5 mM - 5 mM | 5 - 10 (relative to CuSO₄) |
Visual Guides
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.
References
- 1. interchim.fr [interchim.fr]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Click reagents - Synvenio [synvenio.com]
- 9. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Copper Catalyst from Bioconjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of copper catalysts from bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a bioconjugation reaction?
Residual copper catalyst can compromise the stability and efficacy of the resulting bioconjugate. Trace amounts of copper can promote the formation of reactive oxygen species (ROS), leading to oxidative damage of the biomolecule. Furthermore, residual copper can induce aggregation of proteins, particularly antibodies like IgG, and cause site-specific fragmentation in the hinge region of monoclonal antibodies (mAbs), affecting the product's integrity, potency, and safety.[1][2] For biopharmaceuticals administered parenterally, regulatory guidelines such as ICH Q3D set strict limits on elemental impurities, including copper, to ensure patient safety.[3][4][5]
Q2: What are the most common methods for removing copper catalysts from bioconjugate solutions?
The primary methods for copper removal post-bioconjugation include:
-
Chelation using Soluble Agents: Adding chelators like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to form a stable, soluble complex with copper, which is then typically removed by a subsequent purification step like dialysis or size exclusion chromatography.
-
Scavenger Resins: Using solid-phase resins with functional groups that have a high affinity for copper. These resins, such as those containing thiourea, triamine, or iminodiacetic acid functionalities, are stirred with the reaction mixture and then removed by simple filtration.
-
Dialysis/Tangential Flow Filtration (TFF): Exchanging the buffer of the bioconjugate solution against a copper-free buffer, often containing a chelating agent, to remove small molecule impurities, including the copper catalyst.
-
Size Exclusion Chromatography (SEC): Separating the high molecular weight bioconjugate from the low molecular weight copper catalyst and other reaction components.
Q3: How do I choose the best copper removal method for my specific bioconjugate?
The choice of method depends on several factors:
-
Nature of the Bioconjugate: For large biomolecules like antibodies, methods like dialysis, TFF, and scavenger resins are highly effective. For smaller biomolecules, SEC or scavenger resins might be more appropriate.
-
Solubility: If the product is water-soluble, scavenger resins can be a good alternative to aqueous washes which might lead to product loss.
-
Process Scale: For large-scale production, TFF is often preferred for its efficiency and scalability. For lab-scale experiments, scavenger resins and dialysis are common.
-
Required Purity Level: The stringency of the required copper removal will influence the choice and potentially the combination of methods. For therapeutic applications, achieving very low ppm or even ppb levels of residual copper is necessary.
Q4: What are the acceptable limits for residual copper in biopharmaceutical products?
According to the ICH Q3D guidelines for elemental impurities, copper is classified as a Class 3 element, meaning it has relatively low toxicity. For parenteral (injectable) drug products, the Permitted Daily Exposure (PDE) for copper is 300 µ g/day .[3][4] The acceptable concentration in the final drug product would depend on the maximum daily dose of the bioconjugate.
Troubleshooting Guide
Problem 1: My bioconjugate solution remains blue or green after purification.
-
Cause: A persistent blue or green tint indicates the presence of residual copper(II) ions. This suggests that the chosen purification method was not sufficient.
-
Solution:
-
Increase Chelator Concentration: If using EDTA, ensure a sufficient molar excess relative to the initial copper concentration is used.
-
Multiple Resin Treatments: When using scavenger resins, a single treatment may not be enough. Consider a second or even a third treatment with fresh resin to reduce copper to acceptable levels.
-
Combine Methods: A combination of methods can be very effective. For example, pre-treat the solution with a scavenger resin before performing dialysis or TFF.
-
Optimize pH: The binding efficiency of some chelating agents and resins is pH-dependent. Ensure the pH of your solution is optimal for copper binding by the chosen method.
-
Problem 2: I am experiencing significant loss of my bioconjugate during copper removal.
-
Cause: The bioconjugate may be non-specifically binding to the purification materials (e.g., scavenger resin) or being lost during buffer exchange steps.
-
Solution:
-
Select a Different Scavenger Resin: Some resins may have a higher propensity for non-specific binding of biomolecules. Test a small sample with different types of scavenger resins to identify one with high copper affinity and low product binding.
-
Optimize Dialysis/TFF Parameters: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette is appropriate for your bioconjugate to prevent its loss.
-
Reduce Resin Amount: Using a large excess of scavenger resin can sometimes lead to higher product loss. Optimize the amount of resin to be effective for copper removal while minimizing non-specific binding.
-
Problem 3: I observe increased aggregation of my bioconjugate after copper removal.
-
Cause: The purification process itself (e.g., harsh pH conditions, excessive shear stress during filtration) or the incomplete removal of copper, which can itself induce aggregation, might be the cause.[1]
-
Solution:
-
Gentle Processing Conditions: When using scavenger resins, use gentle agitation. For TFF, optimize the shear rate to minimize stress on the biomolecule.
-
Ensure Complete Copper Removal: Use a sensitive analytical method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm that copper levels are sufficiently low, as even trace amounts can promote aggregation over time.
-
Buffer Optimization: Ensure the final buffer composition and pH are optimal for the stability of your bioconjugate.
-
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly between different methods and is also dependent on the specific experimental conditions. The following table summarizes typical performance data from literature and manufacturer application notes.
| Method | Starting Copper Conc. | Final Copper Conc. | Bioconjugate Recovery | Notes |
| Scavenger Resin (SiliaMetS® Thiourea) | 12,650 ppm | 7 ppm | ~71% | Multiple successive treatments were required to achieve this level of removal. |
| Scavenger Resin (SiliaMetS® Triamine) | - | - | >90% | Shown to be highly effective in specific applications, sometimes outperforming other scavengers.[3] |
| EDTA Chelation followed by Dialysis | - | - | >95% | Efficiency is dependent on the molar excess of EDTA and the duration and volume of dialysis. |
| Tangential Flow Filtration (TFF) | - | - | >95% | Highly scalable and efficient for buffer exchange to remove copper-EDTA complexes. |
Note: The data presented is illustrative. Actual results will depend on the specific bioconjugate, reaction conditions, and purification protocol.
Experimental Protocols
Protocol 1: Copper Removal using a Scavenger Resin (Batch Method)
This protocol is a general guideline for using a scavenger resin like SiliaMetS® Thiourea or QuadraSil™ AP.
-
Determine the Amount of Resin: Calculate the required amount of scavenger resin based on the amount of copper catalyst used in the reaction. A common starting point is to use 3-5 equivalents of the resin's functional groups relative to the moles of copper.
-
Resin Addition: After the bioconjugation reaction is complete, add the calculated amount of scavenger resin directly to the reaction mixture.
-
Incubation: Gently agitate the mixture at room temperature. The optimal incubation time can range from 1 to 16 hours and should be determined empirically for your specific system.
-
Filtration: Remove the resin by filtration. For small volumes, a simple gravity filtration or centrifugation followed by decanting the supernatant can be used. For larger volumes, a filter funnel may be appropriate.
-
Analysis: Analyze the filtrate for residual copper content using a sensitive method like ICP-MS. If the copper levels are still too high, a second treatment with fresh resin may be necessary.
-
Downstream Processing: The copper-free bioconjugate solution can then proceed to the next purification step, such as buffer exchange or polishing chromatography.
Protocol 2: Copper Removal using EDTA and Dialysis/TFF
This protocol is suitable for macromolecular bioconjugates like antibodies and large proteins.
-
Chelation: At the end of the reaction, add a solution of EDTA to the reaction mixture to a final concentration that is in molar excess (typically 5-10 fold) of the copper catalyst. Allow the chelation reaction to proceed for at least 30 minutes at room temperature.
-
Buffer Exchange (Dialysis):
-
Transfer the bioconjugate solution into a dialysis cassette with an appropriate MWCO (e.g., 10 kDa for an antibody).
-
Dialyze against a large volume (e.g., 1000x the sample volume) of a suitable, copper-free buffer (e.g., PBS, pH 7.4).
-
Perform at least two buffer changes over a period of 24-48 hours at 4°C to ensure complete removal of the copper-EDTA complex.
-
-
Buffer Exchange (TFF):
-
Set up a TFF system with a cassette of the appropriate MWCO.
-
Perform diafiltration by continuously adding copper-free buffer to the retentate at the same rate as the filtrate is being removed.
-
A common target is to exchange 5-10 diavolumes to ensure thorough removal of the copper-EDTA complex.
-
-
Final Product: The resulting bioconjugate in the desired buffer is ready for final concentration and sterile filtration.
Visualizations
Caption: General experimental workflow for bioconjugation and subsequent copper catalyst removal.
Caption: A decision tree for troubleshooting common issues during copper removal.
References
Technical Support Center: Boc-HyNic-PEG2-alkyne and Nucleic Acid Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Boc-HyNic-PEG2-alkyne for conjugation to nucleic acids.
Troubleshooting Guide
Researchers may encounter several issues during the conjugation of this compound to nucleic acids. This guide provides a structured approach to identifying and resolving common problems.
Diagram: Troubleshooting Workflow for this compound and Nucleic Acid Conjugation
Caption: Troubleshooting workflow for low or no nucleic acid conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient Boc Deprotection: Incomplete removal of the Boc protecting group from the HyNic moiety. | Ensure complete deprotection by following the recommended protocol. Verify deprotection using analytical methods like mass spectrometry on a small scale before proceeding with the conjugation. |
| Suboptimal Reaction pH: The formation of the hydrazone bond between HyNic and an aldehyde (often introduced to the nucleic acid) is pH-dependent.[1][2][3][4][5] | The recommended pH for HyNic-aldehyde conjugation is typically around 6.0.[1][2][4][5] Buffers such as sodium phosphate (B84403) are suitable. | |
| Hydrolysis of Linker: The this compound linker may be susceptible to hydrolysis. | Prepare fresh solutions of the linker immediately before use. Avoid prolonged storage of the linker in aqueous solutions. | |
| Low Reaction Efficiency: The reaction kinetics may be slow under the chosen conditions. | Consider the addition of a catalyst, such as aniline, which has been shown to accelerate hydrazone bond formation.[1][2] | |
| Nucleic Acid Degradation | Copper-Mediated Damage: If using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the alkyne end of the linker, copper ions can cause strand breaks in DNA and RNA. | Use a copper-stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) to minimize nucleic acid degradation. Alternatively, consider using copper-free click chemistry methods like strain-promoted azide-alkyne cycloaddition (SPAAC) if your nucleic acid is modified with a suitable cyclooctyne.[] |
| Depurination: Acidic conditions can lead to the cleavage of the glycosidic bond between purine (B94841) bases (adenine and guanine) and the sugar backbone, creating an abasic site. | Maintain the reaction and purification steps at a pH that minimizes depurination (typically neutral or slightly basic). The hydrazone bond formed from HyNic is stable over a wide pH range (2.0-10.0), allowing for flexibility in pH selection to preserve nucleic acid integrity.[1][2] | |
| Presence of Side Products | Reaction of Hydrazine (B178648) with Nucleobases: Hydrazine derivatives, especially in the presence of metal ions, can potentially react with DNA bases, leading to modifications or damage.[7][8][9] | Minimize the concentration of free hydrazine-containing species and the reaction time. Use of chelating agents after a copper-catalyzed reaction can help remove residual metal ions. |
| Non-specific Interactions: The linker or other reaction components may non-specifically associate with the nucleic acid. | Ensure stringent purification of the final conjugate using methods like HPLC or gel filtration to remove any non-covalently bound molecules.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a deprotected this compound to an aldehyde-modified oligonucleotide?
A1: The optimal pH for the formation of a stable hydrazone bond between the HyNic linker and an aromatic aldehyde is typically around 6.0.[1][2][4][5] While the bond is stable over a wide pH range (2.0-10.0), a slightly acidic condition favors the reaction kinetics without significantly compromising the stability of most nucleic acids.[1][2]
Q2: Can the copper in a CuAAC reaction damage my DNA/RNA? How can I prevent this?
A2: Yes, copper (I) ions used in CuAAC reactions can generate reactive oxygen species that lead to nucleic acid strand breaks. To mitigate this, it is highly recommended to use a copper-stabilizing ligand such as TBTA. This ligand protects the nucleic acid from copper-mediated damage while still allowing the click reaction to proceed efficiently. Alternatively, you can use a copper-free click chemistry approach, such as SPAAC, which avoids the use of any metal catalyst.[]
Q3: Are there any known side reactions between the HyNic linker and the nucleic acid bases themselves?
A3: While direct reactions between the HyNic moiety and nucleobases under standard conjugation conditions are not widely reported, hydrazine derivatives, in general, have been shown to cause DNA damage, particularly in the presence of transition metal ions like copper.[8][9] This damage can occur through the generation of free radicals. To minimize this risk, it is advisable to use the lowest effective concentration of the linker, keep reaction times as short as possible, and thoroughly purify the conjugate to remove any unreacted linker and metal ions.
Q4: How can I confirm that the conjugation reaction was successful?
A4: Successful conjugation can be confirmed by a variety of analytical techniques. A common method is to use gel electrophoresis (e.g., PAGE), where the conjugated nucleic acid will show a shift in mobility compared to the unconjugated nucleic acid. Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is another powerful technique to confirm the mass of the final conjugate, which will be the sum of the masses of the nucleic acid and the attached linker.[12][13][14][15][16] HPLC analysis can also be used to separate the conjugate from the starting materials, and the hydrazone bond has a characteristic UV absorbance at around 354 nm which can aid in detection.[1][2][4][5]
Diagram: General Workflow for this compound Conjugation to an Amine-Modified Oligonucleotide
Caption: A general experimental workflow for nucleic acid conjugation.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Modified Oligonucleotide
This protocol assumes the user has an oligonucleotide that has been modified to contain an aromatic aldehyde group.
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA in DCM).
-
Incubate at room temperature for 1-2 hours.
-
Remove the solvent under a stream of nitrogen and co-evaporate with a solvent like methanol (B129727) or toluene (B28343) to remove residual TFA.
-
The resulting deprotected HyNic-PEG2-alkyne should be used immediately.
-
-
Conjugation Reaction:
-
Dissolve the aldehyde-modified oligonucleotide in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Dissolve the freshly deprotected HyNic-PEG2-alkyne in the same conjugation buffer.
-
Add a 10- to 50-fold molar excess of the deprotected linker to the oligonucleotide solution.
-
(Optional) For catalysis, add aniline to a final concentration of 10 mM.[1][2]
-
Incubate the reaction at room temperature for 2-4 hours or overnight.
-
-
Purification of the Conjugate:
-
Purify the reaction mixture using a suitable method to separate the conjugated oligonucleotide from excess linker and other reagents.
-
HPLC: Reversed-phase or ion-exchange HPLC are effective methods for purifying oligonucleotides.[10][11]
-
Gel Filtration: Size-exclusion chromatography can be used to remove small molecules like the unreacted linker.[10]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Alkyne-Oligonucleotide Conjugate
This protocol is for the subsequent reaction of the alkyne-functionalized oligonucleotide with an azide-containing molecule.
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of a copper (I) source (e.g., copper (II) sulfate (B86663) with a reducing agent like sodium ascorbate).
-
Prepare a stock solution of a copper-stabilizing ligand (e.g., TBTA) in a solvent like DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the purified alkyne-oligonucleotide conjugate, the azide-containing molecule (typically in slight excess), and the reaction buffer.
-
Add the TBTA solution, followed by the freshly prepared copper (I) source.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using HPLC or gel filtration to remove the catalyst, excess azide, and any side products. The use of a chelating resin can aid in the removal of copper.
-
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, such as reagent concentrations, reaction times, and temperatures, may need to be determined empirically for specific applications.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Hydralazine and other hydrazine derivatives and the formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific DNA damage induced by hydrazine in the presence of manganese and copper ions. The role of hydroxyl radical and hydrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA CLEAVAGE AND DETECTION OF DNA RADICALS FORMED FROM HYDRALAZINE AND COPPER (II) BY ESR AND IMMUNO-SPIN TRAPPING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. waters.com [waters.com]
- 12. Oligonucleotide analysis by hydrophilic interaction liquid chromatography-mass spectrometry in the absence of ion-pair reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Intact Mass Analysis and Evaluation of the Separation Potential of Microfluidic Capillary Electrophoresis Mass Spectrometry for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Hydrophobic Drug-Linker Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in my drug-linker complex?
A1: The aggregation of biomolecules can stem from various factors.[1] The most significant issue for ADCs is the chemical conjugation of the antibody to hydrophobic payloads and linkers.[1] This process introduces hydrophobic patches on the antibody's surface, which can interact with similar regions on other ADC molecules, leading to aggregation.[1]
Key contributing factors include:
-
High Payload Hydrophobicity: Many potent cytotoxic drugs used as payloads are inherently hydrophobic. This property, while beneficial for cell penetration, is a primary driver of aggregation in aqueous solutions.[]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic molecules on the antibody surface, amplifying the overall hydrophobicity and the tendency for intermolecular interactions.[][3][4]
-
Linker Chemistry: The chemical structure of the linker itself can contribute to the overall hydrophobicity of the complex.[][4]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point (pI), incorrect salt concentrations, or the presence of organic co-solvents, can destabilize the complex and promote aggregation.[1][5][6]
Q2: What are the consequences of ADC aggregation for my experiments and therapeutic development?
A2: ADC aggregation can severely compromise your research and the clinical potential of a therapeutic candidate. The consequences include:
-
Reduced Efficacy: Aggregates may exhibit altered binding to the target antigen and are often cleared from circulation more rapidly, which diminishes therapeutic efficacy.[5][7]
-
Increased Immunogenicity: High molecular weight aggregates, in particular, can trigger an unwanted immune response in vivo, potentially leading to adverse effects or neutralization of the therapeutic.[][5]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which negatively impacts the stability, manufacturability, and shelf-life of the product.[][7]
-
Inconsistent Assay Results: The heterogeneity of a sample containing aggregates can lead to poor reproducibility and unreliable data in cell-based assays and other analytical tests.[5]
-
Potential for Off-Target Toxicity: Aggregates can be taken up non-specifically by immune cells, leading to off-target toxicity.[5]
Q3: What are the main strategies to improve the solubility of a hydrophobic ADC?
A3: A multi-faceted approach is often required to mitigate aggregation and improve solubility. Key strategies focus on modifying the components of the ADC or optimizing the formulation.[]
-
Incorporate Hydrophilic Linkers: This is a primary strategy to counteract the hydrophobicity of the payload.[8][9] Hydrophilic linkers can contain moieties such as polyethylene (B3416737) glycol (PEG),[10][11] sulfonates,[12] or pyrophosphate diesters.[13]
-
Optimize Formulation: Adjusting the formulation by screening different buffer systems (e.g., histidine, citrate), pH, and ionic strengths is critical.[][4] The addition of stabilizing excipients, such as surfactants (e.g., polysorbates) or other solubilizing agents, can also prevent aggregation.[][14]
-
Modify the Payload: In some cases, the payload can be structurally modified to introduce hydrophilic groups, which can improve its intrinsic solubility without compromising cytotoxic activity.[]
-
Control the Drug-to-Antibody Ratio (DAR): Reducing the DAR can lower the overall hydrophobicity of the ADC, though this must be balanced with maintaining therapeutic potency.[4]
-
Employ Site-Specific Conjugation: Creating a more homogeneous ADC through site-specific conjugation can lead to improved and more predictable physicochemical properties, including solubility.[5]
Troubleshooting Guides
This section provides systematic steps to identify and resolve common issues related to drug-linker complex solubility.
Problem 1: Significant Aggregation Observed Immediately After Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly with continuous, gentle mixing. | Prevents localized high concentrations of the hydrophobic component that can initiate aggregation.[4] |
| Unfavorable buffer conditions (pH, ionic strength) | Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate (B86180) buffers. | The buffer's pH influences the antibody's surface charge and colloidal stability. Aggregation is often worse near the antibody's isoelectric point (pI).[1][4] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction. | A lower DAR reduces the overall hydrophobicity of the ADC, lessening the driving force for aggregation.[4] |
| Presence of organic co-solvent (e.g., DMSO) | Minimize the percentage of the organic co-solvent used to dissolve the linker-payload. Consider alternative, more water-soluble linkers if possible. | Organic solvents can promote antibody aggregation.[1][15] |
Problem 2: ADC Solubility is Acceptable Post-Purification but Aggregates During Storage or Freeze-Thaw Cycles
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation Buffer | Perform a buffer screen for storage stability. Test various pH levels and excipients (e.g., polysorbates, sucrose, arginine) to identify conditions that minimize aggregation over time. | Excipients can stabilize the ADC by preventing protein-protein interactions and surface adsorption.[] |
| Freeze-Thaw Stress | Aliquot the purified ADC into single-use volumes before freezing to avoid multiple freeze-thaw cycles. | The physical stress of freezing and thawing can denature the antibody component, leading to aggregation.[6] |
| High Protein Concentration | Evaluate the concentration-dependence of aggregation. If necessary, store the ADC at a lower concentration. | At high concentrations, intermolecular interactions are more frequent, which can accelerate aggregation. |
| Residual Impurities | Ensure the purification process effectively removes residual solvents, unreacted linker-payload, and any reducing agents that could compromise stability. | Impurities can destabilize the ADC and promote degradation or aggregation over time.[6] |
Data Presentation: Impact of Hydrophilic Linkers
The inclusion of hydrophilic components, such as PEG chains, in the linker is a widely used strategy to improve ADC solubility.[][10] The following table provides an illustrative summary of how linker modification can impact key physicochemical properties.
| Linker Type | Illustrative PEG Units | Relative Hydrophobicity (HIC Retention) | % Aggregation (SEC) | Solubility (mg/mL) |
| Conventional Non-PEGylated Linker | 0 | High | 15-25% | < 1 |
| Linear PEG Linker | 8 | Moderate | 5-10% | 5-10 |
| Linear PEG Linker | 24 | Low | < 5% | > 20 |
| Branched/Pendant PEG Linker | 2 x 12 | Low | < 3% | > 25 |
Note: Data are illustrative and will vary based on the specific antibody, payload, and experimental conditions. The trend demonstrates that increasing hydrophilicity (e.g., via PEGylation) generally leads to lower HIC retention, reduced aggregation, and improved solubility.[9][10]
Visualizations
Logical Relationship of Solubility Enhancement Strategies
Caption: Overview of key strategies to enhance the solubility of drug-linker complexes.
Troubleshooting Workflow for ADC Aggregation
Caption: A decision tree for troubleshooting ADC aggregation issues.
Experimental Workflow for Solubility and Aggregation Analysis
Caption: Standard experimental workflow for characterizing ADC solubility.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (HMWS) or aggregates from the monomeric drug-linker complex.[5][6]
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[5]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector, typically 0.5-1.0 mg/mL, using the mobile phase.[5] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[5]
-
Data Acquisition: Run the chromatography for a sufficient time to allow for the elution of all species (aggregates, monomer, and any fragments).
-
Data Analysis: Integrate the peak areas for the different species. Aggregates (HMWS) will elute first, followed by the main monomer peak, and then any low molecular weight species (fragments). Calculate the percentage of aggregates relative to the total integrated peak area.[6]
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the hydrodynamic radius and polydispersity of the drug-linker complexes in solution, providing an indication of aggregation.[][5]
Materials:
-
DLS instrument
-
Low-volume, dust-free cuvette
-
ADC sample
-
Filtered buffer
Procedure:
-
Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).[5]
-
Sample Preparation: Prepare the ADC sample in a suitable, pre-filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample briefly (e.g., 10,000 x g for 5 minutes) to pellet any large, extraneous dust particles.
-
Measurement: Carefully transfer the supernatant to the clean cuvette. Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.
-
Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Z-average), and the Polydispersity Index (PDI). An increase in the Z-average or a high PDI (>0.2) can indicate the presence of aggregates.[5]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
Objective: To assess the relative hydrophobicity of different ADC preparations. A higher degree of hydrophobicity often correlates with a greater propensity for aggregation.[3][4]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TosoHaas Butyl-NPR or similar)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Data Acquisition: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 20-30 minutes). More hydrophobic species will bind more tightly to the column and elute later (at lower salt concentrations).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time of the main peak is an indicator of the ADC's overall hydrophobicity. Compare the retention times of different ADC batches or formulations to assess relative differences in hydrophobicity.[4]
References
- 1. pharmtech.com [pharmtech.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. purepeg.com [purepeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to monitor the progress of a Boc-HyNic-PEG2-alkyne conjugation
Here is a technical support center guide designed to help you monitor the progress of your Boc-HyNic-PEG2-alkyne conjugation reactions.
This guide provides detailed answers, protocols, and troubleshooting advice for monitoring the conjugation of a this compound linker to an aldehyde- or ketone-modified molecule. The primary reaction being monitored is the formation of a stable hydrazone bond.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the HyNic conjugation reaction?
A1: The core of this conjugation is the reaction between the hydrazine (B178648) group of HyNic (6-hydrazinonicotinamide) and a carbonyl group (an aldehyde or ketone) on your target molecule. This reaction forms a stable covalent bond known as a hydrazone. This specific type of hydrazone bond is chromophoric, which is a key feature for monitoring.[1]
Q2: Which analytical techniques are recommended for monitoring this reaction?
A2: A multi-faceted approach is often best. The most common and effective techniques include:
-
UV-Vis Spectrophotometry: For real-time, quantitative analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of reactants and products.[2][3]
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying components.[4]
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks of reaction progress.[5]
Q3: Can I monitor the reaction in real-time?
A3: Yes. The formation of the conjugate bond between HyNic and an aromatic aldehyde (like one introduced by an S-4FB reagent) results in a new chromophore that absorbs light at 354 nm.[1] By monitoring the increase in absorbance at this wavelength, you can track the reaction progress live.
Q4: My reaction is very slow at neutral pH. How can I speed it up?
A4: Slow reaction rates at neutral pH are a known characteristic of hydrazone formation.[6] The use of a nucleophilic catalyst, such as aniline (B41778), is highly recommended. Aniline has been shown to significantly accelerate the formation of the hydrazone bond, often reducing reaction times from many hours to just a couple of hours.[1][7]
Troubleshooting Guide
This section addresses common problems encountered during the conjugation reaction.
Logical Flow for Troubleshooting Common Issues
Caption: A troubleshooting flowchart for common conjugation issues.
Comparison of Monitoring Techniques
The table below summarizes the primary methods for monitoring your conjugation reaction.
| Technique | Type | Information Provided | Speed | Key Advantage |
| UV-Vis Spectrophotometry | Quantitative | Reaction rate, % completion | Fast | Real-time monitoring capability[1] |
| LC-MS | Quantitative & Qualitative | Confirmation of product mass, purity, side products | Medium | Definitive identification of all components[3] |
| HPLC / UPLC | Quantitative | Purity, relative quantification of components | Medium | Excellent for separation and quantification[4] |
| TLC | Qualitative | Presence/absence of starting materials and product | Very Fast | Rapid, low-cost reaction check |
Experimental Protocols & Data Interpretation
Workflow for Monitoring Conjugation
Caption: General experimental workflow for reaction monitoring.
Protocol: TLC Monitoring
This method is ideal for a quick, visual assessment of the reaction.
-
Plate Preparation: Use silica (B1680970) gel TLC plates.
-
Spotting: At each time point (t=0, t=1h, t=2h, etc.), take a ~1 µL aliquot of the reaction mixture. Spot it onto the TLC plate alongside spots of your starting materials (the this compound linker and your aldehyde-modified molecule).
-
Development: Develop the plate in a chamber with an appropriate solvent system. Due to the PEG linker, standard systems may not work well. Start with a 9:1 mixture of Dichloromethane (DCM) / Methanol. If separation is poor, try a gradient of 1-10% of a 1:1 Ethanol/Isopropanol mixture in Chloroform.[5]
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic components like HyNic will be visible.
-
Staining: Since PEGs can be hard to see, use a PEG-specific stain. A modified Dragendorff stain is highly effective.[5] Dip or spray the plate and look for the appearance of a new spot.
-
-
Interpretation: The reaction is progressing if you see the starting material spots diminish in intensity while a new product spot (with a different Rf value) appears and intensifies over time.
Table: Example TLC Data
| Compound | Expected Rf (9:1 DCM/MeOH) | Appearance |
| This compound | ~0.6 | UV active, Stains with Dragendorff |
| Aldehyde-Molecule (example) | ~0.8 | UV active |
| Conjugated Product | ~0.4 | UV active, Stains with Dragendorff |
Protocol: LC-MS Analysis
This is the gold standard for confirming the identity of your product.
-
Sample Preparation: At each time point, take a 5-10 µL aliquot. Quench the reaction by diluting it 1:100 in a solution of 0.1% formic acid in water/acetonitrile (50:50).
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for small molecules or bioconjugates.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes.
-
-
Mass Spectrometry:
-
Mode: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Look for the expected mass-to-charge ratio (m/z) of your starting materials and the final conjugate.
-
-
Interpretation: The reaction is successful if you observe a peak with the calculated exact mass of your desired product, which grows in abundance over time, while the peaks for the reactants decrease.
Table: Example LC-MS Data
| Compound | Formula (Example) | Calculated Monoisotopic Mass [M+H]⁺ |
| This compound | C₂₁H₂₈N₄O₅ | 417.2138 |
| Aldehyde-Molecule (4-formylbenzoic acid) | C₈H₆O₃ | 151.0395 |
| Conjugated Product | C₂₉H₃₂N₄O₇ | 549.2350 |
(Note: Masses are illustrative and must be calculated for your specific molecules.)
Protocol: UV-Vis Spectrophotometric Monitoring
This method provides real-time quantitative data if your aldehyde is aromatic (e.g., introduced via S-4FB).
-
Setup: Use a UV-Vis spectrophotometer capable of kinetic measurements. Set the wavelength to 354 nm.
-
Blank: Use your reaction buffer to zero the instrument.
-
Measurement: Add all reaction components except one of the key reactants (e.g., the HyNic linker) to a quartz cuvette and take a baseline reading.
-
Initiate Reaction: Add the final reactant to the cuvette, mix quickly, and immediately begin recording the absorbance at 354 nm over time.
-
Interpretation: You will observe a steady increase in absorbance as the hydrazone bond forms. The reaction is complete when the absorbance value plateaus. You can use the Beer-Lambert law (A = εbc) with the molar extinction coefficient (ε = 29,000 M⁻¹cm⁻¹) to calculate the concentration of the product at any given time.[1]
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Boc-HyNic-PEG2-alkyne
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing Boc-HyNic-PEG2-alkyne. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
A: Upon receipt, it is crucial to store this compound under controlled conditions to maintain its stability and reactivity. The recommended storage conditions are summarized in the table below.
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in common anhydrous organic solvents. The choice of solvent will depend on the specific application and the compatibility with other reagents in your experiment.
Q3: How can I minimize the degradation of this compound during handling?
A: To minimize degradation, it is essential to handle the compound in a controlled environment. Use anhydrous solvents and avoid exposure to moisture and light. It is recommended to prepare solutions fresh for each experiment.
Q4: What is the shelf life of this compound?
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][2] |
| Storage Conditions | Store in a sealed container, protected from light and moisture. | [1][2] |
| Recommended Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | [1] |
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Containing Molecule
This protocol outlines a general procedure for the bioconjugation of an azide-containing molecule (e.g., a protein, peptide, or small molecule) with this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-containing molecule in the reaction buffer to the desired concentration.
-
Add the this compound stock solution to the reaction mixture. The molar ratio of alkyne to azide (B81097) may need to be optimized, but a 2 to 10-fold molar excess of the alkyne is a good starting point.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Upon completion, purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Degraded this compound: The alkyne functionality is sensitive to moisture and oxidation. | - Ensure the compound has been stored properly at -20°C and protected from light and moisture.- Use fresh, anhydrous solvents to prepare the stock solution.- Prepare the stock solution immediately before use. |
| Inefficient Click Reaction: The copper catalyst may not be in the active Cu(I) state. | - Prepare the sodium ascorbate solution fresh each time.- Degas the reaction buffer to remove oxygen, which can oxidize Cu(I).- Increase the concentration of the copper catalyst and ligand, maintaining a 1:5 ratio. | |
| Issues with the Azide-Containing Molecule: The azide group may be sterically hindered or the molecule may have precipitated out of solution. | - Confirm the presence and accessibility of the azide group on your molecule.- Ensure the solubility of all reaction components in the chosen reaction buffer. The addition of a co-solvent like DMSO (up to 10% v/v) may improve solubility. | |
| Precipitate Forms During Reaction | Poor Solubility of Reactants: The this compound or the azide-containing molecule may not be fully soluble in the reaction buffer. | - Increase the volume of the reaction to lower the concentration of the reactants.- Add a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture. |
| Aggregation of the Conjugate: The newly formed conjugate may be prone to aggregation. | - Optimize the molar ratio of the reactants to avoid over-labeling.- Include additives in the buffer that are known to reduce protein aggregation, such as arginine or polysorbate. |
Visualizations
References
Validation & Comparative
Characterization of Boc-HyNic-PEG2-alkyne Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals working with bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and antibody-drug conjugates (ADCs), the purity and characterization of linker molecules are critical for reproducible and reliable results. Boc-HyNic-PEG2-alkyne, a heterobifunctional linker containing a Boc-protected hydrazine (B178648) nicotinamide (B372718) (HyNic) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne, is a key reagent in these fields.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust method for assessing the purity of functionalized PEG derivatives like this compound.
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Technique | Principle | Advantages for this compound Analysis | Disadvantages | Typical Purity Specification |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | High resolution for separating the main component from non-polar impurities and degradants. Provides accurate quantification of purity. | The Boc and HyNic groups provide UV absorbance, but the PEG chain does not. May not identify unknown impurities without mass spectrometry. | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with mass identification by MS. | Provides molecular weight information, enabling the identification of impurities such as molecules with incomplete PEG chains or loss of the Boc group.[3][4][5] | Quantification can be less precise than HPLC with UV detection unless appropriate standards are used. | Confirms identity and major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the chemical structure of the conjugate, including the presence of the Boc, HyNic, PEG, and alkyne moieties. Can be used for quantitative purity assessment (qNMR) with an internal standard.[6][7][8][9][10][11] | Lower sensitivity compared to HPLC for detecting trace impurities. Requires a relatively pure sample for straightforward interpretation. | Confirms structure and provides a purity estimate. |
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining accurate and reproducible purity data. Below is a standard RP-HPLC method for the analysis of this compound.
Detailed Experimental Protocol: RP-HPLC Analysis of this compound
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
This compound sample
-
High-purity water and acetonitrile
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.2 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (for the HyNic moiety) and 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100. A typical retention time for the main peak would be in the range of 15-20 minutes under these conditions.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in the purity analysis of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Analysis of Antibody-Drug Conjugates (ADCs) Featuring Boc-HyNic-PEG2-alkyne Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the choice of linker technology. This guide provides a comparative analysis of ADCs constructed with the Boc-HyNic-PEG2-alkyne linker against other common linker types. The information presented herein is supported by a synthesis of experimental data from various studies to provide a comprehensive overview for researchers in the field of targeted therapeutics.
Introduction to this compound Linker
The this compound linker is a heterobifunctional linker that incorporates several key features beneficial for ADC development. The 6-hydrazinonicotinamide (HyNic) moiety reacts with aldehydes and ketones to form a stable hydrazone bond, offering a pH-sensitive cleavage mechanism. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic profile and reduce aggregation of the ADC.[1][2] The terminal alkyne group allows for click chemistry-based conjugation, providing a versatile method for payload attachment.[3]
Comparative Performance of ADC Linkers
The selection of a linker has a profound impact on the stability, efficacy, and toxicity of an ADC.[4] Below is a comparative summary of key performance indicators for different linker technologies.
Table 1: Comparative Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Reference |
| Hydrazone (HyNic-based) | Acid-labile (cleaved at low pH in endosomes/lysosomes) | Stable at physiological pH (~7.4), but can show some instability. | [5][6] |
| Maleimide | Non-cleavable (thiosuccinimide ring can undergo hydrolysis) | Variable; prone to retro-Michael reaction leading to drug loss. N-aryl maleimides show improved stability. | [4][7] |
| Valine-Citrulline (Val-Cit) | Protease-cleavable (by Cathepsin B in lysosomes) | High stability in human plasma; can be less stable in mouse plasma. | [8] |
| Disulfide | Reductively cleavable (by glutathione (B108866) in the cytoplasm) | Stability can be modulated by steric hindrance around the disulfide bond. | [9] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Cell Line | IC50 | Reference |
| Hydrazone | Doxorubicin | TNBC cells | 1.2–2.2 μM | [5] |
| Maleimide-MMAE | MMAE | HER2+ cell lines | Maintained high cytotoxicity after serum exposure | [4] |
| Val-Cit-MMAE | MMAE | HER2+ cell lines | 0.02 to 0.2 nM | [10] |
| Disulfide-PBD | PBD | Human non-Hodgkin lymphoma | Similar to Val-Cit-PBD ADC | [9] |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | Payload | Tumor Model | Efficacy | Reference |
| Hydrazone-HDAC Inhibitor | ST7612AA1 | Non-small cell lung cancer xenograft | High anti-tumor efficacy | [11] |
| Maleimide-MMAE | MMAE | Not specified | Potency can be lost over time due to instability | [4] |
| Val-Cit-MMAE | MMAE | Breast cancer xenograft | Greater in vivo stability and antitumor efficacy than a less stable variant | [8] |
| Disulfide-DM1 | DM1 | Human lymphoma xenograft | Induced tumor regression at a single 3 mg/kg dose | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ADCs. Below are representative protocols for the mass spectrometry analysis of an ADC constructed with a this compound linker.
Protocol 1: Intact Mass Analysis of this compound ADC (Native Conditions)
Objective: To determine the drug-to-antibody ratio (DAR) distribution and average DAR of the intact ADC under non-denaturing conditions.
1. Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, MS-compatible buffer such as 100 mM ammonium (B1175870) acetate (B1210297) using a desalting column.
-
Adjust the final concentration to approximately 1 mg/mL.
2. LC-MS System:
-
LC System: A bio-inert HPLC system.
-
Column: Size-exclusion chromatography (SEC) column suitable for monoclonal antibodies.
-
Mobile Phase: 100 mM Ammonium Acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
3. Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 250-300 °C.
-
Mass Range: m/z 1000-8000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. Calculate the average DAR from the relative abundance of each species.
Protocol 2: Subunit Mass Analysis of this compound ADC (Reduced)
Objective: To determine the drug load on the light and heavy chains of the ADC.
1. Sample Preparation:
-
To 20 µg of the ADC (1 mg/mL in PBS), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
For deglycosylated analysis, treat the ADC with PNGase F prior to reduction.
2. LC-MS System:
-
LC System: A UPLC/HPLC system.
-
Column: Reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains (e.g., 20-80% B over 15 minutes).
-
MS System: A high-resolution mass spectrometer.
3. Mass Spectrometry Parameters:
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 300-350 °C.
-
Mass Range: m/z 500-4000.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine the mass of each chain and the number of conjugated drugs.
Visualizations
Workflow for ADC Characterization
References
- 1. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody drug conjugates (ADCs) charged with HDAC inhibitor for targeted epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) of Boc-HyNic-PEG2-alkyne ADCs: A Comparative Guide
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety.[][2][][4][5] An optimal DAR ensures potent cytotoxicity to target cells while minimizing off-target toxicities. For ADCs constructed using the Boc-HyNic-PEG2-alkyne linker, a bifunctional linker containing a protected hydrazine (B178648) (HyNic) and a terminal alkyne for click chemistry, precise DAR determination is essential. This guide provides a comparative overview of the most common analytical techniques for DAR determination, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
The primary methods for DAR analysis include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS).[][2][6] Each method offers distinct advantages and limitations in terms of the information provided, sample requirements, and compatibility with different ADC formats.
Comparison of Key Methods for DAR Determination
The selection of an appropriate analytical method is contingent on the specific characteristics of the ADC and the desired level of detail in the analysis. The following table summarizes the key features of the most prevalent techniques.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the small molecule drug based on their distinct extinction coefficients.[][7][8] | Average DAR.[2][6][7][8] | Simple, rapid, and requires minimal sample preparation.[][][6] | Does not provide information on drug distribution; susceptible to interference from free drug; requires distinct absorbance maxima for the antibody and the drug.[2][] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity.[9][10][11] Drug conjugation increases the hydrophobicity of the antibody. | Average DAR, drug distribution (DAR species), and proportion of unconjugated antibody.[9][10] | Provides detailed information on drug load heterogeneity under non-denaturing conditions.[2][6][11] | May require MS coupling for peak identification; not suitable for all types of ADCs (e.g., some lysine-conjugated ADCs).[][6] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates ADC components under denaturing conditions.[6][9] For cysteine-linked ADCs, this typically involves the separation of light and heavy chains. | Average DAR and drug distribution on light and heavy chains.[9] | Orthogonal method to HIC; compatible with MS.[2][9] | Denaturing conditions can lead to the dissociation of ADC subunits.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact ADCs or their subunits to identify different drug-loaded species.[][12] | Precise average DAR, drug distribution, and identification of conjugation sites.[12][13] | Provides the most detailed and accurate DAR information.[13] | Requires more complex instrumentation and data analysis.[] |
Experimental Protocols and Data Presentation
UV/Vis Spectroscopy
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (mAb) and the free drug at two selected wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at the two selected wavelengths using a calibrated spectrophotometer.
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
A_total(λ1) = ε_mAb(λ1) * C_mAb * l + ε_drug(λ1) * C_drug * l
-
A_total(λ2) = ε_mAb(λ2) * C_mAb * l + ε_drug(λ2) * C_drug * l
-
DAR = C_drug / C_mAb (Where A is absorbance, ε is the molar extinction coefficient, C is the concentration, and l is the path length)
-
-
Data Presentation:
| Sample | A280 | A(λmax_drug) | Calculated [mAb] (µM) | Calculated [Drug] (µM) | Average DAR |
| This compound ADC Batch 1 | 1.250 | 0.450 | 8.33 | 33.3 | 4.0 |
| This compound ADC Batch 2 | 1.265 | 0.480 | 8.43 | 35.6 | 4.2 |
Workflow for DAR Determination by UV/Vis Spectroscopy
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
Experimental Protocol:
-
Column and Mobile Phases:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area_i * DAR_i) / Σ(% Peak Area_i)
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.2 |
| DAR2 | 12.1 | 25.8 |
| DAR4 | 15.3 | 58.1 |
| DAR6 | 17.9 | 10.9 |
| Weighted Average DAR | 3.9 |
Workflow for DAR Determination by HIC
Caption: Workflow for DAR distribution analysis using HIC.
Mass Spectrometry (MS)
Experimental Protocol (Intact ADC Analysis):
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size exclusion chromatography).
-
For some ADCs, deglycosylation may be performed to reduce spectral complexity.[12]
-
-
LC-MS Conditions:
-
LC System: UPLC/HPLC system with a column suitable for protein separation (e.g., reversed-phase or size exclusion).
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization: Electrospray ionization (ESI) under native or denaturing conditions.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectra of the intact ADC.
-
Deconvolute the raw spectra to obtain the zero-charge mass for each DAR species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,500 | 4.8 |
| DAR2 | 150,250 | 26.2 |
| DAR4 | 152,000 | 57.5 |
| DAR6 | 153,750 | 11.5 |
| Weighted Average DAR | 3.9 |
Workflow for DAR Determination by Intact MS
Caption: Workflow for intact ADC DAR analysis by LC-MS.
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. For ADCs utilizing the this compound linker, a multi-faceted analytical approach is recommended. UV/Vis spectroscopy offers a rapid estimation of the average DAR, making it suitable for initial screening. HIC provides valuable insights into the heterogeneity of the drug load, which is crucial for process development and quality control. For the most comprehensive and precise characterization, mass spectrometry stands as the gold standard, delivering detailed information on both the average DAR and the distribution of different ADC species. The choice of method or combination of methods will ultimately depend on the development stage, regulatory requirements, and the specific molecular characteristics of the ADC.
References
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Analysis of Boc-HyNic-PEG2-alkyne and SMCC Linkers for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison of two distinct linker technologies: the cleavable Boc-HyNic-PEG2-alkyne linker, which utilizes hydrazone and click chemistry, and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a widely used linker in ADC development.
Introduction to the Linkers
This compound is a heterobifunctional linker that facilitates a two-step conjugation strategy. It features a Boc-protected hydrazinonicotinamide (HyNic) group and a terminal alkyne. The HyNic moiety, after deprotection, reacts with an aldehyde group introduced onto the antibody to form a pH-sensitive bis-aryl hydrazone bond. The alkyne group allows for the subsequent attachment of an azide-modified payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[1] The maleimide group then reacts with a thiol group on the cytotoxic payload to form a stable thioether bond.[1] This results in a non-cleavable linker, meaning the payload is only released upon lysosomal degradation of the entire antibody-linker-drug complex.[2]
Comparative Data
The following tables summarize the key characteristics and performance metrics of ADCs constructed with this compound and SMCC linkers.
Table 1: Linker Characteristics and Conjugation Chemistry
| Feature | This compound | SMCC Linker |
| Linker Type | Cleavable (hydrazone) | Non-cleavable (thioether) |
| Antibody Conjugation Site | Aldehyde (introduced on antibody) | Lysine (native on antibody) |
| Payload Conjugation Site | Azide (on payload) | Thiol (on payload) |
| Bond with Antibody | Bis-aryl hydrazone | Amide |
| Bond with Payload | Triazole | Thioether |
| Key Chemistries | Hydrazino-Pictet-Spengler (HIPS) Ligation, Click Chemistry (CuAAC) | NHS ester chemistry, Maleimide chemistry |
| Hydrophilicity | High (due to PEG spacer) | Low |
Table 2: Performance Comparison of ADCs
| Parameter | ADC with this compound Linker | ADC with SMCC Linker |
| Plasma Stability | The hydrazone bond is pH-sensitive and may be susceptible to hydrolysis, though the bis-aryl hydrazone formed by HyNic is more stable than a typical hydrazone. | The thioether bond is generally stable in plasma, but the maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to premature payload release.[3][4] |
| Payload Release Mechanism | Cleavage of the hydrazone bond in the acidic environment of endosomes and lysosomes. | Proteolytic degradation of the antibody in the lysosome.[2] |
| Bystander Effect | Likely to exhibit a bystander effect, as the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.[3][5] | Unlikely to have a bystander effect, as the released payload (amino acid-linker-drug) is typically charged and membrane-impermeable.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective in tumors with varied antigen expression. |
| Toxicity Profile | Potential for off-target toxicity if the linker is unstable in circulation. The cleavable nature might lead to higher systemic toxicity compared to non-cleavable linkers. | Off-target toxicity can occur due to premature drug release via the retro-Michael reaction. Generally considered to have a favorable safety profile due to its stability. |
| Drug-to-Antibody Ratio (DAR) | Can be precisely controlled through site-specific introduction of the aldehyde group on the antibody. | Results in a heterogeneous mixture of ADCs with varying DARs due to conjugation to multiple lysine residues. |
Experimental Protocols
This protocol involves three main stages: 1) Introduction of an aldehyde handle onto the antibody, 2) Conjugation of the deprotected HyNic linker to the antibody, and 3) Conjugation of the azide-payload to the alkyne-linker-antibody.
1.1. Antibody Modification with S-4FB to Introduce Aldehyde Groups
-
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
S-4FB (succinimidyl 4-formylbenzoate)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
-
Procedure:
-
Prepare the antibody at a concentration of 1-5 mg/mL in Modification Buffer (pH 8.0).
-
Prepare a 10-20 mM stock solution of S-4FB in anhydrous DMSO or DMF immediately before use.
-
Add a 5- to 20-fold molar excess of the S-4FB solution to the antibody solution. The exact ratio will depend on the antibody concentration and desired degree of modification.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess S-4FB and exchange the buffer to a Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using desalting columns.
-
Determine the concentration of the aldehyde-modified antibody.
-
1.2. Conjugation of this compound to Aldehyde-Modified Antibody
-
Materials:
-
Aldehyde-modified antibody
-
This compound
-
Deprotection solution (e.g., trifluoroacetic acid)
-
Conjugation Buffer (pH 6.0)
-
Aniline (B41778) (catalyst)
-
-
Procedure:
-
Deprotect the Boc group from this compound according to the manufacturer's instructions to yield the active hydrazine (B178648) group.
-
Dissolve the deprotected HyNic-PEG2-alkyne in an appropriate solvent.
-
Add a molar excess of the deprotected linker to the aldehyde-modified antibody in Conjugation Buffer (pH 6.0).
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the alkyne-linker-antibody conjugate using size-exclusion chromatography (SEC) to remove excess linker and catalyst.
-
1.3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Payload
-
Materials:
-
Alkyne-linker-antibody conjugate
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Purification columns (e.g., SEC)
-
-
Procedure:
-
Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate (B8700270) in water (prepare fresh).
-
In a reaction vessel, combine the alkyne-linker-antibody conjugate with a 4- to 10-fold molar excess of the azide-modified payload.
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Add the catalyst complex to the antibody-payload mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the final ADC using SEC to remove unreacted payload and catalyst components.
-
Characterize the ADC for DAR, purity, and aggregation.
-
This is a two-step protocol involving the modification of the antibody with SMCC, followed by conjugation of the thiol-containing payload.
2.1. Antibody Modification with SMCC
-
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting columns
-
-
Procedure:
-
Prepare the antibody solution at 1-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess SMCC by passing the solution through a desalting column equilibrated with a buffer suitable for the thiol-maleimide reaction (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5).
-
2.2. Conjugation of Thiol-Payload to Maleimide-Activated Antibody
-
Materials:
-
Maleimide-activated antibody
-
Thiol-containing cytotoxic payload
-
Reaction buffer (pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC)
-
-
Procedure:
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of SMCC and incubate for 20 minutes.
-
Purify the ADC using SEC to remove unreacted payload and other small molecules.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Visualizing the Conjugation Pathways
References
- 1. broadpharm.com [broadpharm.com]
- 2. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific chemical modification of antibody fragments using traceless cleavable linkers | Springer Nature Experiments [experiments.springernature.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Boc-HyNic-PEG2-alkyne vs. DBCO and BCN
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of their work. This guide provides an objective, data-driven comparison of three prominent linkers: Boc-HyNic-PEG2-alkyne, which participates in hydrazone ligation, and the widely used strain-promoted alkyne-azide cycloaddition (SPAAC) linkers, DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne).
This comprehensive analysis delves into the reaction kinetics, stability, and experimental protocols associated with each linker, empowering you to make an informed decision for your specific application, be it the development of antibody-drug conjugates (ADCs), PROTACs, or other advanced biotherapeutics.
At a Glance: Key Differences
| Feature | This compound | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Reaction Type | Hydrazone Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactive Partner | Aldehyde or Ketone | Azide (B81097) | Azide |
| Reaction Speed | Fast, pH-dependent, can be catalyzed | Generally very fast | Fast, but typically slower than DBCO |
| Bond Stability | Reversible, pH-sensitive (labile at acidic pH) | Highly stable triazole | Highly stable triazole |
| Biocompatibility | Good, reaction proceeds under mild conditions | Excellent, copper-free | Excellent, copper-free |
| Key Advantage | Reversibility allows for cleavable linker strategies | Very rapid kinetics | Higher stability in the presence of thiols compared to DBCO |
Performance Deep Dive: A Quantitative Comparison
The selection of a linker often hinges on a trade-off between reaction speed and the stability of the resulting conjugate. The following tables summarize key quantitative data to facilitate a direct comparison.
Reaction Kinetics
The rate at which a linker reacts with its target is a crucial factor, especially when working with low concentrations of biomolecules or in dynamic biological systems.
| Linker System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions / Notes |
| HyNic + Benzaldehyde | 10¹ - 10³ | Catalyzed by aniline (B41778) at neutral pH.[1][2] |
| DBCO + Azide | ~1.0 - 2.0 | Generally faster than BCN.[3] Some peptide ligations reported at 0.34 M⁻¹s⁻¹.[3] |
| BCN + Azide | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions.[3] |
Note: Reaction rates can vary significantly depending on the specific reactants, solvent, temperature, and presence of catalysts.
Linkage Stability
The stability of the newly formed bond is paramount for the integrity of the bioconjugate, particularly for in vivo applications where it will be exposed to various physiological conditions.
| Linkage | Stability Characteristics | Conditions Leading to Cleavage |
| Bis-arylhydrazone (from HyNic) | Stable at neutral pH (pH 7.0-7.5) and up to 92°C.[4][5][6] | Susceptible to hydrolysis at acidic pH (< 6.0).[7][8] This can be advantageous for drug delivery systems designed for release in acidic endosomal compartments. |
| Triazole (from DBCO/BCN) | Highly stable across a wide pH range and in biological media.[9][10] | Generally considered a permanent, non-cleavable linkage. |
| DBCO Linker Stability | Less stable in the presence of thiols (e.g., glutathione) compared to BCN. | Can be degraded by reducing agents like TCEP over extended periods. |
| BCN Linker Stability | More stable than DBCO in the presence of thiols. | Generally more robust in reducing environments. |
Visualizing the Chemistry: Structures and Mechanisms
To better understand the underlying chemical principles, the following diagrams illustrate the structures of the linkers and their respective reaction pathways.
Experimental Protocols
To aid researchers in the practical application of these linkers, detailed experimental protocols for antibody conjugation are provided below.
Protocol 1: Boc-HyNic Hydrazone Ligation for Antibody Conjugation
This protocol involves a two-stage process: first, introducing a carbonyl group onto one antibody, and then reacting it with a HyNic-functionalized second antibody.
Materials:
-
Antibody to be modified with a carbonyl group
-
Antibody to be modified with HyNic
-
S-4FB (succinimidyl 4-formylbenzoate) or similar carbonyl-introducing crosslinker
-
S-HyNic (succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone)
-
Modification Buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 8.0)
-
Conjugation Buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 6.0)
-
TurboLink™ Catalyst Buffer (Aniline solution)
-
Desalting columns
-
DMSO (anhydrous)
Procedure:
-
Preparation of Carbonyl-Modified Antibody:
-
Dissolve the antibody to be modified in Modification Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Dissolve S-4FB in DMSO to a concentration of 10-20 mM.
-
Add a 5-20 fold molar excess of the S-4FB solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
-
Preparation of HyNic-Modified Antibody:
-
Follow the same procedure as above, but use S-HyNic instead of S-4FB.
-
-
Hydrazone Conjugation:
-
Mix the carbonyl-modified antibody and the HyNic-modified antibody in Conjugation Buffer at the desired molar ratio.
-
Add TurboLink™ Catalyst Buffer to a final concentration of 10 mM aniline.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the conjugation progress via SDS-PAGE. The conjugate will appear as a higher molecular weight band.
-
Purify the resulting antibody-antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
-
Protocol 2: DBCO-Azide SPAAC Reaction for Antibody Conjugation
This protocol describes the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, or small molecule drug)
-
DMSO (anhydrous)
-
Desalting columns
-
Quenching solution (e.g., 100 mM Tris or glycine, pH 7.4)
Procedure:
-
Antibody Activation with DBCO:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubate at room temperature for 60 minutes with gentle mixing.
-
Quench the reaction by adding the quenching solution and incubate for an additional 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.4).
-
-
SPAAC Conjugation:
-
Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[11] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[11]
-
Validate the formation of the conjugate using SDS-PAGE, where a shift to a higher molecular weight will be observed.
-
Purify the final conjugate using a suitable liquid chromatography method to remove excess azide-modified molecule.
-
Protocol 3: BCN-Azide SPAAC Reaction for Antibody Conjugation
The protocol for BCN-azide conjugation is very similar to that of DBCO-azide.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
BCN-NHS ester
-
Azide-functionalized molecule
-
DMSO (anhydrous)
-
Desalting columns
-
Quenching solution (e.g., 100 mM Tris, pH 7.4)
Procedure:
-
Antibody Activation with BCN:
-
Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the BCN-NHS ester solution to the antibody solution (final DMSO concentration <20%).
-
Incubate at room temperature for 60 minutes.
-
Add the quenching solution and incubate for 15 minutes.
-
Purify the BCN-functionalized antibody using a desalting column.
-
-
SPAAC Conjugation:
-
Mix the BCN-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubate overnight at room temperature.[12]
-
Validate the conjugate formation via SDS-PAGE.
-
Purify the final conjugate using an appropriate chromatography technique.
-
Conclusion: Making the Right Choice
The decision between this compound, DBCO, and BCN linkers is highly dependent on the specific requirements of the intended application.
-
Choose this compound when a cleavable linker strategy is desired. The pH-sensitivity of the hydrazone bond is a key feature for designing drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes.
-
Choose DBCO linkers when rapid reaction kinetics are paramount. For applications requiring fast labeling, such as in vivo imaging or reactions with low concentrations of reactants, the high speed of the DBCO-azide reaction is a significant advantage.
-
Choose BCN linkers for applications demanding enhanced stability , particularly in reducing environments. The greater stability of BCN in the presence of thiols makes it a more robust choice for intracellular applications or for conjugating to molecules that are sensitive to oxidation.
By carefully considering the kinetic, stability, and functional characteristics of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific endeavors in the dynamic fields of bioconjugation and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. info.biotechniques.com [info.biotechniques.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Susceptible to cleavage by specific triggers (enzymes, pH, glutathione) in the tumor microenvironment or within the cell.[1][2] | Relies on the complete degradation of the antibody backbone in the lysosome to release the payload.[2] |
| Payload Form | Typically releases the unmodified, native payload. | Releases the payload with an attached amino acid residue from the antibody. |
| Bystander Effect | Generally high, as the released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative cells.[3] | Generally low to negligible, as the released payload-amino acid complex is often charged and membrane-impermeable.[3] |
| Plasma Stability | Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[3] | Generally exhibit higher plasma stability, leading to a more favorable safety profile.[2][3] |
| Therapeutic Window | Can be narrower due to the potential for off-target toxicity. | Often wider due to increased stability and reduced off-target effects.[2] |
| Ideal Application | Heterogeneous tumors with varying antigen expression. | Homogeneous tumors with high antigen expression. |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic cargo.
Cleavable linkers are designed with a "trigger" mechanism. They remain stable in the bloodstream but are cleaved upon encountering specific conditions that are more prevalent in the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: These often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[4]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These incorporate a disulfide bond that is readily cleaved by the high intracellular concentrations of glutathione, a reducing agent found in the cytoplasm of cells.
Non-cleavable linkers , in contrast, form a highly stable bond, such as a thioether bond, between the antibody and the payload.[4] The release of the payload is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody itself within the lysosome.[2] This process releases the payload with the linker and an attached amino acid (typically lysine (B10760008) or cysteine) still bound to it.
Visualizing the Mechanisms
Caption: Mechanisms of action for ADCs with cleavable and non-cleavable linkers.
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody and payload in a single study are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Configuration | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (High HER2) | HER2 | ~13-50 | [5] |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | SK-BR-3 (High HER2) | HER2 | Not specified | [5] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | ~25-80 (High DAR) | [5] |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Not specified | [5] |
Note: Direct comparison of IC50 values can be challenging due to variations in experimental conditions and drug-to-antibody ratios (DAR).
Plasma Stability
Plasma stability is crucial to minimize premature payload release and associated off-target toxicity. It is often assessed by measuring the percentage of released payload over time.
| ADC Configuration | Linker Type | Plasma Source | Incubation Time (days) | % Payload Release | Reference |
| Ab095-vc-MMAE | Cleavable (vc) | Human | 6 | <1% | [6] |
| Ab095-vc-MMAE | Cleavable (vc) | Mouse | 6 | >20% | [6] |
| Ab095-mc-MMAF | Non-cleavable (mc) | Various | Not specified | Low | Not specified |
| SMADC001 | Cleavable (proprietary) | Cynomolgus Monkey | 5 | Stable | [7] |
| ADC with PE, LC, VC linkers | Cleavable | Cynomolgus Monkey | <5 | Unstable | [7] |
Note: Plasma stability can vary significantly across different species.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Boc-HyNic-PEG2-Alkyne Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of a linker is a critical determinant of the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative evaluation of the in vitro stability of Boc-HyNic-PEG2-alkyne conjugates against other commonly used linkers. The information presented herein is supported by a synthesis of available experimental data on related linker moieties to provide a comprehensive overview for drug development professionals.
Executive Summary
The this compound linker is a heterobifunctional linker designed for bioconjugation. It incorporates a Boc-protected hydrazine (B178648) (HyNic), a short polyethylene (B3416737) glycol (PEG2) spacer, and a terminal alkyne. This combination offers functionalities for pH-sensitive release, improved solubility and pharmacokinetics, and versatile conjugation via "click chemistry."
Based on the stability profiles of its constituent parts, the this compound linker is expected to exhibit:
-
Good Stability at Physiological pH: The Boc protecting group and the inherent stability of the PEG and alkyne moieties contribute to stability in systemic circulation.
-
pH-Dependent Hydrolysis: The HyNic (hydrazone) portion of the linker is designed to be stable at neutral pH but will undergo hydrolysis under acidic conditions, such as those found in endosomes and lysosomes, leading to payload release.[1][2][3]
-
High Chemical Stability of the Alkyne Group: The terminal alkyne is a robust functional group, stable across a wide range of pH and in the presence of biological nucleophiles, ensuring its availability for efficient conjugation.[4]
Comparative Stability of Linker Technologies
The in vitro stability of a linker is typically assessed by incubating the conjugate in relevant biological matrices, such as plasma or serum, and at different pH values, followed by analysis of the intact conjugate over time.
| Linker Type | Linkage | Cleavage Mechanism | Stability at Physiological pH (7.4) | Stability at Acidic pH (4.5-5.5) | Key Considerations |
| This compound | Hydrazone (after Boc deprotection) | Acid-catalyzed hydrolysis | Expected to be high due to Boc protection and stable PEG/alkyne. | Labile; facilitates payload release. | pH sensitivity can be tuned by modifying the carbonyl partner. |
| Valine-Citrulline (VC) Linker | Peptide | Enzymatic (Cathepsin B) | High | Stable | Susceptible to premature cleavage by other proteases. |
| Disulfide Linker | Disulfide | Reduction (e.g., by Glutathione) | Moderately stable; can undergo thiol exchange. | Stable | Higher glutathione (B108866) concentration inside cells facilitates cleavage. |
| Thioether (Non-cleavable) | Thioether | Proteolytic degradation of the antibody | Very High | Very High | Payload is released as an amino acid conjugate. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound conjugate in human plasma over time.
Methodology:
-
Preparation of Conjugate: Synthesize the this compound conjugate with a model payload (e.g., a fluorescent dye).
-
Incubation: Incubate the conjugate (final concentration 1 mg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots at 0, 1, 6, 24, 48, and 72 hours.
-
Sample Preparation: Precipitate plasma proteins with an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life (t½) of the conjugate in plasma.
pH-Dependent Hydrolysis Assay
Objective: To determine the rate of hydrolysis of the this compound linker at different pH values.
Methodology:
-
Buffer Preparation: Prepare buffers at pH 7.4 (physiological) and pH 5.0 (endosomal/lysosomal).
-
Incubation: Incubate the conjugate (final concentration 1 mg/mL) in each buffer at 37°C.
-
Time Points: Collect aliquots at various time points over a 24-hour period.
-
Analysis: Analyze the samples by HPLC or LC-MS to measure the degradation of the parent conjugate and the appearance of the released payload.
-
Data Analysis: Calculate the hydrolysis rate constants at each pH.
Visualizing Experimental Workflows
References
Assessing the Efficacy of ADCs Synthesized with Boc-HyNic-PEG2-alkyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies.[1][2] Among the diverse array of linker strategies, the Boc-HyNic-PEG2-alkyne linker presents a compelling combination of functionalities: a protected hydrazine (B178648) moiety (HyNic) for potential acid-labile cleavage, a polyethylene (B3416737) glycol (PEG) spacer for improved pharmacokinetics, and a terminal alkyne for bioorthogonal conjugation via click chemistry.[3][] This guide provides a comparative assessment of ADCs synthesized with a this compound linker against other common linker technologies, supported by representative experimental data and detailed protocols.
While direct comparative efficacy studies for ADCs utilizing the specific this compound linker are not extensively available in published literature, this guide extrapolates data from studies on linkers with similar chemical motifs to provide a robust comparative framework. The comparison focuses on key performance indicators such as in vitro cytotoxicity, in vivo efficacy, and plasma stability.
Comparative Performance of ADC Linkers
The choice of linker profoundly impacts the therapeutic index of an ADC by modulating its stability in circulation and the efficiency of payload release at the tumor site.[5][6] The following tables summarize the performance of different linker types, drawing on data from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Representative Payload | Target Cell Line | IC50 (nM) | Reference |
| Hydrazine-based (e.g., HyNic-like) | Doxorubicin | Various Cancer Cell Lines | 10 - 100 | [7] |
| Peptide (e.g., Val-Cit) | MMAE | HER2+ Cancer Cells | 0.1 - 10 | [2] |
| Disulfide | DM1 | CD22+ Lymphoma Cells | 1 - 20 | [1] |
| Non-cleavable (e.g., Thioether) | MMAF | Various Cancer Cell Lines | 5 - 50 | [8] |
| PEGylated Click Chemistry (Alkyne) | MMAE | TAG72+ Colorectal Cancer | 1 - 15 | [] |
Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies in Xenograft Models
| Linker Type | Payload | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Hydrazine-based (e.g., HyNic-like) | Ozogamicin | AML | 9 mg/m² | Significant leukemia cell reduction | [9] |
| Peptide (e.g., Val-Cit) | MMAE | Breast Cancer | 3 mg/kg | >90 | [2] |
| Disulfide | DM1 | Lymphoma | 3 mg/kg | Significant tumor regression | [1] |
| Non-cleavable (e.g., Thioether) | MMAF | Solid Tumors | 5 mg/kg | 60-80 | [8] |
| PEGylated Click Chemistry (Alkyne) | MMAE | Colorectal Cancer | 4.5 mg/kg | Significant and sustained tumor regression | [] |
Table 3: Plasma Stability of Different ADC Linkers
| Linker Type | Stability Metric (t½ in human plasma) | Reference |
| Hydrazine-based (e.g., HyNic-like) | ~2 days | [2] |
| Peptide (e.g., Val-Cit) | >7 days | [2][7] |
| Disulfide | Variable (depends on steric hindrance) | [1] |
| Non-cleavable (e.g., Thioether) | Very High (>10 days) | [8] |
| PEGylated Click Chemistry (Alkyne) | High (>7 days) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Click Chemistry
This protocol outlines the general steps for conjugating a payload to an antibody using a this compound linker.
-
Antibody Modification:
-
Introduce an azide (B81097) functionality onto the antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues with an azide-containing NHS ester or incorporating an azido-amino acid into the antibody sequence through genetic engineering.
-
-
Deprotection of the Linker:
-
Remove the Boc protecting group from the this compound linker using a mild acid, such as trifluoroacetic acid (TFA), to expose the reactive hydrazine (HyNic) group.
-
-
Payload Attachment to Linker:
-
React the deprotected HyNic-PEG2-alkyne linker with a payload molecule that has a compatible reactive group (e.g., an aldehyde or ketone to form a hydrazone bond).
-
-
Click Chemistry Conjugation:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the azide-modified antibody and the alkyne-functionalized payload-linker construct.[3]
-
Alternatively, for a copper-free approach, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed if the alkyne is part of a strained ring system (e.g., DBCO).
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, payload-linker, and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to assess the cell-killing ability of an ADC in cancer cell lines.[11]
-
Cell Culture:
-
Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Add the different concentrations of the test articles to the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability data against the log of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[12]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol details the evaluation of an ADC's anti-tumor activity in a mouse model.[13][14]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (antigen-positive) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between the treatment groups.
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex processes involved in ADC efficacy.
References
- 1. Top 9 ADC Linker and Conjugation Technologies Providers [rootsanalysis.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. njbio.com [njbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. purepeg.com [purepeg.com]
- 9. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
- 14. hoeford.com [hoeford.com]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Properties: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a delicate balancing act to maximize the therapeutic window. A critical component in this optimization is the linker that connects the antibody to the cytotoxic payload. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has become an indispensable tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG spacer, in particular, profoundly impacts an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy.
The inclusion of PEG linkers in ADCs addresses several challenges. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[1][2] Furthermore, PEGylation can shield the payload from the immune system, potentially reducing immunogenicity, and increase the ADC's hydrodynamic radius, which contributes to a longer plasma half-life.[1]
However, the selection of PEG linker length is not a "one-size-fits-all" solution. It involves a critical trade-off between improving pharmacokinetic properties and maintaining potent cytotoxicity.[1] While longer PEG chains generally lead to improved in vivo performance, they can sometimes reduce the in vitro potency of the ADC.[1][3] This guide provides an objective comparison of how different PEG spacer lengths affect key ADC properties, supported by experimental data, to inform the rational design of next-generation ADCs.
Data Presentation: Impact of PEG Spacer Length on ADC Properties
The following tables summarize quantitative data from various studies, highlighting the effect of PEG linker length on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| PEG Length | ADC Model | Animal Model | Key PK Parameter | Observation | Reference |
| No PEG | αCD30-MMAE | Rat | Clearance | High clearance rate | [4] |
| PEG2 | αCD30-MMAE | Rat | Clearance | High clearance rate | [5] |
| PEG4 | αCD30-MMAE | Rat | Clearance | Moderately high clearance rate | [5] |
| PEG8 | αCD30-MMAE | Rat | Clearance | Significantly reduced clearance, stabilizing effect observed | [4][5] |
| PEG12 | αCD30-MMAE | Rat | Clearance | Low clearance, similar to naked antibody | [4] |
| PEG24 | αCD30-MMAE | Rat | Clearance | Low clearance, similar to naked antibody | [4] |
| No PEG (HM) | ZHER2-MMAE | Mouse | Half-life | 19.6 minutes | [3] |
| 4 kDa PEG (HP4KM) | ZHER2-MMAE | Mouse | Half-life | 49 minutes (2.5-fold increase) | [3] |
| 10 kDa PEG (HP10KM) | ZHER2-MMAE | Mouse | Half-life | 219.5 minutes (11.2-fold increase) | [3] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
| PEG Length | ADC Model | Cell Line | IC50 (nM) | In Vivo Efficacy | Reference |
| No PEG (HM) | ZHER2-MMAE | NCI-N87 | 0.13 | Less effective tumor growth inhibition | [3] |
| 4 kDa PEG (HP4KM) | ZHER2-MMAE | NCI-N87 | 0.85 (6.5-fold increase) | Improved tumor growth inhibition | [3] |
| 10 kDa PEG (HP10KM) | ZHER2-MMAE | NCI-N87 | 2.92 (22.5-fold increase) | Most effective tumor growth inhibition | [3] |
| No PEG | DAR8 ADC | Tumor Xenograft | - | Rapid tumor breakthrough | [4] |
| PEG8, 12, 24 | DAR8 ADC | Tumor Xenograft | - | Rescued efficacy, delayed tumor growth | [4] |
Table 3: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Length | Antibody Conjugation | Payload | Achieved DAR | Observation | Reference |
| PEG4 | Cysteine | MMAD | 2.5 | Lower drug loading | [6] |
| PEG6, 8, 12 | Cysteine | MMAD | 5.0, 4.8, 3.7 | Higher drug loading achieved | [6] |
| PEG24 | Cysteine | MMAD | 3.0 | Lower drug loading | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the characterization of ADCs with varying PEG spacer lengths.
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to kill 50% of cancer cells in a culture (IC50).
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG spacer lengths.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Pharmacokinetic (PK) Analysis
PK studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of ADCs in animal models.
-
Animal Model: Typically, rats or mice are used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to the animals.[5]
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the total antibody or the conjugated ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated by fitting the concentration-time data to a compartmental model.[5]
In Vivo Efficacy Studies
These studies assess the anti-tumor activity of the ADCs in animal models bearing tumors.
-
Tumor Xenograft Model: Human cancer cells are implanted into immunocompromised mice to establish tumors.
-
ADC Treatment: Once tumors reach a certain size, mice are treated with the ADCs with varying PEG lengths, a control antibody, or a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the anti-tumor efficacy. Animal body weight is also monitored as an indicator of toxicity.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative study of PEG spacer length on ADC properties.
Caption: A diagram illustrating the three core components of an Antibody-Drug Conjugate.
Caption: A flowchart of the typical experimental workflow for comparing ADCs.
Caption: A diagram showing the general trends of increasing PEG spacer length on ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
A Comparative Guide to Alternatives for Boc-HyNic-PEG2-alkyne in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. Boc-HyNic-PEG2-alkyne is a valuable heterobifunctional linker that combines hydrazone chemistry with the potential for copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the landscape of bioconjugation has expanded to include a variety of alternative strategies, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of this compound with other leading alternatives, supported by experimental data, to inform the rational design of bioconjugates.
Introduction to Bioconjugation Linkers
Bioconjugation linkers are molecules that covalently connect two or more biomolecules, such as proteins, peptides, nucleic acids, or small molecule drugs. The choice of linker can significantly impact the stability, solubility, pharmacokinetics, and efficacy of the resulting bioconjugate. This compound provides two distinct functionalities: a protected hydrazinonicotinamide (HyNic) group for reaction with aldehydes and ketones to form a pH-sensitive hydrazone bond, and a terminal alkyne for copper-catalyzed "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This guide will explore three major classes of alternatives to the this compound system:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry approach that utilizes strained cyclooctynes for reaction with azides.
-
Tetrazine Ligation: An exceptionally fast bioorthogonal reaction based on an inverse-electron-demand Diels-Alder cycloaddition.
-
Enhanced Hydrazone/Oxime Ligation: Modifications and optimizations of the carbonyl-hydrazine/alkoxyamine reaction, which is the chemistry underlying the HyNic portion of the primary linker.
Comparative Performance Data
The following tables summarize key quantitative data for the different bioconjugation methodologies, allowing for a direct comparison of their performance characteristics.
Table 1: Reaction Kinetics of Bioconjugation Alternatives
| Reaction Type | Linker Components | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10³ | Copper(I) catalyst | High yield, regiospecific | Copper toxicity, potential for protein denaturation |
| SPAAC | DBCO + Azide | ~0.3 - 1 | Physiological pH, 37°C | Copper-free, bioorthogonal | Slower than CuAAC and Tetrazine Ligation |
| SPAAC | BCN + Azide | ~0.07 | Physiological pH, 37°C | Copper-free, smaller and less hydrophobic than DBCO | Slower kinetics compared to DBCO |
| Tetrazine Ligation | Tetrazine + TCO | 10³ - 10⁶ | Physiological pH, room temp | Extremely fast, bioorthogonal | TCO can be unstable, potential for side reactions |
| Hydrazone Ligation | HyNic + Aromatic Aldehyde | ~3 (uncatalyzed) | pH 4.5-6.0 | Simple, no catalyst required (can be catalyzed) | pH-sensitive bond, less stable in plasma |
| Aniline-Catalyzed Hydrazone Ligation | HyNic + Aromatic Aldehyde | 10¹ - 10³ | pH 7.0, with aniline (B41778) | Fast at neutral pH | Catalyst required, potential for side reactions |
Table 2: Stability of Bioconjugate Linkages
| Linkage Type | Formed From | Stability in Plasma | Cleavage Mechanism |
| Triazole | CuAAC or SPAAC | Highly stable | Not cleavable under physiological conditions |
| Diels-Alder Adduct | Tetrazine Ligation | Highly stable | Not cleavable under physiological conditions |
| Bis-aryl Hydrazone | HyNic + Aromatic Aldehyde | Moderately stable; susceptible to hydrolysis | Hydrolysis, especially at acidic pH |
| Oxime | Alkoxyamine + Aldehyde/Ketone | More stable than hydrazone | Hydrolysis, slower than hydrazone |
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below. These protocols are generalized and should be optimized for specific biomolecules and applications.
Protocol 1: Antibody Conjugation using DBCO-PEG-NHS Ester (SPAAC)
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.4
-
DBCO-PEG-NHS ester (10-20 fold molar excess over the antibody)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Azide-functionalized payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Linker Activation: Dissolve the DBCO-PEG-NHS ester in DMSO to a final concentration of 10 mM immediately before use.
-
Antibody Modification: Add the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.
-
Payload Conjugation: Add the azide-functionalized payload (typically 2-5 fold molar excess over the DBCO-modified antibody) to the purified DBCO-antibody solution.
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing.
-
Final Purification: Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload.
Protocol 2: Antibody Conjugation using Tetrazine-TCO Ligation
Materials:
-
Antibody in PBS, pH 7.4
-
TCO-PEG-NHS ester (10-20 fold molar excess)
-
Tetrazine-functionalized payload
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Antibody Modification with TCO: Follow steps 1-6 from Protocol 1, substituting TCO-PEG-NHS ester for the DBCO-PEG-NHS ester.
-
Payload Conjugation: Add the tetrazine-functionalized payload (typically 1.1-1.5 fold molar excess over the TCO-modified antibody) to the purified TCO-antibody solution.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. The reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Final Purification: Purify the ADC using SEC to remove any unreacted payload.
Protocol 3: Aniline-Catalyzed Hydrazone Ligation
Materials:
-
HyNic-modified protein (prepared using a HyNic-NHS ester)
-
Aldehyde-modified payload
-
Aniline catalyst solution (e.g., 100 mM in PBS, pH 7.0)
-
PBS, pH 7.0
Procedure:
-
Reactant Preparation: Prepare solutions of the HyNic-modified protein and the aldehyde-modified payload in PBS, pH 7.0.
-
Ligation Reaction: Mix the HyNic-protein and aldehyde-payload solutions. Add the aniline catalyst solution to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Purification: Purify the conjugate using SEC or another suitable method to remove the catalyst and unreacted components.
Visualization of Key Concepts
The following diagrams, created using Graphviz (DOT language), illustrate the chemical reactions and experimental workflows discussed in this guide.
Conclusion
The choice of a bioconjugation linker is a critical decision in the development of novel therapeutics and research tools. While this compound offers the versatility of two distinct conjugation chemistries, several powerful alternatives are now widely available. For applications requiring the utmost stability and biocompatibility, SPAAC and tetrazine ligation are often superior choices, with tetrazine ligation offering unparalleled reaction kinetics. For applications where a pH-sensitive release mechanism is desired, hydrazone ligation remains a relevant and valuable strategy, with aniline catalysis providing a means to accelerate the reaction at neutral pH. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal linker for their specific bioconjugation needs, ultimately leading to the development of more effective and well-characterized bioconjugates.
A Comparative Guide to the Spectroscopic Analysis of Bioconjugation Products: The Case of Boc-HyNic-PEG2-alkyne
For researchers engaged in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) or PROTACs, the precise characterization of covalent linkages between biomolecules and payloads is of paramount importance. The bifunctional linker, Boc-HyNic-PEG2-alkyne, offers a versatile platform for achieving this, enabling a two-step conjugation process: a stable hydrazone bond formation and a highly efficient alkyne-azide "click" reaction. This guide provides a comparative overview of the spectroscopic techniques used to analyze the reaction products of this compound and contrasts them with common alternative bioconjugation methods.
Spectroscopic Signatures of this compound Conjugation
The reaction of this compound proceeds in two distinct stages, each yielding characteristic spectroscopic fingerprints. The first is the deprotection of the Boc group and subsequent reaction of the 6-hydrazinonicotinamide (HyNic) moiety with an aldehyde or ketone (e.g., a 4-formylbenzamide, 4FB, functionalized protein) to form a stable bis-aryl hydrazone bond. The second is the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to form a triazole ring.
Data Summary: this compound vs. Alternatives
The following tables summarize the expected quantitative data from key spectroscopic methods for the products of this compound reactions compared to those from common alternative conjugation chemistries.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Conjugation Method | Key Protons/Carbons | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Notes |
| HyNic-Aldehyde Hydrazone | Hydrazone CH =N | ~8.0 - 8.5 | ~140 - 150 | Appearance of a new downfield singlet. The exact shift is dependent on the electronic environment. |
| Hydrazone C H=N | ||||
| Alkyne-Azide Triazole (CuAAC) | Triazole CH | ~7.5 - 8.0 | ~123 - 125 (C-H), ~145-148 (C-R) | A sharp singlet in the aromatic region indicates the formation of the 1,4-disubstituted triazole. |
| Triazole C -H, C -R | ||||
| Maleimide-Thiol Adduct | Succinimide (B58015) CH -S | ~4.0 - 4.5 | ~45 - 50 | Disappearance of the maleimide (B117702) vinyl protons (~6.8 ppm) and appearance of new signals for the succinimide ring protons. |
| Succinimide CH ₂ | ~2.5 - 3.5 | ~35 - 40 | ||
| SPAAC (DBCO-Azide) | Triazole Protons | ~6.5 - 7.8 | ~120 - 150 | A complex set of new aromatic signals corresponding to the triazole and DBCO core. |
| Native Chemical Ligation | Cys α-CH at ligation site | ~4.5 - 5.0 | ~55 - 60 | Shift in the Cα and Cβ proton and carbon signals of the Cysteine residue upon amide bond formation. |
Table 2: Mass Spectrometry (MS) Data
| Conjugation Method | Expected Mass Change | Common Ionization Technique | Key Observations |
| HyNic-Aldehyde Hydrazone | Δm = (Mass of Aldehyde Moiety) - 18.01 Da | ESI-MS | Loss of water (H₂O) upon hydrazone formation. |
| Alkyne-Azide Cycloaddition | Δm = (Mass of Azide Moiety) | ESI-MS, MALDI-TOF | Direct addition of the azide-containing molecule's mass to the alkyne-containing molecule. |
| Maleimide-Thiol Adduct | Δm = (Mass of Thiol Moiety) | ESI-MS, MALDI-TOF | Direct addition of the thiol-containing molecule's mass to the maleimide-containing molecule. |
| Native Chemical Ligation | Δm = (Mass of N-terminal Cys peptide) + (Mass of C-terminal thioester peptide) - (Mass of Thiol leaving group) | ESI-MS, MALDI-TOF | The final mass reflects the combined mass of the two peptide fragments minus the mass of the thioester leaving group (e.g., ethanethiol). |
Table 3: FT-IR and UV-Vis Spectroscopy Data
| Conjugation Method | Key Functional Group | Expected FT-IR Peak (cm⁻¹) | Expected UV-Vis λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| HyNic-Aldehyde Hydrazone | C=N (Imine) | ~1590 - 1620 | ~354 | ~29,000[1][2] |
| Alkyne-Azide Triazole | C≡C (disappearance) | ~2100 - 2260 | N/A | N/A |
| N=N=N (disappearance) | ~2100 | |||
| Triazole Ring | ~1450 - 1500 | |||
| Maleimide-Thiol Adduct | C=C (disappearance) | ~1600 - 1680 | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Protocol 1: NMR Spectroscopic Analysis of a this compound Conjugate
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified and lyophilized conjugate in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
For protein conjugates, analysis is often performed in a buffered D₂O solution (e.g., 20 mM phosphate, 150 mM NaCl, pD 7.4).
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥500 MHz).
-
Use a water suppression pulse sequence (e.g., presaturation or WATERGATE) when working in D₂O.
-
Key parameters: sufficient number of scans for adequate signal-to-noise (typically 64-256), a relaxation delay of at least 1-2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the disappearance of the alkyne proton signal (if present and distinct) and the appearance of the new triazole proton singlet (around 7.5-8.0 ppm).
-
Look for the characteristic hydrazone CH =N proton signal in the aromatic region (around 8.0-8.5 ppm).
-
Integrate key signals to assess reaction completion or conjugation ratios if a suitable reference peak is available.
-
Protocol 2: ESI-MS Analysis of a PEGylated Protein Conjugate
-
Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method (e.g., centrifugal filters with an appropriate molecular weight cutoff, or reverse-phase HPLC) to remove non-volatile salts.[3]
-
Reconstitute the sample in a solvent system compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).[3] The final concentration should be in the range of 0.1-1 mg/mL.
-
-
Mass Spectrometry Acquisition:
-
Infuse the sample into an electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the full MS scan over a mass range appropriate for the expected charge state distribution of the protein conjugate.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and stable spray.
-
-
Data Analysis:
-
The raw spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software (e.g., MaxEnt1, BioAnalyst) to transform the charge state series into a zero-charge mass spectrum.[3]
-
The deconvoluted spectrum will show the mass of the intact conjugate. Compare the experimental mass with the theoretical mass to confirm successful conjugation. The mass difference should correspond to the mass of the linker and attached molecule.
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical comparisons.
Caption: Experimental workflow for the synthesis and analysis of a dual-conjugated product.
Caption: Comparison of key spectroscopic signatures for different conjugation methods.
References
Validating the Site of Conjugation for Boc-HyNic-PEG2-alkyne: A Comparative Guide
For researchers and drug development professionals, ensuring the precise location of conjugation is a critical quality attribute for any bioconjugate. This guide provides a comparative overview of analytical techniques to validate the conjugation site of Boc-HyNic-PEG2-alkyne, a versatile linker used in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs). We will delve into the experimental protocols for key analytical methods and present a comparison with alternative conjugation strategies.
Analytical Techniques for Conjugation Site Validation
A multi-faceted approach employing high-resolution analytical techniques is essential for unequivocally determining the point of attachment of this compound to a target biomolecule. The primary methods include mass spectrometry and various forms of high-performance liquid chromatography (HPLC).
| Analytical Technique | Information Provided | Resolution | Throughput | Key Considerations |
| Mass Spectrometry (MS) | ||||
| Intact Mass Analysis | Determines the overall drug-to-antibody ratio (DAR) and distribution of different species (e.g., 0, 1, 2 drugs per antibody).[1][2] | Low (confirms number of conjugates, not location) | High | Useful for initial assessment of conjugation efficiency. Can be confounded by high heterogeneity.[2] |
| Peptide Mapping MS/MS | Pinpoints the exact amino acid residue(s) where the linker is attached by analyzing digested peptide fragments.[3][4] | High (amino acid level) | Low to Medium | The gold standard for site-of-conjugation analysis. Requires enzymatic digestion and sophisticated data analysis.[4] |
| Native Mass Spectrometry | Provides information on DAR and drug loading distribution under non-denaturing conditions, preserving non-covalent interactions.[1][5] | Medium | Medium | Particularly useful for analyzing cysteine-conjugated ADCs. Requires specialized instrumentation and buffer systems.[1][5] |
| High-Performance Liquid Chromatography (HPLC) | ||||
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size, useful for detecting aggregation or fragmentation of the bioconjugate.[6][7] | Low (separates by size, not conjugation site) | High | Often coupled with MS for online buffer exchange and analysis.[5][6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity, allowing for the determination of the drug-to-antibody ratio (DAR).[7][8][9] | Medium (separates different DAR species) | Medium | A powerful tool for characterizing the distribution of drug-linked species.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity, can be used to evaluate payload stability and release profiles.[7][8] It can also resolve different conjugated forms, especially after reduction of inter-chain disulfides in antibodies.[9] | Medium to High (can separate light and heavy chains with different numbers of conjugates) | Medium | Often used for analyzing reduced antibody fragments to pinpoint conjugation on light vs. heavy chains.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizes the structure of the small molecule linker-payload and can confirm successful conjugation by observing chemical shift perturbations.[10][11][12] | High (atomic level for small molecules) | Low | Primarily used for the characterization of the linker and payload before conjugation, less common for large bioconjugates.[10][11] |
Experimental Workflow and Protocols
The following section details a typical workflow for validating the conjugation of this compound to a protein, such as an antibody, followed by key experimental protocols.
Experimental Workflow Diagram
Caption: Experimental workflow for conjugation and site validation.
Protocol 1: Intact Mass Analysis by LC-MS
This protocol is for the initial characterization of the conjugate to determine the average drug-to-antibody ratio (DAR).
Materials:
-
Purified this compound conjugate
-
LC-MS system with a suitable column (e.g., SEC or reversed-phase)
-
MS-compatible mobile phases (e.g., acetonitrile (B52724), water with 0.1% formic acid)
Procedure:
-
Prepare the conjugate sample at a concentration of approximately 1 mg/mL in an appropriate buffer.
-
Set up the LC method. For SEC-MS, an isocratic elution with a buffer like 50 mM ammonium (B1175870) acetate (B1210297) is common.[1] For RP-HPLC-MS, a gradient of acetonitrile in water with 0.1% formic acid is typically used.
-
Inject the sample onto the LC-MS system.
-
Acquire the mass spectrometry data in the appropriate mass range for the intact conjugate.
-
Deconvolute the raw mass spectrum to obtain the mass of the different conjugated species.
-
Calculate the average DAR based on the relative abundance of each species.
Protocol 2: Peptide Mapping by LC-MS/MS for Site Identification
This protocol provides the definitive identification of the conjugation site at the amino acid level.
Materials:
-
Purified this compound conjugate
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAM)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system with a high-resolution mass spectrometer
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugate in 8 M urea (B33335).
-
Reduce disulfide bonds with DTT at 37°C.[4]
-
Alkylate free cysteines with IAM in the dark at room temperature.[4]
-
-
Buffer Exchange:
-
Remove urea and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).[4]
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for 4-18 hours.[4]
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reversed-phase LC column coupled to the mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire MS and MS/MS data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a protein sequence database and specialized software to search the MS/MS data to identify the peptides.
-
Specifically look for peptides with a mass modification corresponding to the this compound linker to identify the conjugated peptides and thus the site of attachment.[4]
-
Comparison with Alternative Conjugation Chemistries
The choice of conjugation chemistry can significantly impact the homogeneity and stability of the final bioconjugate. Below is a comparison of HyNic-based conjugation with other common methods.
| Conjugation Chemistry | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages |
| Hydrazone Ligation (HyNic) | Aldehydes/Ketones (introduced onto one molecule) and Hydrazinonicotinamide (on the other) | Bis-aryl hydrazone | Stable bond[13], reaction is efficient[13], and the conjugate bond is UV-traceable, allowing for quantification.[14][15] | Requires introduction of a carbonyl group onto one of the biomolecules. |
| Maleimide-Thiol | Cysteine | Thioether | Highly specific for thiol groups.[13] A widely used and well-established method.[13] | The resulting thioether bond can be susceptible to retro-Michael addition, leading to potential instability in vivo.[13] |
| Click Chemistry (e.g., CuAAC, SPAAC) | Azides and Alkynes | Triazole | High specificity and bioorthogonality.[16] Can be performed under mild conditions. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires a copper catalyst which can be toxic to cells and degrade biomolecules.[14][17] Strain-promoted alkyne-azide cycloaddition (SPAAC) avoids this but can have slower kinetics. |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the chemical principles behind the conjugation methods.
Caption: Principle of Hydrazone Ligation.
Caption: Principle of Maleimide-Thiol Conjugation.
Caption: Principle of Click Chemistry.
References
- 1. waters.com [waters.com]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule-NMR | University of Gothenburg [gu.se]
- 11. azolifesciences.com [azolifesciences.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. info.biotechniques.com [info.biotechniques.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. What are common conjugation chemistries for antibody-ASO conjugates? [biosyn.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Boc-HyNic-PEG2-alkyne in Diverse Buffer Systems: A Comparative Guide
For researchers engaged in bioconjugation, drug development, and proteomics, the choice of buffer can significantly impact the efficiency and outcome of chemical labeling. This guide provides a comparative analysis of the performance of Boc-HyNic-PEG2-alkyne, a popular PEG-based linker for click chemistry, in various buffer systems. The data and protocols presented herein are compiled from established research to assist in optimizing conjugation strategies.
Executive Summary
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of click chemistry, is sensitive to buffer composition. Studies have shown that while the reaction is robust in a range of aqueous conditions, certain buffers can significantly enhance or inhibit its efficiency. For the use of this compound, HEPES and sodium phosphate (B84403) buffers are recommended for optimal performance , whereas Tris-based buffers should be avoided due to their inhibitory effects on the copper catalyst.
Buffer System Performance in CuAAC Reactions
The efficiency of the CuAAC reaction is critically dependent on the availability and catalytic activity of the copper(I) ion. Buffer components can interact with the copper catalyst, influencing reaction kinetics. A comparative study on the impact of different buffering agents on CuAAC efficiency revealed the following:
| Buffer System | Relative Click Chemistry Efficiency | Key Considerations |
| Sodium Phosphate | High | Preferred buffer for CuAAC. |
| HEPES | High | Another excellent choice for maintaining reaction efficiency. |
| Tris | Low | Acts as an inhibitory ligand for the Cu(I) species, reducing reaction rates.[1] |
| Imidazole | Low | Shows a decrease in click chemistry efficiency.[1] |
| Tricine | Low | Demonstrates reduced reaction performance.[1] |
| Citrate | Low | Results in lower click efficiencies.[1] |
Comparison with Alternative Alkyne Linkers
While this compound is a versatile linker, several alternatives are available, each with distinct features. The choice of linker often depends on the specific application, including the nature of the biomolecule and the desired properties of the final conjugate.
| Linker Type | Key Features | Common Applications |
| This compound | Boc-protected amine for staged reactions; short PEG spacer for hydrophilicity. | PROTAC synthesis, bioconjugation where sequential functionalization is needed. |
| Alkyne-PEGn-NHS Ester | NHS ester for direct conjugation to primary amines; variable PEG length (n) for modulating solubility and spacing. | Labeling of proteins and antibodies. |
| Alkyne-PEGn-Maleimide | Maleimide group for specific reaction with thiols (e.g., cysteine residues). | Site-specific protein labeling. |
| DBCO-PEGn-X | Contains a strained alkyne (DBCO) for copper-free click chemistry. | In vivo and live-cell imaging where copper toxicity is a concern. |
Experimental Protocols
Boc-HyNic Deprotection
Prior to the click reaction, the Boc protecting group on the HyNic moiety must be removed. This is typically achieved under acidic conditions.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the this compound conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting deprotected HyNic-PEG2-alkyne conjugate is ready for the subsequent click reaction.
Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is optimized for bioconjugation in an aqueous buffer system.
Materials:
-
Deprotected HyNic-PEG2-alkyne conjugate
-
Azide-containing molecule
-
HEPES or Sodium Phosphate buffer (50-100 mM, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 500 mM in water)
-
DMSO (optional, as a co-solvent to improve solubility)
Protocol:
-
In a microcentrifuge tube, dissolve the deprotected HyNic-PEG2-alkyne conjugate and the azide-containing molecule in the chosen buffer (HEPES or Sodium Phosphate). If solubility is an issue, up to 10-20% DMSO can be added.
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 50-100 µM.
-
Add aminoguanidine to the reaction mixture to a final concentration of 2.5 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates, the reaction can be allowed to proceed overnight or gently heated to 37°C if the biomolecule is stable at this temperature.
-
Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams outline the deprotection and conjugation steps, as well as the logical workflow for buffer selection.
Caption: Boc deprotection pathway of this compound.
Caption: Experimental workflow for CuAAC conjugation.
Caption: Buffer selection logic for CuAAC reactions.
References
Commercial suppliers and price comparison of Boc-HyNic-PEG2-alkyne
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the commercial landscape, pricing, and key features of Boc-HyNic-PEG2-alkyne, a heterobifunctional linker that enables a two-step conjugation strategy. We will delve into a comparison with alternative linker technologies, provide detailed experimental protocols, and visualize the underlying chemical processes.
Introduction to this compound
This compound is a versatile linker that incorporates three key functional elements:
-
Boc-protected Hydrazinonicotinamide (HyNic): The HyNic moiety provides a stable, yet selectively deprotectable, hydrazine (B178648) group. Upon removal of the acid-labile Boc (tert-butoxycarbonyl) protecting group, the hydrazine is exposed and can react with aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly useful for conjugating the linker to antibodies that have been modified to present aldehyde groups.
-
Polyethylene Glycol (PEG) Spacer: The short PEG2 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media.[1][2][3] PEG linkers are known to be biocompatible, non-immunogenic, and can help to reduce aggregation and improve the pharmacokinetic properties of the final product.[1][2][4]
-
Terminal Alkyne: The alkyne group is a bioorthogonal handle that can specifically react with an azide-functionalized molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6]
This combination of functionalities allows for a controlled, sequential conjugation process, making it a valuable tool in the construction of complex biomolecules.
Commercial Suppliers and Price Comparison
A number of chemical suppliers offer this compound and related derivatives. While pricing can fluctuate and is often dependent on the quantity purchased, the following table summarizes the available information from prominent vendors. Purity for this class of reagents is typically high, often exceeding 95%.
| Supplier | Product Name | Catalog Number | Purity | Price (USD) - Quantity |
| AxisPharm | Boc-HyNic-PEG2-Azide (similar product) | AP10606 | ≥95% | $410 - 100 mg |
| $820 - 250 mg | ||||
| $1360 - 500 mg | ||||
| DC Chemicals | This compound | - | Not specified | Price on request |
| TargetMol | This compound | - | Not specified | Price on request |
| MedchemExpress | This compound | HY-133500 | >98% | Price on request |
| Creative Biolabs | This compound | ADC-L-992 | >95% | Price on request |
| Ambeed | This compound | - | Not specified | Price on request |
Note: The price for Boc-HyNic-PEG2-Azide from AxisPharm is included to provide a general price range for similar bifunctional linkers.[7] Researchers are encouraged to request quotes from the suppliers for the most up-to-date pricing for this compound.
Comparison with Alternative Linker Technologies
The choice of a linker technology has a profound impact on the stability, efficacy, and therapeutic index of a bioconjugate.[8][9] this compound offers a distinct set of advantages and disadvantages when compared to other commonly used linkers.
| Linker Technology | Mechanism of Action | Advantages | Disadvantages |
| Boc-HyNic-PEG-Alkyne | Two-step: 1) Deprotection and hydrazone formation with an aldehyde/ketone. 2) Copper-catalyzed click chemistry with an azide. | Orthogonal reactivity allows for controlled, sequential conjugation. HyNic-hydrazone bond is stable. PEG spacer improves solubility.[1][2][4] Click chemistry is highly efficient and specific.[5][6] | Requires two separate reaction steps. The copper catalyst used in CuAAC can be cytotoxic, requiring careful purification.[10] |
| Maleimide-based Linkers (e.g., SMCC) | Thiol-maleimide Michael addition. | Well-established chemistry used in several approved ADCs.[11] Relatively straightforward one-step conjugation to native or engineered cysteines. | Maleimide-thiol bond can be susceptible to retro-Michael reaction, leading to premature drug release.[8] Can result in heterogeneous products if multiple cysteines are present. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linkers (e.g., DBCO, BCN) | Copper-free click chemistry between a strained alkyne and an azide. | Bioorthogonal and catalyst-free, avoiding cytotoxicity associated with copper.[12] High reaction rates and specificity. | Strained alkynes can be more complex and expensive to synthesize. The bulky nature of the cyclooctyne (B158145) may impact the properties of the conjugate. |
| Cleavable Linkers (e.g., Val-Cit, Hydrazone) | Cleaved by specific enzymes (e.g., cathepsins) or in the acidic environment of lysosomes.[13][14][15] | Enables targeted release of the payload inside the target cell. Can lead to a "bystander effect" where the released drug can kill neighboring cancer cells. | Can be unstable in systemic circulation, leading to off-target toxicity.[11] Efficacy is dependent on the expression of the cleaving enzyme or the pH difference. |
| Non-Cleavable Linkers | The linker and payload remain attached to the antibody after internalization and degradation. | Generally more stable in circulation.[8] | The active metabolite includes the linker and an amino acid residue, which may have reduced cell permeability and activity. No bystander effect. |
Experimental Protocols
The following are representative protocols for the two-step conjugation process using a Boc-HyNic-PEG-alkyne linker. Optimization of reaction conditions (e.g., pH, temperature, reactant ratios) is recommended for each specific application.
Protocol 1: Functionalization of an Aldehyde-Modified Antibody with this compound
This protocol describes the initial step of attaching the linker to an antibody that has been engineered or modified to contain an accessible aldehyde group.
Materials:
-
Aldehyde-modified antibody in a suitable buffer (e.g., PBS, pH 6.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M HCl
-
Reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.7)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add an equal volume of 1 M HCl and incubate at room temperature for 30 minutes to remove the Boc protecting group.
-
Neutralize the solution with an appropriate base (e.g., 1 M NaOH) to a pH of approximately 7.0. The deprotected HyNic-PEG2-alkyne is now ready for conjugation.
-
-
Conjugation to the Antibody:
-
Exchange the buffer of the aldehyde-modified antibody to the reaction buffer (pH 4.7).
-
Add a 10- to 50-fold molar excess of the deprotected HyNic-PEG2-alkyne solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, purify the alkyne-functionalized antibody from excess linker and byproducts using size-exclusion chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the alkyne-functionalized antibody with an azide-containing payload.
Materials:
-
Alkyne-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[10]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Catalyst:
-
In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[16] Allow the mixture to stand at room temperature for 5 minutes to form the copper-ligand complex.
-
-
Click Reaction:
-
To the alkyne-functionalized antibody solution, add the azide-containing payload at a 2- to 10-fold molar excess relative to the antibody.
-
Add the pre-mixed copper-THPTA catalyst to the antibody-payload mixture. A final copper concentration of 0.1-0.5 mM is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10][17]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove the copper catalyst, excess payload, and other reaction components.
-
Visualizing the Workflow and Linker Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the components of this compound.
References
- 1. chempep.com [chempep.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-HyNic-PEG2-Azide | AxisPharm [axispharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 15. njbio.com [njbio.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-HyNic-PEG2-alkyne: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Boc-HyNic-PEG2-alkyne, a PEG-based PROTAC linker used in click chemistry applications.
Hazard Identification and Risk Assessment
Based on data from similar chemical compounds, this compound should be handled with care. Related substances are known to cause skin and eye irritation and may be harmful if swallowed[1]. A thorough risk assessment should be conducted before handling and disposal.
| Potential Hazard | GHS Classification (based on related compounds) | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear common chemical-resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Avoid inhaling any dust or vapors. Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound.
1. Preparation:
- Ensure all necessary PPE is correctly worn.
- Work in a designated, well-ventilated area, such as a chemical fume hood.
- Have a designated chemical waste container ready. This container must be properly labeled with the chemical name and hazard information.
2. Handling Unused or Waste Material:
- Solid Waste: If the material is in solid form, carefully transfer it into the designated chemical waste container. Avoid generating dust.
- Liquid Waste: If the material is in solution, pour it directly into the designated liquid chemical waste container. Avoid splashing.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be placed in the solid chemical waste container.
3. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
- Carefully collect the absorbed material and place it in the designated chemical waste container.
- Clean the spill area thoroughly.
- Do not flush any spilled material into the sewer system[2].
4. Final Disposal:
- Seal the chemical waste container securely.
- Store the sealed container in a designated waste accumulation area, away from incompatible materials.
- Dispose of the waste container through your institution's hazardous waste disposal program, following all local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Boc-HyNic-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Boc-HyNic-PEG2-alkyne, a heterobifunctional PEG linker. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. This linker incorporates a Boc-protected hydrazinonicotinamide (HyNic) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne, making it a valuable tool in bioconjugation and drug development.[1][2][3]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile). Change gloves immediately if contaminated.[5] | To prevent skin contact with the chemical. Nitrile gloves offer broad protection against a range of chemicals.[5][6] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a risk of splashing.[5][7] | To protect eyes from splashes of the chemical solution.[5][8] |
| Body Protection | Lab coat. For larger quantities, a chemical-resistant apron is recommended.[5][7] | To protect skin and clothing from spills and contamination.[5][7] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5] A NIOSH/OSHA-approved respirator may be necessary if aerosols could be generated.[5] | To prevent inhalation of any dust or aerosols.[5] |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound from preparation to use in experimental settings. The alkyne group is reactive towards azides, a common reaction in "click chemistry".[2][9] The Boc-protected HyNic group is stable but can be deprotected to react with aldehydes or ketones.[1][3]
Preparation for Use:
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.[5][10]
-
Weighing: Conduct weighing operations in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Dissolution: Dissolve the required amount of this compound in a suitable dry organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use.[10] Do not prepare stock solutions for long-term storage unless validated for stability.[10]
Experimental Use:
-
Reaction Setup: Perform all reactions within a certified chemical fume hood.
-
Reagent Addition: Use clean, dry glassware and syringes for transferring the dissolved reagent.
-
Reaction Conditions: Be aware that terminal alkynes can be deprotonated by strong bases.[11] Ensure reaction conditions are compatible with the alkyne and Boc-protecting groups. The PEG linker enhances aqueous solubility.[12][13]
-
Post-Reaction: Quench reactions appropriately and proceed with purification. Unreacted PEGylated reagents can often be removed by size-exclusion chromatography or dialysis.[10]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Based on information for similar compounds, it may be toxic to aquatic life.[4]
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled solid chemical waste container.[4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, leak-proof, and sealed liquid waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[4]
Disposal Procedure:
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area until pickup.
-
Pickup: Arrange for disposal through your institution's licensed chemical waste disposal service.[4]
Spill Management:
-
Evacuate and Secure: Alert others and restrict access to the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop to avoid creating dust.[4][5]
-
Collect and Decontaminate: Collect the absorbed material and any contaminated solids into a labeled hazardous waste container. Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.[4]
Handling Workflow for this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, including spill response.
References
- 1. Boc-HyNic-PEG2-Azide | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. trimaco.com [trimaco.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Khan Academy [khanacademy.org]
- 12. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
